molecular formula C27H27N5 B15607562 Urmc-099

Urmc-099

Katalognummer: B15607562
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: QKKIWEILHCXECO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

inhibits mixed lineage kinase 3

Eigenschaften

IUPAC Name

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKIWEILHCXECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

URMC-099: A Technical Guide to its Mechanism of Action in Microglia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

URMC-099 is a brain-penetrant, small-molecule inhibitor with a primary affinity for Mixed-Lineage Kinase 3 (MLK3).[1][2] In microglia, the resident immune cells of the central nervous system (CNS), this compound demonstrates a potent dual mechanism of action. It effectively suppresses pro-inflammatory signaling cascades while simultaneously promoting a shift towards a protective, phagocytic phenotype. This technical guide provides an in-depth analysis of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways, to elucidate how this compound modulates microglial function. Its ability to inhibit the MLK-MAPK signaling axis positions it as a significant therapeutic candidate for neuroinflammatory and neurodegenerative diseases.[3][4]

Core Mechanism of Action: Inhibition of the MLK3-MAPK Signaling Cascade

The principal mechanism of this compound in microglia is the inhibition of Mixed-Lineage Kinase 3 (MLK3), a key upstream regulator of the mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] In pathological contexts, such as in the presence of amyloid-beta (Aβ) or inflammatory stimuli like HIV-1 Tat, MLK3 is activated, initiating a phosphorylation cascade that leads to microglial activation and the production of neurotoxic pro-inflammatory mediators.[3][5][6]

This compound acts by directly inhibiting MLK3, thereby preventing the phosphorylation and subsequent activation of downstream kinases, specifically:

  • MAPK Kinases (MKKs): MKK3, MKK4, MKK6, and MKK7.

  • MAP Kinases (MAPKs): p38 MAPK and c-Jun N-terminal Kinase (JNK).[1][3]

By blocking this cascade, this compound effectively attenuates the neuroinflammatory response driven by activated microglia.[3] This inhibition has been demonstrated to reduce the expression and release of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][5]

URMC099_Mechanism_of_Action cluster_stimulus Neuroinflammatory Stimuli cluster_pathway MLK-MAPK Signaling Cascade Aβ, HIV-1 Tat, LPS Aβ, HIV-1 Tat, LPS MLK3 MLK3 Aβ, HIV-1 Tat, LPS->MLK3 activate MKK3_4 MKK3 / MKK4 MLK3->MKK3_4 phosphorylates p38_JNK p38 / JNK MKK3_4->p38_JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_JNK->Transcription_Factors activate Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Transcription_Factors->Inflammation URMC099 This compound URMC099->MLK3 inhibits Microglial_Phenotype_Shift cluster_before Activated Microglia (No Treatment) cluster_after This compound Treated Microglia M1_State Pro-inflammatory (M1) State M1_Functions • High TNF-α, IL-1β, IL-6 • Neurotoxicity • Reduced Phagocytosis M1_State->M1_Functions URMC099 This compound Treatment M1_State->URMC099 M2_State Anti-inflammatory (M2) State M2_Functions • High IL-4, IL-13 • Enhanced Aβ Phagocytosis • Neuroprotection M2_State->M2_Functions URMC099->M2_State Promotes Shift Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis Culture Culture Murine Microglia Treatment Treat with this compound _or_ Vehicle Culture->Treatment Stimulation Stimulate with Aβ42 Treatment->Stimulation WB Western Blot (p-p38, p-JNK) Stimulation->WB qPCR qPCR (Cytokine mRNA) Stimulation->qPCR Phago Phagocytosis Assay (Fluorescent Aβ42) Stimulation->Phago Confocal Confocal Microscopy (Aβ + Lamp1/Rab7) Stimulation->Confocal

References

URMC-099: A Technical Guide to its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URMC-099 is a brain-penetrant, small-molecule inhibitor of Mixed Lineage Kinase 3 (MLK3) with broad-spectrum activity against several other kinases.[1] This technical guide provides an in-depth overview of the downstream signaling targets of this compound, with a focus on its role in modulating neuroinflammatory pathways. This compound has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurodegenerative and neuroinflammatory diseases, including HIV-1 associated neurocognitive disorders (HAND), Alzheimer's disease (AD), and perioperative neurocognitive disorders (PND).[2][3][4] Its primary mechanism of action involves the inhibition of the MLK3-MKK-MAPK signaling cascade, leading to the suppression of pro-inflammatory responses in microglia and other immune cells. This document summarizes the quantitative effects of this compound on its key molecular targets, outlines relevant experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the MLK3 Signaling Cascade

This compound is a potent inhibitor of Mixed Lineage Kinase 3 (MLK3), with an IC50 of 14 nM.[5][6] MLK3 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a crucial role in activating downstream stress-activated protein kinase pathways, namely the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1] These pathways are key regulators of inflammatory responses, apoptosis, and other cellular stress responses. By inhibiting MLK3, this compound effectively blocks the phosphorylation and activation of downstream kinases, including MKK3, MKK4, MKK6, and MKK7, which in turn prevents the activation of JNK and p38.[1][3] This upstream inhibition of the MAPK cascade is central to the anti-inflammatory and neuroprotective effects of this compound. The compound also exhibits inhibitory activity against other kinases such as LRRK2 and DLK, which may contribute to its broad therapeutic potential.[5]

Signaling Pathway Diagram

URMC099_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Inflammatory Mediators Inflammatory Mediators Receptors Receptors Inflammatory Mediators->Receptors Cellular Stress Cellular Stress Cellular Stress->Receptors Aβ Oligomers Aβ Oligomers Aβ Oligomers->Receptors HIV-1 Tat HIV-1 Tat HIV-1 Tat->Receptors MLK3 MLK3 Receptors->MLK3 URMC099 This compound URMC099->MLK3 Phagocytosis Phagocytosis URMC099->Phagocytosis MKK3_6 MKK3/6 MLK3->MKK3_6 MKK4_7 MKK4/7 MLK3->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) p38->Transcription_Factors Inflammation Pro-inflammatory Cytokine Production p38->Inflammation JNK->Transcription_Factors Apoptosis Apoptosis JNK->Apoptosis Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Inflammation Gene_Expression->Apoptosis

Caption: this compound's primary mechanism of action.

Quantitative Analysis of Downstream Target Modulation

This compound has been shown to significantly alter the phosphorylation status and expression levels of its downstream targets. The following tables summarize the quantitative data from various preclinical studies.

Table 1: Effect of this compound on MAPK Signaling Pathway Components
TargetModel SystemTreatment Conditions% Change in PhosphorylationReference
p-MKK3 Aβ42-stimulated murine microglia30-min Aβ42 treatment with this compound↓ 26.9%[7]
p-MKK4 Aβ42-stimulated murine microglia30-min Aβ42 treatment with this compound↓ 20.5%[7]
p-p38 Aβ42-stimulated murine microglia30-min Aβ42 treatment with this compound↓ 21.5%[7]
p-p46-JNK Aβ42-stimulated murine microglia30-min Aβ42 treatment with this compound↓ 17.3%[7]
p-p54-JNK Aβ42-stimulated murine microglia30-min Aβ42 treatment with this compound↓ 23.7%[7]
p-p38 APP/PS1 mice10 mg/kg daily for 3 weeks↓ 23.6%[8]
p-p46-JNK APP/PS1 mice10 mg/kg daily for 3 weeks↓ 25.7%[8]
p-p54-JNK APP/PS1 mice10 mg/kg daily for 3 weeks↓ 31.5%[8]
p-JUN (Ser 73) Trophic-deprived cultured neurons300 nM this compound for 8h and 12hSignificantly blocked increase[9]
Table 2: Modulation of Cytokine Gene Expression and Protein Production by this compound
CytokineModel SystemTreatment Conditions% Change in Gene Expression% Change in Protein ProductionReference
IL-1β Aβ42-stimulated murine microglia30-min Aβ42 stimulation with this compound↓ 84.8%↓ 62.3% (at 48h)[3]
IL-6 Aβ42-stimulated murine microglia30-min Aβ42 stimulation with this compound↓ 85.9%↓ 99.8% (at 48h)[3]
TNF-α Aβ42-stimulated murine microglia30-min Aβ42 stimulation with this compound↓ 97.4%↓ 99.9% (at 48h)[3]
IL-4 Aβ42-stimulated murine microglia30-min Aβ42 stimulation with this compound↑ 111.1%Not Reported[3]
IL-13 Aβ42-stimulated murine microglia30-min Aβ42 stimulation with this compound↑ 345.7%Not Reported[3]
TNF-α, IL-6, MCP-1 HIV-1 Tat-exposed BV-2 microglia100 nM this compound for 4, 8, 12hSignificantly decreasedSignificantly decreased[10]
TNF-α, IL-6, MCP-1 HIV-1 Tat-exposed mice10 mg/kg this compoundNot ReportedSignificantly decreased[10]
Table 3: Effect of this compound on Scavenger Receptor Expression
ReceptorModel SystemTreatment Conditions% Change in ExpressionReference
CD36 Murine microgliaThis compound only↑ 44.4%[3]
CD36 Murine microgliaAβ42 + this compound↑ 44.1%[3]
CD47 Murine microgliaThis compound only↑ 55.9%[3]
CD47 Murine microgliaAβ42 + this compound↑ 50.2%[3]

Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the effects of this compound.

In Vitro Microglial Activation and Cytokine Analysis
  • Cell Culture: Murine microglial cell lines (e.g., BV-2) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with this compound (e.g., 100 nM) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as HIV-1 Tat protein (0.5 µg/ml) or Aβ42 oligomers.[3][10]

  • RNA Isolation and qRT-PCR: Total RNA is isolated from cell lysates at various time points (e.g., 4, 8, 12 hours) post-stimulation.[10] Gene expression of cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using real-time quantitative polymerase chain reaction (qRT-PCR), with data normalized to a housekeeping gene (e.g., 18S rRNA).[10]

  • Protein Quantification (ELISA/Luminex): Cell culture supernatants are collected to measure the concentration of secreted cytokines using enzyme-linked immunosorbent assay (ELISA) or Luminex multiplex assays.[10]

Western Blot Analysis of MAPK Pathway Phosphorylation
  • Cell Lysis: Following treatment with this compound and a stimulant, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-JNK, JNK, p-p38, p38).

  • Detection and Quantification: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. Band intensities are quantified using densitometry, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the kinase.

In Vivo Studies in Disease Models
  • Animal Models: Transgenic mouse models of diseases such as Alzheimer's (e.g., APP/PS1) or models of neuroinflammation induced by agents like HIV-1 Tat are used.[10][11]

  • Drug Administration: this compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at a specified dose and frequency (e.g., 10 mg/kg daily for 3 weeks).[11]

  • Tissue Collection and Analysis: At the end of the treatment period, brain tissue is collected for analysis. This can include immunohistochemistry to assess microgliosis and Aβ plaque deposition, Western blotting of brain lysates to measure protein phosphorylation, and ELISA to quantify cytokine levels in the brain.[10][11]

Experimental Workflow Diagramdot

Experimental_Workflow start start culture_microglia culture_microglia start->culture_microglia pretreat_urmc pretreat_urmc culture_microglia->pretreat_urmc stimulate stimulate pretreat_urmc->stimulate collect_samples collect_samples stimulate->collect_samples qRT_PCR qRT_PCR collect_samples->qRT_PCR ELISA_Luminex ELISA_Luminex collect_samples->ELISA_Luminex Western_Blot Western_Blot collect_samples->Western_Blot

References

URMC-099: A Technical Guide to Blood-Brain Barrier Penetration and Neuroinflammatory Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URMC-099 is a novel, orally bioavailable, and blood-brain barrier (BBB) penetrant small molecule inhibitor of mixed-lineage kinase 3 (MLK3).[1][2][3] Its ability to cross the BBB and modulate neuroinflammatory pathways has positioned it as a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders, including HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its preclinical evaluation.

Introduction

Neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines, is a key pathological feature of many debilitating neurological diseases.[1] Mixed-leverage kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has been identified as a critical upstream regulator of inflammatory signaling cascades in the central nervous system (CNS).[1][2] this compound was developed as a potent inhibitor of MLK3 to specifically target and suppress these detrimental neuroinflammatory processes.[3][4] A significant advantage of this compound is its demonstrated ability to penetrate the blood-brain barrier, allowing it to reach its therapeutic targets within the CNS.[1][2][3]

Pharmacological Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Reference
MLK119[1][4]
MLK242[1][4]
MLK3 14 [1][2][3][4][6]
DLK150[1][4]
LRRK211[1][4][6]
ABL16.8[1][6]
ABL1 (T315I)3[6]
FLT1 (VEGFR1)39[1][6]
FLT34[6]
ROCK11030[6]
ROCK2111[6]
JNK13280[6]
p38α12050[6]
IKKα591[6]
IKKβ257[6]
AurA108[6]
AurB123[6]
AurC290[6]
CDK11125[6]
CDK21180[6]
c-MET177[6]
IGF1R307[6]
TRKA85[6]
TRKB217[6]
LCK333[6]
SYK731[6]
ZAP705050[6]
ERK26290[6]
SGK67[6]
SGK1201[6]
MEKK2661[6]
AMPK1512[6]
SRC4330[6]

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Pharmacokinetic Properties of this compound
ParameterValueSpeciesReference
Oral Bioavailability (%F)41%Mouse[2][3]
Brain to Plasma Ratio0.81Mouse[2]
Brain Concentration (at 4h post 10 mg/kg IP dose)500 nMMouse[3]
Plasma Concentration (at 4h post 10 mg/kg IP dose)500 nMMouse[3]
Brain Concentration (at 6h post 10 mg/kg IP dose)233 nMMouse[3]
Plasma Concentration (at 6h post 10 mg/kg IP dose)275 nMMouse[3]
Half-life~2 hoursNot Specified[2]
Table 3: Preclinical Dosing of this compound
IndicationDosageRoute of AdministrationSpeciesReference
HIV-Associated Neurocognitive Disorders (HAND)10 mg/kg, every 12 hoursIntraperitoneal (i.p.)Mouse[7]
Perioperative Neurocognitive Disorders10 mg/kg, 3-5 doses spaced 12 hours apartIntraperitoneal (i.p.)Mouse[8]
Alzheimer's Disease Model (APP/PS1)10 mg/kg, daily for 3 weeksIntraperitoneal (i.p.)Mouse[9]
Multiple Sclerosis Model (EAE)10 mg/kg, twice dailyIntraperitoneal (i.p.)Mouse[10]
Glioblastoma (in combination therapy)Not SpecifiedNot SpecifiedMouse[11]
Parkinson's Disease ModelNot SpecifiedNot SpecifiedNot Specified[12]

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective and anti-inflammatory effects primarily through the inhibition of MLK3. MLK3 is a key upstream kinase in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are activated by various cellular stressors and inflammatory stimuli, leading to the production of pro-inflammatory cytokines and ultimately contributing to neuronal damage. By inhibiting MLK3, this compound effectively blocks the phosphorylation and activation of downstream targets, including MKK3/4/6/7, which in turn prevents the activation of JNK and p38. This leads to a reduction in the inflammatory response and promotes neuronal survival.

URMC099_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_MKK MAP2K cluster_MAPK MAPK cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Cell Stressors Cell Stressors MLK3 MLK3 Cell Stressors->MLK3 MKK3_6 MKK3/6 MLK3->MKK3_6 MKK4_7 MKK4/7 MLK3->MKK4_7 URMC099 This compound URMC099->MLK3 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation JNK->Inflammation Neuronal Damage Neuronal Damage JNK->Neuronal Damage

Figure 1: this compound inhibits the MLK3 signaling cascade.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Blood-Brain Barrier Penetration Assessment in Mice

This protocol provides a general framework for assessing the BBB penetration of this compound in a mouse model.

Objective: To quantify the concentration of this compound in the brain and plasma to determine the brain-to-plasma ratio.

Procedure:

  • Animal Dosing: Administer this compound to mice via the desired route (e.g., 10 mg/kg, intraperitoneal injection).[7][8]

  • Sample Collection: At predetermined time points (e.g., 4 and 6 hours post-dose), anesthetize the mice and collect blood via cardiac puncture.[3] Immediately following blood collection, perfuse the animals with saline to remove remaining blood from the brain vasculature.

  • Brain Homogenization: Harvest the brains, weigh them, and homogenize them in a suitable buffer.

  • Sample Preparation: Process both plasma (obtained by centrifuging the blood) and brain homogenate samples to extract this compound. This may involve protein precipitation followed by solid-phase extraction.

  • Quantification: Analyze the concentration of this compound in the prepared plasma and brain samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point. The unbound brain-to-plasma partition coefficient (Kp,uu,brain) can also be determined by measuring the unbound fraction of this compound in both brain and plasma.

BBB_Penetration_Workflow In Vivo BBB Penetration Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Dosing Administer this compound to Mice Anesthesia Anesthetize Mice Dosing->Anesthesia Blood_Collection Collect Blood (Cardiac Puncture) Anesthesia->Blood_Collection Perfusion Perfuse with Saline Blood_Collection->Perfusion Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Brain_Harvest Harvest Brain Perfusion->Brain_Harvest Brain_Homogenization Homogenize Brain Brain_Harvest->Brain_Homogenization Extraction Extract this compound Plasma_Separation->Extraction Brain_Homogenization->Extraction LCMS Quantify by LC-MS/MS Extraction->LCMS Analysis Calculate Brain-to-Plasma Ratio LCMS->Analysis

Figure 2: Workflow for in vivo BBB penetration assessment.
Immunohistochemistry for Microglial Activation

This protocol describes the staining of brain tissue to visualize and quantify microglial activation.

Objective: To assess the effect of this compound on microglial morphology and the expression of activation markers (e.g., Iba1, CD68).

Procedure:

  • Tissue Preparation: Following perfusion and fixation (e.g., with 4% paraformaldehyde), collect mouse brains and prepare sections (e.g., 40-µm coronal sections on a vibratome).[10]

  • Antigen Retrieval (if necessary): For certain antibodies, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be required to unmask the epitope.

  • Blocking: Incubate the brain sections in a blocking solution (e.g., 1% BSA with 0.3% Triton X-100 in PBS) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1) diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1-2 hours at room temperature.

  • Mounting and Imaging: Mount the stained sections on slides and visualize them using a confocal microscope.

  • Image Analysis: Analyze the images to assess changes in microglial morphology (e.g., ramified vs. amoeboid) and quantify the intensity of the fluorescent signal.

Western Blotting for JNK and p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated JNK and p38 MAPK to assess the inhibition of these signaling pathways by this compound.

Objective: To measure the levels of phosphorylated and total JNK and p38 MAPK in cell or tissue lysates.

Procedure:

  • Sample Preparation: Lyse cells or brain tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK and p38, as well as antibodies for the total forms of these proteins, overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

ELISA for Cytokine Measurement

This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants or plasma.

Objective: To measure the concentration of cytokines such as TNF-α, IL-1β, and IL-6.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer.

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples (cell culture supernatant or plasma) to the wells and incubate.

  • Detection Antibody Incubation: After washing, add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked avidin (B1170675) or streptavidin conjugate (e.g., HRP).

  • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the experimental samples.

Conclusion

This compound is a promising CNS-penetrant therapeutic agent with a well-defined mechanism of action targeting the MLK3-JNK/p38 MAPK signaling pathway. The quantitative data presented in this guide highlight its potent kinase inhibitory activity and favorable pharmacokinetic profile for CNS applications. The detailed experimental protocols provide a foundation for researchers to further investigate the preclinical efficacy and mechanism of this compound in various models of neurological disorders. Continued research and development of this compound may lead to a novel therapeutic strategy for a range of debilitating neuroinflammatory and neurodegenerative diseases.

References

Investigating the neuroprotective effects of Urmc-099

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuroprotective Effects of URMC-099

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, brain-penetrant, orally bioavailable small molecule inhibitor with a broad-spectrum kinase activity, most notably against mixed-lineage kinase 3 (MLK3).[1][2] Developed at the University of Rochester Medical Center, it has demonstrated significant neuroprotective and anti-inflammatory properties across a range of preclinical models of neurodegenerative and neuroinflammatory diseases.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, outlining experimental protocols, and visualizing its functional pathways. The evidence collectively underscores the therapeutic potential of this compound in mitigating neuropathology driven by innate immune system-mediated neuroinflammation.[1]

Core Mechanism of Action: Inhibition of the MLK-MAPK Signaling Axis

This compound's primary mechanism of action is the inhibition of the Mixed-Lineage Kinase (MLK) family, particularly MLK3 (MAP3K11), a key regulator of upstream Mitogen-Activated Protein Kinase (MAPK) signaling.[1][2] MLKs are activated by various cellular stressors, including inflammatory cytokines (e.g., TNF-α), amyloid-β (Aβ), and viral proteins like HIV-1 Tat.[1][5][6]

Upon activation, MLK3 phosphorylates and activates downstream MAPK Kinases (MAP2Ks), specifically MKK3, MKK4, MKK6, and MKK7.[1][5] These, in turn, activate the final effectors of the cascade: p38 MAPK and c-Jun N-terminal Kinase (JNK).[1][5] The JNK and p38 MAPK pathways are critical drivers of inflammatory gene expression and neuronal apoptosis.[1]

This compound interrupts this cascade at an upstream point, preventing the activation of p38 and JNK, thereby blocking the production of pro-inflammatory mediators and protecting neurons from apoptotic signals.[5][7] Beyond MLK3, this compound exhibits potent inhibitory activity (>90% inhibition at 1µM) against several other kinases implicated in neuroinflammation and degeneration, including Leucine-rich repeat kinase 2 (LRRK2), AXL, and FLT3, contributing to its "broad spectrum" efficacy.[1][8][9] This multi-target profile is considered critical for its robust neuroprotective effects in complex disease environments.[8]

G cluster_pathway MAPK Signaling Cascade cluster_downstream Cellular Response Stimuli HIV-1 Tat Amyloid-β (Aβ) Inflammatory Cytokines MLK3 MLK3 Stimuli->MLK3 MKKs MKK3/4/6/7 MLK3->MKKs phosphorylates MAPKs p38 & JNK MKKs->MAPKs phosphorylates Response ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ↑ Neuronal Apoptosis MAPKs->Response URMC099 This compound URMC099->MLK3 inhibits

Caption: this compound inhibits the MLK3-MAPK signaling cascade.

Neuroprotective Efficacy in Preclinical Disease Models

This compound has been validated in multiple murine models, demonstrating its versatility in treating diverse neuropathologies.

HIV-Associated Neurocognitive Disorders (HAND)

In models of HAND, neuroinflammation is often triggered by the HIV-1 Tat protein. This compound treatment effectively counters these effects. In vitro, it blocks the phosphorylation of JNK in BV-2 microglial cells exposed to HIV-1 Tat.[7] In vivo, administration of this compound reduces the production of inflammatory cytokines in the brain, protects neuronal architecture from Tat-induced damage, and preserves synaptic density.[6][7][10]

Alzheimer's Disease (AD)

In the context of AD, Amyloid-β (Aβ) peptides stimulate microglial inflammatory responses via MAPK pathways.[5] this compound inhibits Aβ42-induced phosphorylation of MKK3, MKK4, p38, and JNK in microglia.[5][11] This anti-inflammatory action is coupled with a shift in microglial phenotype towards a protective M2 state, characterized by the upregulation of anti-inflammatory cytokines IL-4 and IL-13.[1][5] Critically, this compound facilitates the phagocytic uptake and lysosomal degradation of Aβ by microglia, thereby reducing Aβ load and restoring synaptic integrity in APP/PS1 transgenic mice.[5][12][13]

Multiple Sclerosis (MS)

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, this compound demonstrates direct neuroprotective and anti-inflammatory effects. When administered after symptom onset, it prevents the loss of excitatory synapses in the hippocampus and reverses deficits in hippocampal-dependent learning and memory.[8] It also modulates microglial activation, reducing the expression of the lysosomal marker CD68, which is associated with a pro-inflammatory state.[8] Notably, a highly selective MLK3 inhibitor was less effective, highlighting the benefit of this compound's broader kinase inhibition profile in complex neuroinflammatory conditions.[8]

Perioperative Neurocognitive Disorders (PND)

Orthopedic surgery can induce acute neuroinflammation, leading to microgliosis, blood-brain barrier (BBB) disruption, and cognitive decline. Prophylactic treatment with this compound in a mouse model of PND was shown to prevent these pathological changes.[9][14][15] It attenuated hippocampal microgliosis and prevented surgery-induced impairments in episodic memory tasks without affecting the peripheral immune response or the bone-healing process, indicating a CNS-targeted therapeutic benefit.[9][14]

G cluster_effects Core Cellular Effects cluster_outcomes Neuroprotective Outcomes URMC099 This compound (Broad Spectrum Kinase Inhibitor) ModulateMicroglia Modulates Microglia (↓ Pro-inflammatory, ↑ M2 Phenotype) URMC099->ModulateMicroglia InhibitMAPK Inhibits MLK-MAPK (↓ p38/JNK Activation) URMC099->InhibitMAPK EnhanceClearance Enhances Aβ Phagocytosis & Degradation URMC099->EnhanceClearance ReduceInflammation ↓ Neuroinflammation (↓ TNF-α, IL-1β, IL-6) ModulateMicroglia->ReduceInflammation ProtectNeurons Protects Synapses & Neurons ModulateMicroglia->ProtectNeurons InhibitMAPK->ReduceInflammation EnhanceClearance->ProtectNeurons ImproveCognition Restores Cognitive Function ReduceInflammation->ImproveCognition ProtectNeurons->ImproveCognition

Caption: Logical flow of this compound's multifaceted neuroprotective effects.

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: Effects on Inflammatory Cytokine Expression
ModelStimulusCytokineTreatmentResultReference
In Vitro (Microglia)HIV-1 TatTNF-α, IL-6, MCP-1100 nM this compoundSignificant decrease in mRNA & protein levels[7][10]
In Vivo (HAND)HIV-1 TatTNF-α, IL-610 mg/kg this compoundProduction reduced to saline control levels[7]
In Vitro (Microglia)Aβ42IL-1β100 nM this compound84.8% decrease in gene expression vs. Aβ42 alone[5]
In Vitro (Microglia)Aβ42IL-6100 nM this compound85.9% decrease in gene expression vs. Aβ42 alone[5]
In Vitro (Microglia)Aβ42TNF-α100 nM this compound97.4% decrease in gene expression vs. Aβ42 alone[5]
Table 2: Effects on MAPK Signaling Pathway
ModelStimulusTarget ProteinTreatmentResultReference
In Vitro (BV-2 Cells)HIV-1 TatPhospho-JNK (p54/p46)100 nM this compoundSignificantly induced JNK phosphorylation blocked[7]
In Vitro (Microglia)Aβ42Phospho-MKK3100 nM this compoundPrevented 32.1% increase caused by Aβ42[5]
In Vitro (Microglia)Aβ42Phospho-p38100 nM this compoundPrevented 54.3% increase caused by Aβ42[5]
In Vivo (APP/PS1)Endogenous AβPhospho-MKK3/4, p38, JNK10 mg/kg this compoundReduced phosphorylation levels in cortex/hippocampus[1][13]
Table 3: Neuroprotective and Functional Outcomes
ModelOutcome MeasuredTreatmentResultReference
In Vivo (HAND)Synaptic Puncta Density10 mg/kg this compoundRestored density to control levels after Tat-induced loss[10]
In Vitro (Neurons)Axon Phagocytosis by Microglia100 nM this compoundProtected axons to the level of control conditions[7][10]
In Vivo (EAE)Contextual Fear Conditioning10 mg/kg this compoundReversed deficits in hippocampal-dependent memory[8]
In Vivo (APP/PS1)Synaptic Integrity10 mg/kg this compoundRestored synaptic integrity[12][13]
In Vivo (PND)Microgliosis (Hippocampus)10 mg/kg this compoundSignificantly attenuated microglial activation[9][16]

Detailed Experimental Protocols

Methodologies across studies share common frameworks for drug preparation, administration, and analysis.

This compound Formulation and Administration
  • In Vitro Preparation: A 1000x stock solution of 100 µM this compound is prepared in sterile dimethylsulfoxide (DMSO). For cell culture experiments, this stock is diluted to a final concentration (typically 100 nM) in the maintenance media.[7]

  • In Vivo Preparation: For intraperitoneal (i.p.) injection, this compound is dissolved in a vehicle solution. A common formulation involves dissolving 20 mg of this compound in 0.5 ml of DMSO, which is then diluted in a mixture of 4 ml of polyethylene (B3416737) glycol 400 (PEG400) and 5.5 ml of sterile saline.[7][16] This results in a 2 mg/ml working solution containing 5% DMSO.[7]

  • In Vivo Dosing: A standard dose used in multiple murine models is 10 mg/kg, administered via i.p. injection.[9][12] Dosing schedules vary by study, ranging from twice daily for acute models to daily for several weeks in chronic models.[7][8][13] For example, in the APP/PS1 AD model, mice received daily injections for 3 weeks.[13]

Key In Vitro Assays
  • Microglial Culture and Stimulation: Primary murine microglia or immortalized cell lines (e.g., BV-2) are cultured. To model disease states, cells are exposed to stimuli such as soluble Aβ42 (e.g., 5 µM for 30 min) or HIV-1 Tat protein (e.g., 0.5-1 µg/ml for various durations).[5][7] Cells are often pre-treated with this compound (e.g., 100 nM for 1 hour) before stimulation.[7]

  • Western Blotting: Cell or brain tissue lysates are used to quantify protein levels and phosphorylation states. Following protein separation by SDS-PAGE and transfer to a membrane, specific primary antibodies are used to detect targets like phospho-JNK, phospho-p38, MKK3, MKK4, and total protein controls.[5][7]

  • Quantitative RT-PCR (qPCR): RNA is isolated from cells or tissues to measure gene expression of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-4, IL-13).[5] Expression levels are typically normalized to a housekeeping gene like 18S rRNA.[10]

  • Aβ Phagocytosis Assay: Microglia are treated with this compound and then exposed to fluorescently labeled Aβ42. The uptake of Aβ is quantified using techniques such as flow cytometry or confocal microscopy.[5]

Key In Vivo Models and Analyses
  • Animal Models:

    • AD: APP/PS1 double-transgenic mice, which develop Aβ plaques, are commonly used. Treatment typically begins at an age when pathology is established (e.g., 4 months old).[13]

    • HAND: Intracerebral injection of HIV-1 Tat protein in mice is used to model acute neuroinflammation and neuronal damage.[7]

    • PND: An open tibial fracture with intramedullary fixation under general anesthesia is performed on mice to model orthopedic surgery.[9][14]

  • Immunohistochemistry and Confocal Microscopy: Perfused and fixed brain tissue is sectioned and stained with antibodies against markers like Iba1 (microglia), Synapsin-1 (synapses), and Aβ.[7][8][12] Unbiased stereology is used to quantify cell numbers and staining intensity.[9][16]

  • Behavioral Testing:

    • Contextual Fear Conditioning: Used to assess hippocampal-dependent learning and memory, particularly in the EAE model.[8]

    • "What-Where-When" Task: An episodic memory task used to assess cognitive deficits in the PND model.[9][14]

G cluster_setup Phase 1: Model & Treatment cluster_collection Phase 2: Sample Collection cluster_analysis Phase 3: Multi-level Analysis cluster_outcome Phase 4: Data Interpretation Model Select Animal Model (e.g., APP/PS1 Mice) Treatment Administer this compound (10 mg/kg, daily, 3 wks) Model->Treatment Collection Euthanize & Perfuse; Collect Brain Tissue Treatment->Collection Biochem Biochemical Analysis (Western Blot, ELISA) Collection->Biochem IHC Immunohistochemistry (Iba1, Aβ, Synapsin) Collection->IHC Molecular Molecular Analysis (qPCR for cytokines) Collection->Molecular Outcome Assess Neuroprotective Efficacy: ↓ Aβ Load, ↓ Inflammation, ↑ Synaptic Integrity Biochem->Outcome IHC->Outcome Molecular->Outcome

Caption: General experimental workflow for in vivo this compound studies.

Conclusion and Future Directions

This compound is a potent, broad-spectrum kinase inhibitor that demonstrates significant neuroprotective and immunomodulatory effects across multiple preclinical models of neurological disorders. Its ability to inhibit the MLK-MAPK signaling cascade, shift microglial phenotype toward a protective state, and enhance the clearance of pathological proteins like Aβ provides a multi-pronged therapeutic strategy. The consistent positive outcomes in models of HAND, AD, MS, and PND highlight its potential as a disease-modifying therapy for conditions underpinned by neuroinflammation.

Future development will require transitioning from preclinical models to human studies. Safety and toxicology studies are a prerequisite for initiating Phase I clinical trials.[17] Subsequent trials would need to establish optimal dosing, safety, and efficacy in patient populations with conditions like Alzheimer's disease or for the prophylactic treatment of PND.[9][17] The compelling preclinical data provide a strong rationale for advancing this compound into clinical development as a first-in-class therapy for neuroinflammatory and neurodegenerative diseases.

References

URMC-099: A Modulator of Synaptic Plasticity Through Neuroinflammatory Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

URMC-099, a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor, has emerged as a significant research tool for investigating the interplay between neuroinflammation and synaptic plasticity. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable impact on synaptic structures and inflammatory mediators, and detailed experimental protocols for its application in preclinical research. The primary mode of action of this compound involves the inhibition of MLK3 and other kinases, leading to the attenuation of downstream mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades. By modulating pro-inflammatory microglial activation, this compound indirectly preserves synaptic integrity and function in various neurodegenerative and neuroinflammatory models. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders characterized by synaptic dysfunction and neuroinflammation.

Core Mechanism of Action: Inhibition of the MLK-MAPK Signaling Cascade

This compound is a potent inhibitor of mixed-lineage kinases, with a high affinity for MLK3.[1][2][3] MLKs are a family of serine/threonine kinases that act as upstream regulators of the MAPK signaling pathways. In the context of neuroinflammation, pathological stimuli such as amyloid-β (Aβ) or inflammatory cytokines can activate MLK3 in microglia and other immune cells within the central nervous system (CNS).[4][5]

Activated MLK3, in turn, phosphorylates and activates downstream kinases, including MAP2K3 (MKK3), MKK4, MKK6, and MKK7.[4][5] These kinases then phosphorylate and activate JNK and p38 MAPK. The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, contributing to a neurotoxic environment that is detrimental to synaptic structure and function.[5][6]

This compound exerts its neuroprotective effects by inhibiting MLK3, thereby preventing the phosphorylation and activation of the downstream MKKs, JNK, and p38 MAPK.[4][5] This blockade of the signaling cascade results in a significant reduction in the production of pro-inflammatory mediators, shifting microglia towards a less inflammatory phenotype and preserving synaptic integrity.[4][5]

URMC099_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Pathological Stimuli Pathological Stimuli MLK3 MLK3 MKK3_4_6_7 MKK3/4/6/7 MLK3->MKK3_4_6_7 Phosphorylates This compound This compound This compound->MLK3 Inhibits JNK_p38 JNK / p38 MAPK MKK3_4_6_7->JNK_p38 Phosphorylates Transcription Factors Transcription Factors JNK_p38->Transcription Factors Activates Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Induces Transcription Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 Pro-inflammatory Genes->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Synaptic Damage Synaptic Damage Neuroinflammation->Synaptic Damage

Figure 1: this compound Signaling Pathway.

Quantitative Impact on Synaptic Plasticity and Neuroinflammation

The protective effects of this compound on synaptic structures and its anti-inflammatory properties have been quantified in several preclinical models. The following tables summarize key findings.

Table 1: Effect of this compound on Synaptic Structures
ModelTreatment GroupParameter MeasuredResultReference
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelEAE + VehicleDensity of PSD95-positive puncta in hippocampal area CA1Decreased relative to sham-immunized controls[4]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelEAE + this compoundDensity of PSD95-positive puncta in hippocampal area CA1Preserved synaptic puncta, comparable to sham-immunized controls[4]
HIV-1 Tat Infected MiceHIV-1 Tat + VehicleDendritic spine densityReduced[7]
HIV-1 Tat Infected MiceHIV-1 Tat + this compoundDendritic spine densityNormalized[7]
Table 2: Modulation of Microglial Activation Markers by this compound
ModelTreatment GroupMarkerResultReference
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelEAE + this compoundiNOS (pro-inflammatory)Decreased[4]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelEAE + this compoundFCγR1/CD64 (pro-inflammatory)Decreased[4]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelEAE + this compoundCD86 (pro-inflammatory)Decreased[4]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelEAE + this compoundCD68 (phagocytic marker)Prevented increase[4]
Table 3: Effect of this compound on Cytokine Levels
ModelTreatment GroupCytokineMethodResultReference
Aβ42-stimulated Murine MicrogliaAβ42 + this compoundIL-1β (gene expression)RT-qPCR84.8% decrease vs. Aβ42 alone[5]
Aβ42-stimulated Murine MicrogliaAβ42 + this compoundIL-6 (gene expression)RT-qPCR85.9% decrease vs. Aβ42 alone[5]
Aβ42-stimulated Murine MicrogliaAβ42 + this compoundTNF-α (gene expression)RT-qPCR97.4% decrease vs. Aβ42 alone[5]
Aβ42-stimulated Murine MicrogliaThis compoundIL-4 (gene expression)RT-qPCR111.1% increase vs. control[5]
Aβ42-stimulated Murine MicrogliaThis compoundIL-13 (gene expression)RT-qPCR345.7% increase vs. control[5]
HIV-1 Tat-exposed MicrogliaTat + this compound (100 nM)TNF-α, IL-6, MCP-1ELISASignificantly decreased protein levels[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is a widely used animal model for multiple sclerosis, characterized by neuroinflammation and demyelination.

Protocol:

  • Animals: C57BL/6 mice are commonly used.

  • Induction of EAE:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[8]

    • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.[8]

    • Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.[1]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no clinical signs, 5 = moribund).[9]

  • This compound Administration:

    • This compound is typically administered intraperitoneally (i.p.) at a dose of 10 mg/kg.[10]

    • Treatment can be initiated either prophylactically or after the onset of clinical symptoms, depending on the experimental design.[4][10]

  • Tissue Collection and Analysis:

    • At the end of the experiment, perfuse mice with saline followed by 4% paraformaldehyde (PFA).[11]

    • Dissect the brain and spinal cord for subsequent histological or biochemical analysis.[12]

EAE_Workflow EAE_Induction Induce EAE in Mice (MOG/CFA + Pertussis Toxin) Clinical_Scoring Daily Clinical Scoring EAE_Induction->Clinical_Scoring URMC099_Treatment Administer this compound (10 mg/kg i.p.) or Vehicle Clinical_Scoring->URMC099_Treatment Tissue_Collection Perfuse and Collect Brain & Spinal Cord URMC099_Treatment->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis IHC Immunohistochemistry (PSD95, Iba1, etc.) Analysis->IHC Western_Blot Western Blot (p-JNK, Cytokines, etc.) Analysis->Western_Blot End End IHC->End Western_Blot->End

Figure 2: Experimental Workflow for EAE Model.
Immunohistochemistry for PSD95

This protocol is for the visualization and quantification of the postsynaptic density protein 95 (PSD95) in brain sections.

Protocol:

  • Tissue Preparation:

    • Use free-floating brain sections (typically 40-50 µm thick) from PFA-perfused animals.[11]

    • Wash sections in Tris-buffered saline (TBS).[11]

  • Permeabilization and Blocking:

    • Permeabilize and block sections for 1 hour at room temperature in a solution containing 10% normal goat serum and 0.3% Triton X-100 in TBS.[13]

  • Primary Antibody Incubation:

    • Incubate sections overnight at 4°C with a primary antibody against PSD95 (e.g., rabbit anti-PSD95).[11]

  • Secondary Antibody Incubation:

    • Wash sections in TBS.

    • Incubate sections for 1-2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

  • Mounting and Imaging:

    • Wash sections and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Image sections using a confocal microscope.

  • Quantification:

    • Quantify the density of PSD95-positive puncta in specific brain regions (e.g., stratum radiatum of hippocampal area CA1) using image analysis software.[4]

Western Blotting for Phosphorylated JNK (p-JNK)

This protocol is for the detection and quantification of the activated form of JNK.

Protocol:

  • Protein Lysate Preparation:

    • Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

    • Determine the protein concentration of the lysate using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[14]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-JNK (Thr183/Tyr185).[15]

    • Wash the membrane with TBST.

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

    • Quantify band intensities using densitometry software. Normalize the p-JNK signal to total JNK or a loading control (e.g., actin or GAPDH).[14]

Conclusion

This compound serves as a critical pharmacological tool for elucidating the mechanisms by which neuroinflammation impacts synaptic plasticity. Its ability to inhibit the MLK3-JNK/p38 MAPK signaling pathway provides a targeted approach to dissecting the role of microglial activation in synaptic pathology. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers to investigate the therapeutic potential of modulating this pathway in a variety of neurological disorders. The consistent findings of preserved synaptic structures and reduced inflammatory markers following this compound treatment in preclinical models underscore the significant link between neuroinflammation and synaptic integrity, paving the way for the development of novel neuroprotective strategies.

References

The Role of URMC-099 in Promoting Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small-molecule inhibitor URMC-099 and its role in the induction of autophagy. This compound is a brain-penetrant, orally bioavailable compound primarily known as a mixed-lineage kinase 3 (MLK3) inhibitor.[1][2][3] Its ability to modulate cellular degradation pathways, particularly autophagy, has positioned it as a promising therapeutic candidate for a range of pathologies, including neurodegenerative diseases.[4][5] This document synthesizes current research to detail the underlying signaling pathways, present quantitative data from key experiments, and outline the methodologies used to elucidate the pro-autophagic effects of this compound.

Introduction to this compound and Autophagy

This compound is a potent inhibitor of mixed-lineage kinases (MLKs), with a high affinity for MLK3 (IC50 = 14 nM).[1][3] It also exhibits inhibitory activity against other kinases such as MLK1, MLK2, Dual Leucine Zipper Kinase (DLK), and Leucine-Rich Repeat Kinase 2 (LRRK2).[6][7] MLKs are key upstream regulators of the mitogen-activated protein kinase (MAPK) signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 pathways, which are deeply involved in cellular stress responses, inflammation, and apoptosis.[1][4]

Autophagy is a fundamental catabolic process conserved in all eukaryotic cells.[8] It involves the sequestration of cytoplasmic components—such as long-lived proteins, damaged organelles, and protein aggregates—within double-membraned vesicles called autophagosomes.[8][9] These autophagosomes then fuse with lysosomes to form autolysosomes, where the captured contents are degraded and recycled to maintain cellular homeostasis.[9] Key proteins involved in this process include Beclin-1, which is crucial for the initiation of the autophagosome, and Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is processed from LC3-I to its lipidated form, LC3-II, upon autophagy induction and serves as a reliable marker for autophagosomes.[10][11] Another key protein, SQSTM1/p62, acts as a cargo receptor that is itself degraded during the process, making its levels an inverse indicator of autophagic flux.[12][13]

Mechanism of Action: this compound-Mediated Autophagy

This compound induces autophagy primarily through its inhibition of the MLK3-JNK signaling axis, which in turn modulates the activity of key regulators of the autophagy-lysosomal pathway.

Signaling Pathway

The prevailing evidence suggests that this compound initiates a signaling cascade that leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression.[1][14] The proposed pathway is as follows:

  • MLK3 Inhibition : this compound directly inhibits the kinase activity of MLK3.[1]

  • Downregulation of MAPK Signaling : Inhibition of MLK3 prevents the phosphorylation and activation of its downstream targets, MKK4/7 and MKK3/6.[4] This leads to a significant reduction in the phosphorylation of JNK and p38 MAPKs.[4][5][15]

  • mTORC1-Dependent TFEB Activation : The modulation of JNK signaling influences the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a major negative regulator of autophagy.[14][16] This leads to the dephosphorylation and subsequent nuclear translocation of TFEB.[14]

  • Transcriptional Upregulation : Once in the nucleus, TFEB activates the expression of a network of genes involved in autophagy and lysosomal function, thereby enhancing the cell's overall degradative capacity.

URMC-099_Autophagy_Signaling cluster_0 This compound Action cluster_1 MAPK Cascade cluster_2 TFEB Regulation cluster_3 Autophagy Induction URMC099 This compound MLK3 MLK3 URMC099->MLK3 Inhibition MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK mTORC1 mTORC1 JNK->mTORC1 Modulation TFEB_cyto TFEB (Cytoplasm) mTORC1->TFEB_cyto Phosphorylation (Inhibition) TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB_nuc->Autophagy_Genes Autophagy Autophagy Upregulation Autophagy_Genes->Autophagy

Caption: this compound signaling pathway for autophagy induction.

Quantitative Analysis of Autophagy Markers

Studies in human monocyte-derived macrophages (MDMs) have provided quantitative evidence of this compound's effect on key autophagy-related proteins. Treatment with this compound leads to significant changes in the levels of LC3-II, Beclin-1 (BECN1), and SQSTM1/p62, consistent with an increase in autophagic flux.

MarkerTreatment ConditionFold Change vs. ControlSignificanceReference
LC3B-II / LC3B-I Ratio 100 ng/mL this compound~2.5-fold increasep ≤ 0.05[14]
400 ng/mL this compound~3.0-fold increasep ≤ 0.01[14]
BECN1 Protein 100 ng/mL this compound~1.8-fold increasep ≤ 0.05[14]
400 ng/mL this compound~2.0-fold increasep ≤ 0.01[14]
SQSTM1/p62 Protein 100 ng/mL this compound~0.6-fold decreasep ≤ 0.05[14]
400 ng/mL this compound~0.4-fold decreasep ≤ 0.01[14]
MAP1LC3B mRNA 100 ng/mL this compound~2.0-fold increasep ≤ 0.05[14]
BECN1 mRNA 100 ng/mL this compound~1.5-fold increasep ≤ 0.05[14]
SQSTM1 mRNA 100 ng/mL this compoundNo significant change-[14]

Table 1: Summary of quantitative data on the effect of this compound on autophagy markers in human MDMs after 14 days of treatment. Data are approximated from published graphical representations.[14]

The data clearly indicate that this compound treatment increases the conversion of LC3-I to LC3-II and upregulates the expression of Beclin-1, both of which are indicative of enhanced autophagosome formation. The corresponding decrease in p62 protein levels, without a significant change in its mRNA, confirms that the observed effect is due to increased autophagic degradation (flux) rather than reduced transcription.[14]

Experimental Protocols for Assessing this compound-Induced Autophagy

The investigation of this compound's impact on autophagy relies on a combination of molecular and cell biology techniques to monitor the various stages of the autophagic process.

Experimental_Workflow cluster_workflow Experimental Workflow for Autophagy Analysis cluster_analysis Downstream Analysis cluster_data Data Interpretation start Cell Culture (e.g., Microglia, Macrophages) treatment Treatment with this compound (Various concentrations and time points) start->treatment harvest Cell Harvesting treatment->harvest lysis_protein Protein Lysate Preparation harvest->lysis_protein lysis_rna RNA Isolation harvest->lysis_rna fixation Cell Fixation & Permeabilization harvest->fixation wb Western Blotting (LC3, Beclin-1, p62) lysis_protein->wb qpcr RT-qPCR (MAP1LC3B, BECN1, SQSTM1) lysis_rna->qpcr microscopy Confocal Microscopy (LC3 puncta, Co-localization) fixation->microscopy data Quantification & Statistical Analysis - Densitometry - ΔΔCT Method - Puncta Counting wb->data qpcr->data microscopy->data

Caption: A typical experimental workflow for studying autophagy.
Western Blotting for Autophagy Markers

This is the most common method to quantify changes in autophagy-related proteins.[11]

  • Objective : To measure the levels of LC3-I, LC3-II, Beclin-1, and p62/SQSTM1.

  • Methodology :

    • Cells are cultured and treated with this compound at desired concentrations (e.g., 100-400 ng/mL) for a specific duration.[14] Lysosomal inhibitors like Bafilomycin A1 can be added in the final hours to assess autophagic flux.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against LC3, Beclin-1, p62, and a loading control (e.g., β-actin or GAPDH).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Densitometry analysis is performed to quantify band intensity. The LC3-II/LC3-I ratio is a key metric for autophagosome formation.[11]

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure changes in the gene expression of autophagy-related genes.[14]

  • Objective : To quantify mRNA levels of MAP1LC3B, BECN1, and SQSTM1.

  • Methodology :

    • Following treatment with this compound, total RNA is isolated from cells using a suitable kit (e.g., RNeasy).

    • RNA quality and quantity are assessed.

    • cDNA is synthesized from the RNA template using reverse transcriptase.

    • RT-qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Gene expression levels are normalized to a housekeeping gene (e.g., 18S rRNA or ACTB).

    • The comparative CT (ΔΔCT) method is used to calculate the fold change in gene expression relative to untreated controls.

Immunofluorescence and Confocal Microscopy

This method allows for the visualization and quantification of autophagosomes within cells.[11]

  • Objective : To visualize and count LC3-positive puncta, which represent autophagosomes.

  • Methodology :

    • Cells are grown on coverslips and treated with this compound.

    • Cells are fixed with paraformaldehyde, permeabilized with a detergent like Triton X-100, and blocked with serum.

    • Cells are incubated with a primary antibody against LC3.

    • After washing, cells are incubated with a fluorescently-labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are acquired using a confocal microscope.

    • Image analysis software is used to count the number of LC3 puncta per cell, providing a quantitative measure of autophagosome number.

Functional Consequences and Therapeutic Implications

The induction of autophagy by this compound is not merely a cellular observation but translates into significant functional outcomes, particularly in the context of neuroinflammation and neurodegeneration.

  • Enhanced Clearance of Pathological Proteins : In models of Alzheimer's disease, this compound has been shown to facilitate the microglial uptake and degradation of amyloid-β (Aβ).[4][5] By promoting phagolysosomal trafficking and function, this compound enhances the clearance of toxic Aβ aggregates.[4][17]

  • Neuroprotection : By reducing the accumulation of damaged components and modulating the inflammatory state of microglia, this compound exerts neuroprotective effects.[2][7] It has been shown to protect neuronal architecture and reduce synapse loss in models of HIV-associated neurocognitive disorders (HAND) and experimental autoimmune encephalomyelitis (EAE).[2][7]

  • Modulation of Neuroinflammation : this compound shifts microglia from a pro-inflammatory phenotype to a more anti-inflammatory and neurotrophic M2-like state.[4][5] This immunomodulatory role is critical for reducing the chronic inflammation that drives many neurodegenerative processes.

Logical_Relationship cluster_mechanism Core Mechanism cluster_outcomes Therapeutic Outcomes URMC099 This compound MLK3_Inhibition MLK3 Inhibition URMC099->MLK3_Inhibition MAPK_Down ↓ p38/JNK Signaling MLK3_Inhibition->MAPK_Down Autophagy ↑ Autophagy & Lysosomal Function MAPK_Down->Autophagy Clearance ↑ Aβ Clearance Autophagy->Clearance Neuroinflammation ↓ Neuroinflammation Autophagy->Neuroinflammation Neuroprotection ↑ Neuroprotection Clearance->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Logical flow from this compound to therapeutic outcomes.

Conclusion

This compound is a potent inducer of autophagy, acting through the inhibition of the MLK3-MAPK signaling pathway to ultimately promote the nuclear translocation of the master regulator TFEB. This mechanism enhances the cell's capacity for lysosomal degradation, leading to significant functional benefits such as the clearance of pathogenic proteins and the reduction of neuroinflammation. The multifaceted action of this compound—combining anti-inflammatory, pro-autophagic, and direct neuroprotective effects—makes it a highly attractive therapeutic candidate for complex neurodegenerative disorders. Further research and development in this area are warranted to translate these promising preclinical findings into clinical applications.

References

URMC-099: A Deep Dive into its Immunomodulatory Effects on Cytokine and Chemokine Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URMC-099 is a brain-penetrant, small-molecule inhibitor of Mixed-Lineage Kinase 3 (MLK3) that has demonstrated significant neuroprotective and anti-inflammatory properties in a variety of preclinical models of neurodegenerative and neuroinflammatory diseases.[1][2] Its ability to modulate the production of key signaling molecules, namely cytokines and chemokines, positions it as a promising therapeutic candidate. This technical guide provides an in-depth analysis of this compound's impact on cytokine and chemokine profiles, detailing the underlying signaling pathways, experimental methodologies for its evaluation, and a summary of key quantitative findings.

Core Mechanism of Action: Inhibition of the MLK3-MAPK Signaling Pathway

This compound exerts its primary anti-inflammatory effects by inhibiting MLK3, a key upstream regulator of the mitogen-activated protein kinase (MAPK) signaling cascades, specifically the p38 and c-Jun N-terminal kinase (JNK) pathways.[3] In neuroinflammatory conditions, various stimuli such as the HIV-1 Tat protein or amyloid-beta (Aβ) oligomers can activate MLK3 in microglia and other immune cells.[1][4] This activation triggers a phosphorylation cascade, leading to the activation of downstream transcription factors that drive the expression of pro-inflammatory cytokines and chemokines. By inhibiting MLK3, this compound effectively dampens this inflammatory signaling, leading to a reduction in the production of detrimental cytokines and a potential shift towards a more anti-inflammatory cellular phenotype.

URMC-099_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Stimuli Inflammatory Stimuli (e.g., HIV-1 Tat, Amyloid-β) MLK3 MLK3 Stimuli->MLK3 MKK3_6 MKK3/6 MLK3->MKK3_6 MKK4_7 MKK4/7 MLK3->MKK4_7 URMC_099 This compound URMC_099->MLK3 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β, MCP-1) Gene_Expression->Cytokines_Chemokines Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-4, IL-13) Gene_Expression->Anti_inflammatory_Cytokines

Caption: this compound inhibits the MLK3-MAPK signaling cascade.

Quantitative Analysis of this compound's Effect on Cytokine and Chemokine Profiles

The immunomodulatory effects of this compound have been quantified in several key studies. The following tables summarize the significant changes in cytokine and chemokine expression observed in response to this compound treatment in various experimental models.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Cytokine and Chemokine Production
Cell TypeInflammatory StimulusThis compound ConcentrationCytokine/ChemokineFold Change vs. Stimulus AloneReference
Murine Microglia (BV-2)HIV-1 Tat (0.5 µg/mL)100 nMTNF-α (mRNA)↓ (Significant Decrease)[2]
Murine Microglia (BV-2)HIV-1 Tat (0.5 µg/mL)100 nMIL-6 (mRNA)↓ (Significant Decrease)[2]
Murine Microglia (BV-2)HIV-1 Tat (0.5 µg/mL)100 nMMCP-1 (mRNA)↓ (Significant Decrease)[2]
Murine MicrogliaAmyloid-β42Not SpecifiedIL-1β (gene expression)↓ 84.8%[4]
Murine MicrogliaAmyloid-β42Not SpecifiedIL-6 (gene expression)↓ 85.9%[4]
Murine MicrogliaAmyloid-β42Not SpecifiedTNF-α (gene expression)↓ 97.4%[4]
Murine MicrogliaAmyloid-β42Not SpecifiedIL-1β (protein)↓ 62.3%[4]
Murine MicrogliaAmyloid-β42Not SpecifiedIL-6 (protein)↓ 99.8%[4]
Murine MicrogliaAmyloid-β42Not SpecifiedTNF-α (protein)↓ 99.9%[4]
Table 2: In Vivo Effects of this compound on Pro-inflammatory Cytokine and Chemokine Production
Animal ModelInflammatory StimulusThis compound DosageCytokine/ChemokineFold Change vs. Stimulus AloneReference
MouseHIV-1 Tat (cortical injection)10 mg/kgTNF-α↓ (Normalized to control)[2]
MouseHIV-1 Tat (cortical injection)10 mg/kgIL-6↓ (Normalized to control)[2]
MouseHIV-1 Tat (cortical injection)10 mg/kgMCP-1↓ (Significantly decreased)[2]
Table 3: Effects of this compound on Anti-inflammatory Cytokine Production
Cell Type/Animal ModelInflammatory StimulusThis compound Concentration/DosageCytokineFold Change vs. Stimulus AloneReference
Murine MicrogliaAmyloid-β42Not SpecifiedIL-4 (gene expression)↑ (Induced)[4]
Murine MicrogliaAmyloid-β42Not SpecifiedIL-13 (gene expression)↑ (Induced)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for assessing the impact of this compound on cytokine and chemokine profiles.

In Vitro Microglial Cytokine Profiling

This protocol outlines the steps to measure the effect of this compound on cytokine production in microglial cell cultures stimulated with an inflammatory agent.

Experimental_Workflow_In_Vitro Start Start: Microglial Cell Culture Pre-treatment Pre-treat with this compound (e.g., 100 nM for 1 hour) Start->Pre-treatment Stimulation Add Inflammatory Stimulus (e.g., HIV-1 Tat or Aβ) Pre-treatment->Stimulation Incubation Incubate for a defined period (e.g., 4, 8, or 12 hours) Stimulation->Incubation Collection Collect Supernatant and/or Cells Incubation->Collection Analysis Cytokine/Chemokine Analysis Collection->Analysis ELISA ELISA for Protein Quantification Analysis->ELISA Protein qPCR RT-qPCR for mRNA Expression Analysis->qPCR mRNA Multiplex Multiplex Assay for Multiple Analytes Analysis->Multiplex Protein End End: Data Analysis and Interpretation ELISA->End qPCR->End Multiplex->End

Caption: A typical experimental workflow for in vitro cytokine profiling.

1. Cell Culture:

  • Murine BV-2 microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

2. This compound Treatment:

  • Cells are pre-treated with this compound (e.g., 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 1 hour) prior to inflammatory stimulation.

3. Inflammatory Stimulation:

  • An inflammatory stimulus, such as recombinant HIV-1 Tat protein (e.g., 0.5 µg/mL) or aggregated amyloid-β42 (e.g., 10 µM), is added to the cell cultures.

4. Incubation and Sample Collection:

  • Cells are incubated for various time points (e.g., 4, 8, 12, 24, or 48 hours).

  • For protein analysis, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • For mRNA analysis, cells are lysed, and total RNA is extracted.

5. Cytokine and Chemokine Measurement:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants are analyzed for the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for the target cytokine and housekeeping genes (e.g., 18S rRNA or GAPDH) for normalization. The comparative Ct (ΔΔCt) method is often used to calculate the fold change in gene expression.

  • Multiplex Bead Array: For the simultaneous measurement of multiple cytokines and chemokines from a small sample volume, a multiplex bead-based immunoassay (e.g., Luminex) can be employed.

In Vivo Cytokine Profiling in a Mouse Model of Neuroinflammation

This protocol describes the general steps to assess the in vivo efficacy of this compound in reducing cytokine levels in the brain.

1. Animal Model:

  • A relevant mouse model of neuroinflammation is used, for example, by intracerebral injection of HIV-1 Tat protein.

2. This compound Administration:

  • This compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg). A vehicle control group is also included.

3. Tissue Collection:

  • At a predetermined time point after the inflammatory insult and this compound treatment, animals are euthanized, and brain tissue is harvested.

4. Brain Tissue Processing:

  • The brain region of interest (e.g., cortex or hippocampus) is dissected and homogenized in a lysis buffer containing protease inhibitors.

5. Cytokine Measurement:

  • The total protein concentration of the brain lysate is determined using a protein assay (e.g., BCA assay).

  • The levels of specific cytokines (e.g., TNF-α, IL-6, MCP-1) in the brain lysates are measured using ELISA or a multiplex immunoassay and are typically normalized to the total protein content.

Conclusion

This compound demonstrates a potent and consistent ability to modulate cytokine and chemokine profiles, primarily by suppressing the production of pro-inflammatory mediators and, in some contexts, promoting the expression of anti-inflammatory cytokines. This immunomodulatory activity, driven by the inhibition of the MLK3-MAPK signaling pathway, underscores its therapeutic potential for a range of neuroinflammatory and neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound.

References

The Kinase Selectivity Profile of UAMC-099: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-099 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor targeting Mixed Lineage Kinases (MLKs).[1] It was developed as a neuroprotective and anti-inflammatory agent. UAMC-099's therapeutic potential stems from its ability to modulate key signaling pathways involved in neuronal apoptosis and inflammation, primarily through the inhibition of the c-Jun N-terminal kinase (JNK) signaling cascade. This technical guide provides an in-depth analysis of the kinase selectivity profile of UAMC-099, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Kinase Selectivity Profile of UAMC-099

UAMC-099 is a multi-kinase inhibitor with high affinity for the Mixed Lineage Kinase (MLK) family. Its inhibitory activity has been characterized against a panel of kinases, revealing a distinct selectivity profile.

Quantitative Kinase Inhibition Data

The inhibitory activity of UAMC-099 is summarized in the tables below. Table 1 details the half-maximal inhibitory concentrations (IC50) for its primary kinase targets. Table 2 provides a broader view of its selectivity, listing kinases that are significantly inhibited by UAMC-099 at a concentration of 1 µM.

Table 1: IC50 Values for Primary Kinase Targets of UAMC-099

KinaseIC50 (nM)
MLK119[1]
MLK242[1]
MLK314[1][2]
DLK150[1]
LRRK211[1]
ABL16.8[1]

Table 2: Kinases with >90% Inhibition by UAMC-099 at 1 µM [3]

Kinase FamilyKinase
Tyrosine Kinase ABL1, FLT3, KIT, PDGFRB, ALK, AXL
CMGC CDK11, CDK4, CDKL2, CLK1, CLK2, CLK4, DYRK1B
STE MLK1, MLK2, MLK3, DLK
Other LRRK2, IKKα, IKKβ, ROCK1, MELK, SRPK2, TYK2

Mechanism of Action: Inhibition of the MLK-JNK Signaling Pathway

UAMC-099 exerts its primary therapeutic effects by inhibiting the Mixed Lineage Kinases (MLKs), which are key upstream regulators of the JNK and p38 MAP kinase signaling pathways. These pathways are activated in response to cellular stress and inflammatory signals, leading to downstream events such as apoptosis and the production of pro-inflammatory cytokines. By inhibiting MLKs, UAMC-099 effectively blocks this cascade.

MLK_JNK_Pathway Stress Cellular Stress / Inflammatory Signals MLKs MLK1/2/3 Stress->MLKs UAMC099 UAMC-099 UAMC099->MLKs Inhibition MKK4_7 MKK4/7 MLKs->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis

UAMC-099 inhibits the MLK-JNK signaling pathway.

Experimental Protocols

The determination of the kinase selectivity profile of UAMC-099 involves various in vitro kinase assays. Below are detailed methodologies for key experimental approaches.

In Vitro Kinase Assay (General Protocol for IC50 Determination)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., MLK3, LRRK2)

  • Kinase-specific substrate (peptide or protein)

  • UAMC-099 dilution series in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of UAMC-099 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted UAMC-099 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the purified kinase enzyme diluted in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the kinase-specific substrate and ATP in kinase assay buffer.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Subtract the background signal ("no kinase" control).

    • Calculate the percentage of inhibition for each UAMC-099 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the UAMC-099 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare UAMC-099 Dilution Series Start->Prep_Inhibitor Add_Inhibitor Add UAMC-099/DMSO to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Add_Sub_ATP Add Substrate/ATP Mixture Add_Kinase->Add_Sub_ATP Incubate Incubate at Room Temperature Add_Sub_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Generate_Signal Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Generate_Signal Measure Measure Luminescence Generate_Signal->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Workflow for an in vitro kinase inhibition assay.
Kinome Scanning (General Methodology)

To obtain a broad selectivity profile, UAMC-099 would be screened against a large panel of kinases, such as the KINOMEscan™ platform. This is a competition binding assay.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified, typically by qPCR of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and inhibition.

General Procedure:

  • Assay Preparation: A library of human kinases, each tagged with a unique DNA barcode, is used.

  • Competition Assay: UAMC-099 is incubated with the kinase-DNA tag fusion protein and an immobilized ligand.

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are reported as "percent of control" (DMSO), where a lower percentage indicates a higher binding affinity of the compound for the kinase.

KinomeScan_Logic Components Kinase-DNA Tag Immobilized Ligand UAMC-099 Binding_Scenario1 No Inhibition: Kinase binds to immobilized ligand. Components:f0->Binding_Scenario1 Components:f1->Binding_Scenario1 Binding_Scenario2 Inhibition: UAMC-099 binds to kinase, preventing its binding to the immobilized ligand. Components:f2->Binding_Scenario2 Components:f0->Binding_Scenario2 Quantification1 High qPCR Signal Binding_Scenario1->Quantification1 Quantification2 Low qPCR Signal Binding_Scenario2->Quantification2

Logical flow of a competition binding assay for kinome scanning.

Conclusion

UAMC-099 is a potent inhibitor of the MLK family of kinases with a broader selectivity profile that includes other important signaling kinases. Its ability to penetrate the blood-brain barrier and modulate neuroinflammatory pathways makes it a valuable tool for neuroscience research and a potential therapeutic candidate for neurodegenerative diseases. The data and protocols presented in this guide provide a comprehensive overview of the kinase selectivity of UAMC-099, offering a valuable resource for researchers in the field of drug discovery and development.

References

URMC-099's Therapeutic Potential in Preclinical Models of Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

URMC-099 is a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor with a preferential affinity for MLK3 (IC50 = 14 nM).[1] In preclinical models of Alzheimer's disease (AD), it demonstrates significant therapeutic potential by targeting core pathological mechanisms, including neuroinflammation and amyloid-β (Aβ) plaque deposition. By inhibiting the MLK3-MAPK signaling cascade, this compound modulates microglial activation, shifting them from a detrimental pro-inflammatory state to a beneficial anti-inflammatory and phagocytic phenotype.[1][2][3] This activity leads to reduced production of pro-inflammatory cytokines, enhanced clearance of Aβ, restoration of synaptic integrity, and promotion of hippocampal neurogenesis in AD mouse models.[2][4] This document provides an in-depth technical overview of the preclinical data, experimental methodologies, and underlying mechanisms of action for this compound.

Introduction to this compound and its Target

This compound is a small molecule inhibitor of mixed-lineage kinases, which are key upstream regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun amino-terminal kinase (JNK) and p38 MAPK cascades.[1] The primary target, MLK3, is widely expressed and acts as an integrator for multiple cellular stress and inflammatory signals.[1] In the context of Alzheimer's disease, Aβ oligomers activate the MLK3-MKK3-p38 MAPK and MLK3-MKK4/7-JNK signaling pathways, contributing to neuroinflammation, neurotoxicity, and synaptic loss.[1][2] By inhibiting this cascade, this compound presents a targeted approach to mitigate microglia-driven neuropathology.[1]

Core Mechanisms of Action in Alzheimer's Disease Models

Inhibition of the MLK3-MAPK Signaling Cascade

Aβ stimulates pro-inflammatory responses in microglia by activating the MLK-MAPK signaling axis.[3] this compound directly intervenes in this process. In both in vitro and in vivo models, treatment with this compound has been shown to decrease the phosphorylation, and therefore activation, of MKK3, MKK4, p38, and JNK in response to Aβ stimulation.[2][3]

G Abeta Amyloid-β (Aβ) MLK3 MLK3 Abeta->MLK3 activates MKK3_4 p-MKK3 / p-MKK4 MLK3->MKK3_4 phosphorylates URMC099 This compound URMC099->MLK3 inhibits p38_JNK p-p38 / p-JNK MKK3_4->p38_JNK phosphorylates Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) p38_JNK->Cytokines induces expression Neuroinflammation Neuroinflammation & Neurotoxicity Cytokines->Neuroinflammation

Caption: this compound signaling pathway inhibition. (Max Width: 760px)
Modulation of Microglial Phenotype and Aβ Clearance

This compound shifts microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype.[1] This is characterized by a significant reduction in the gene expression and protein production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.[3] Concurrently, it induces the expression of anti-inflammatory cytokines such as IL-4 and IL-13.[3][5] This phenotypic switch enhances the microglia's ability to phagocytose Aβ.[3] Furthermore, this compound promotes the trafficking of phagocytosed Aβ to the endolysosomal pathway for degradation, which is evidenced by the increased co-localization of Aβ with the lysosomal marker Lamp1 in microglia.[2]

Neuroprotective Effects

The combined effects of reduced neuroinflammation and enhanced Aβ clearance result in significant neuroprotection. In APP/PS1 mice, this compound treatment was found to reduce the loss of dendritic spines, restore synaptic integrity, and promote hippocampal neurogenesis.[1][2] These neuroprotective outcomes are crucial for preserving cognitive function in the context of AD pathology.

Quantitative Data Summary from Preclinical Studies

The efficacy of this compound has been quantified in both cell culture and animal models of Alzheimer's disease. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Aβ42-Stimulated Murine Microglia

Parameter MeasuredTreatment GroupResultPercentage ChangeReference
Pro-inflammatory Cytokine Gene Expression
IL-1βAβ42 + this compound vs. Aβ42 aloneReversal of induction↓ 84.8%[3]
IL-6Aβ42 + this compound vs. Aβ42 aloneReversal of induction↓ 85.9%[3]
TNF-αAβ42 + this compound vs. Aβ42 aloneReversal of induction↓ 97.4%[3]
Aβ Phagocytosis
Aβ42 Internalization (Immunofluorescence)This compound treated vs. Aβ42 aloneIncreased uptake↑ 76.9%[3]
MAPK Pathway Activation
MKK3 PhosphorylationAβ42 vs. Untreated ControlIncreased phosphorylation↑ 32.1%[3]

Table 2: In Vivo Efficacy of this compound in APP/PS1 Mouse Model

Parameter MeasuredBrain RegionResult vs. Control GroupsPercentage ChangeReference
Total Aβ Load Reduction
vs. APP/PS1 UntreatedCortexSignificant reduction↓ 64.1%[2]
vs. APP/PS1 VehicleCortexSignificant reduction↓ 66.2%[2]
vs. APP/PS1 UntreatedHippocampusSignificant reduction↓ 52.8%[2]
vs. APP/PS1 VehicleHippocampusSignificant reduction↓ 51.6%[2]
Other Key Outcomes
MAPK Pathway Cortex & HippocampusReduced phosphorylation of MKK3, MKK4, p38, JNK-[2]
Microglial Phenotype Cortex & HippocampusShift towards protective M2 (Arginase+) subtype-[1]
Synaptic Integrity BrainRestored-[2][4]
Hippocampal Neurogenesis HippocampusRestored/Increased-[2][4]

Key Experimental Protocols

In Vitro Microglial Aβ Challenge Model
  • Cell Culture: Primary murine microglia are harvested from the cerebral cortices of newborn mice and cultured.

  • Treatment: Cultured microglia are treated with this compound and subsequently exposed to soluble Aβ1-42 oligomers for a short duration (e.g., 30 minutes) to assess signaling events and cytokine expression.[3] For uptake assays, microglia are incubated with Aβ42 for a similar duration.[3]

  • Analytical Methods:

    • Western Blot: Cell lysates are analyzed for levels of phosphorylated MKK3, MKK4, p38, and JNK to determine the activation state of the MAPK pathway.[3][5]

    • Real-Time Quantitative PCR (RT-qPCR): RNA is extracted to measure the gene expression levels of pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-4, IL-13) cytokines.[3][5]

    • Immunofluorescence and Confocal Microscopy: Cells are stained with antibodies against Aβ to quantify its internalization and co-stained with endolysosomal markers (e.g., Lamp1) to assess trafficking and degradation pathways.[3][5]

In Vivo APP/PS1 Mouse Model Study

This protocol outlines the methodology used to evaluate this compound's efficacy in a transgenic mouse model of AD.[2][4][6]

G cluster_0 Phase 1: Animal Model & Dosing cluster_1 Phase 2: Tissue Processing & Analysis cluster_2 Phase 3: Endpoints Model Select Model: APP/PS1 Transgenic Mice (4 months old) Dosing Administer Treatment: This compound (10 mg/kg, i.p.) Daily for 3 Weeks Model->Dosing Control Control Groups: - Vehicle (i.p.) - Untreated Model->Control Collection Brain Tissue Collection & Homogenization Dosing->Collection Control->Collection IHC Immunohistochemistry: - Aβ Plaque Load (DAB Staining) - Microglial Markers (Iba1, Arg1) Collection->IHC Biochem Biochemical Analysis: - Western Blot (p-MKK3, p-JNK, etc.) - Synaptic Protein Levels Collection->Biochem Endpoints Quantify Outcomes: - Aβ Burden - Synaptic Integrity - Neurogenesis IHC->Endpoints Biochem->Endpoints

Caption: Experimental workflow for the in vivo APP/PS1 mouse study. (Max Width: 760px)
  • Animal Model: Four-month-old Aβ precursor protein/presenilin-1 (APP/PS1) double-transgenic mice are used.[2][4]

  • Dosing Regimen: Animals receive daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) for a period of 3 weeks.[2][4][6] Control groups receive vehicle injections or no treatment.

  • Tissue Analysis:

    • Immunohistochemistry (IHC): Brain sections are stained to quantify the total Aβ plaque load in the cortex and hippocampus. Staining for microglial markers (e.g., Iba1, Arginase-1) is used to assess morphology and activation state.

    • Biochemical Tests: Brain homogenates are analyzed via Western blot to measure the levels of activated kinases in the MAPK pathway and to assess the levels of key synaptic proteins.[2][4]

Logical Flow of Neuroprotective Effects

The therapeutic benefits of this compound in AD models stem from a multi-pronged mechanism where the primary inhibition of MLK3 initiates a cascade of downstream anti-inflammatory and neuroprotective events.

G cluster_0 cluster_1 cluster_2 cluster_3 URMC This compound Administration Inhibit Inhibition of MLK3-MAPK Pathway URMC->Inhibit Modulate Modulation of Microglial Phenotype URMC->Modulate ReduceInflam Reduced Pro-inflammatory Cytokine Release Inhibit->ReduceInflam EnhanceClear Enhanced Aβ Phagocytosis & Degradation Modulate->EnhanceClear ReduceNeuroinflam Reduced Overall Neuroinflammation ReduceInflam->ReduceNeuroinflam ReducePlaques Reduced Aβ Plaque Burden EnhanceClear->ReducePlaques RestoreSynapse Restoration of Synaptic Integrity ReduceNeuroinflam->RestoreSynapse PromoteNeurogen Promotion of Hippocampal Neurogenesis ReduceNeuroinflam->PromoteNeurogen ReducePlaques->RestoreSynapse ReducePlaques->PromoteNeurogen

References

URMC-099: A Deep Dive into its Therapeutic Potential for HIV-Associated Neurocognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus (HIV)-associated neurocognitive disorders (HAND) remain a significant clinical challenge, even in the era of effective combination antiretroviral therapy (cART). The persistence of chronic neuroinflammation, driven in part by viral proteins such as transactivator of transcription (Tat), contributes to ongoing synaptic injury and cognitive decline. URMC-099, a brain-penetrant small-molecule inhibitor of mixed-lineage kinase 3 (MLK3), has emerged as a promising neuroprotective and anti-inflammatory agent. This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of this compound in models of HAND, with a focus on its mechanism of action, detailed experimental protocols, and quantitative outcomes.

Mechanism of Action: Targeting the MLK3 Signaling Cascade

This compound exerts its therapeutic effects by inhibiting MLK3, a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. In the context of HAND, the HIV-1 Tat protein activates microglia, the resident immune cells of the central nervous system, leading to the production of pro-inflammatory cytokines and neurotoxic factors. This activation is mediated, in part, through the MLK3 pathway. By inhibiting MLK3, this compound effectively dampens the downstream activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, thereby reducing the inflammatory response of microglia and protecting neurons from damage.[1][2][3]

G cluster_microglia Microglia HIV_Tat HIV-1 Tat MLK3 MLK3 HIV_Tat->MLK3 activates MKKs MKK3/4/6/7 MLK3->MKKs phosphorylates URMC099 This compound URMC099->MLK3 inhibits JNK JNK MKKs->JNK phosphorylates p38 p38 MKKs->p38 phosphorylates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) JNK->Inflammation p38->Inflammation Neurotoxicity Neuronal Injury & Phagocytosis Inflammation->Neurotoxicity

Figure 1: this compound mechanism of action in microglia.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have demonstrated the potent anti-inflammatory and neuroprotective effects of this compound in various models of HAND.

In Vitro Studies in Microglia

In vitro experiments have been crucial in elucidating the direct effects of this compound on microglial activation. The immortalized murine microglial cell line, BV-2, is a commonly used model.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with this compound (typically 100 nM dissolved in DMSO) for 1 hour before stimulation with recombinant HIV-1 Tat protein (e.g., 100 ng/mL).[4]

  • Endpoint Analysis:

    • Cytokine Production: Supernatants are collected at various time points (e.g., 6, 12, 24 hours) and analyzed for pro-inflammatory cytokine levels (TNF-α, IL-6, MCP-1) using enzyme-linked immunosorbent assay (ELISA) or Luminex multiplex assays.

    • Gene Expression: Cells are harvested for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory cytokines.

    • Signaling Pathway Analysis: Cell lysates are collected for Western blotting to assess the phosphorylation status of MLK3, JNK, and p38 MAPK.

    • Phagocytosis Assay: Co-culture systems with primary neurons are used to assess the ability of this compound to prevent microglial phagocytosis of neuronal axons.

Outcome MeasureHIV-1 Tat TreatmentHIV-1 Tat + this compound (100 nM)Reference
TNF-α ProductionSignificant IncreaseSignificant Reduction[4]
IL-6 ProductionSignificant IncreaseSignificant Reduction[4]
MCP-1 ProductionSignificant IncreaseSignificant Reduction[4]
JNK PhosphorylationIncreasedReduced to baseline[1]
p38 PhosphorylationIncreasedReduced to baseline[1]
Axonal PhagocytosisIncreasedPrevented[1]
In Vivo Studies in Rodent Models

In vivo studies have corroborated the in vitro findings and demonstrated the neuroprotective effects of this compound in a more complex biological system.

  • Animal Model: C57BL/6 mice are commonly used.

  • HAND Induction: A stereotactic injection of HIV-1 Tat protein (e.g., 1 µg in 1 µL of sterile PBS) is made into a relevant brain region, such as the somatosensory cortex or hippocampus.

  • This compound Administration: this compound is formulated for in vivo use (e.g., in a vehicle of DMSO, PEG400, and saline) and administered via intraperitoneal (i.p.) injection, typically at a dose of 10 mg/kg, twice daily.[5]

  • Endpoint Analysis:

    • Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1), neuronal integrity (e.g., MAP2, NeuN), and synaptic density (e.g., synaptophysin).

    • Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze, novel object recognition test, or Y-maze, to evaluate learning and memory.

    • Biochemical Analysis: Brain tissue homogenates are analyzed for cytokine levels and protein phosphorylation as described for the in vitro studies.

G cluster_workflow In Vivo Experimental Workflow Animal_Model C57BL/6 Mice HAND_Induction Stereotactic Injection of HIV-1 Tat Animal_Model->HAND_Induction Treatment_Group This compound (10 mg/kg, i.p.) HAND_Induction->Treatment_Group Vehicle_Group Vehicle Control HAND_Induction->Vehicle_Group Behavioral_Testing Cognitive Assessment (e.g., Morris Water Maze) Treatment_Group->Behavioral_Testing Vehicle_Group->Behavioral_Testing Tissue_Collection Brain Tissue Harvest Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry (Iba1, MAP2) Tissue_Collection->Histology Biochemistry Cytokine & Protein Analysis Tissue_Collection->Biochemistry

Figure 2: In vivo experimental workflow for this compound in a HAND mouse model.
Outcome MeasureHIV-1 Tat TreatmentHIV-1 Tat + this compound (10 mg/kg)Reference
Microglial Activation (Iba1+)IncreasedSignificantly Reduced[1]
Neuronal Dendritic Integrity (MAP2)DecreasedPreserved[1]
Pro-inflammatory Cytokines (in brain)IncreasedSignificantly Reduced[1]
Cognitive FunctionImpairedSignificantly Improved[6]

Clinical Development and Future Directions

While the preclinical data for this compound in the context of HAND are compelling, information regarding its clinical development is limited. As of late 2025, a search of clinical trial registries does not indicate any active or completed clinical trials of this compound specifically for HIV-associated neurocognitive disorders. Reports from the mid-2010s suggested that an Investigational New Drug (IND) application was being prepared for submission to the U.S. Food and Drug Administration (FDA) with the intent to initiate human trials.[5] Further investigation is needed to ascertain the current status of its clinical development.

The robust preclinical findings, however, strongly support the continued investigation of this compound and other MLK3 inhibitors as a potential adjunctive therapy for HAND. Future research should focus on:

  • Long-term efficacy and safety: Evaluating the effects of chronic this compound administration in relevant animal models.

  • Combination therapy: Assessing the synergistic effects of this compound with current cART regimens.

  • Biomarker development: Identifying translatable biomarkers to monitor the therapeutic response to this compound in future clinical trials.

Conclusion

This compound represents a promising therapeutic candidate for mitigating the neuroinflammatory and neurodegenerative aspects of HIV-associated neurocognitive disorders. Its well-defined mechanism of action, centered on the inhibition of the MLK3 signaling pathway in microglia, is strongly supported by a robust body of preclinical in vitro and in vivo data. The data presented in this technical guide highlight the potential of this compound to reduce pro-inflammatory cytokine production, protect neuronal integrity, and improve cognitive function in the context of HAND. While the path to clinical application requires further investigation, this compound stands as a significant advancement in the pursuit of effective treatments for the neurological complications of HIV.

References

The Therapeutic Potential of Urmc-099 in Multiple Sclerosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Current therapeutic strategies primarily focus on modulating the peripheral immune system but often fail to address the progressive neurodegenerative aspects of the disease, particularly within the gray matter. This technical guide explores the preclinical evidence supporting the therapeutic potential of Urmc-099, a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor, in experimental autoimmune encephalomyelitis (EAE), the most widely used animal model of MS. This compound has demonstrated significant neuroprotective and anti-inflammatory effects, primarily by modulating microglial activation and inhibiting downstream stress-activated protein kinase pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's mechanism of action in EAE models.

Introduction: Targeting Neuroinflammation and Neurodegeneration in MS

The pathology of multiple sclerosis involves a complex interplay between peripheral immune cell infiltration into the CNS and the activation of resident immune cells, namely microglia and astrocytes. This sustained neuroinflammation leads to the destruction of the myelin sheath, axonal damage, and neuronal loss, which are the primary contributors to progressive disability in MS patients. While current disease-modifying therapies are effective in controlling the relapsing-remitting phase of MS by targeting peripheral immune responses, there is a critical unmet need for therapies that can halt or reverse the neurodegenerative processes within the CNS.

This compound is a small molecule inhibitor of mixed-lineage kinases (MLKs), particularly MLK3, which are key regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are activated by inflammatory stimuli and cellular stress, leading to a pro-inflammatory microglial phenotype and neuronal apoptosis.[2] By inhibiting MLKs, this compound offers a dual mechanism of action: attenuating neuroinflammation and providing direct neuroprotection.[1][3] Preclinical studies in EAE models have shown that this compound can protect against synaptic loss, reduce microglial activation, and improve neurological function, highlighting its promise as a potential therapeutic for MS.[1][4]

Quantitative Data on this compound Efficacy in EAE Models

The following tables summarize the key quantitative findings from preclinical studies of this compound in the EAE model. The data is primarily derived from studies in C57BL/6 mice immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.

Table 1: Effect of this compound on Neuropathology in the Hippocampus of EAE Mice

ParameterModelTreatment GroupControl Group (EAE + Vehicle)OutcomeReference
Density of PSD95-positive puncta (relative to sham)MOG35-55 EAE in C57BL/6 miceThis compound (10 mg/kg, i.p., post-symptom onset)VehiclePreserved synaptic puncta density[1][4]
Iba1 Intensity (relative to sham)MOG35-55 EAE in C57BL/6 miceThis compoundVehicleIncreased Iba1 intensity[1]
Microglial CD68 ExpressionMOG35-55 EAE in C57BL/6 miceThis compoundVehiclePrevented increase in CD68 expression[4]

Table 2: Effect of this compound on Inflammatory Markers in the Hippocampus of EAE Mice

MarkerModelTreatment GroupControl Group (EAE + Vehicle)OutcomeReference
iNOS (inducible nitric oxide synthase)MOG35-55 EAE in C57BL/6 miceThis compoundVehicleSignificantly decreased[1]
CD86MOG35-55 EAE in C57BL/6 miceThis compoundVehicleDecreased[1]
Pro-IL1βMOG35-55 EAE in C57BL/6 miceThis compoundVehicleTrend towards decrease[1]

Table 3: Effect of this compound on Behavioral Outcomes in EAE Mice

TestModelTreatment GroupControl Group (EAE + Vehicle)OutcomeReference
Contextual Fear ConditioningMOG35-55 EAE in C57BL/6 miceThis compoundVehicleReversed deficits in freezing response[1]
EAE Clinical ScoreMOG35-55 EAE in C57BL/6 miceThis compoundVehicleModest, non-significant reduction in mean severity[4]

Note: Specific quantitative data on the effect of this compound on demyelination and remyelination in the spinal cord of EAE models, as well as a detailed analysis of its impact on CNS-infiltrating T-cell subsets (Th1, Th17, Tregs), are limited in the currently available public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound in EAE models.

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Objective: To induce a chronic progressive model of multiple sclerosis in mice.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (27G)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 in 100 µL of emulsion per mouse. The emulsion is created by mixing equal volumes of MOG35-55 solution (in sterile PBS) and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

  • This compound Administration: For therapeutic studies, begin administration of this compound (e.g., 10 mg/kg, i.p.) after the onset of clinical symptoms (e.g., a clinical score of 1 or 2). Administer daily for the duration of the experiment. The vehicle control group should receive an equivalent volume of the vehicle used to dissolve this compound.

Immunohistochemistry for Synaptic and Microglial Markers

Objective: To visualize and quantify changes in synaptic density and microglial activation in brain tissue.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Cryostat or vibrating microtome

  • Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies:

    • Rabbit anti-PSD95 (for postsynaptic density)

    • Rabbit anti-Iba1 (for microglia)

    • Rat anti-CD68 (for activated microglia/macrophages)

  • Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Rat Alexa Fluor 594)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Tissue Preparation: At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA. Post-fix the brains in 4% PFA overnight at 4°C, then cryoprotect in 30% sucrose in PBS until they sink.

  • Sectioning: Section the brains coronally at 30-40 µm using a cryostat or vibrating microtome. Collect sections in PBS.

  • Immunostaining: a. Wash free-floating sections three times in PBS. b. Permeabilize and block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature. c. Incubate sections with primary antibodies (diluted in blocking buffer) overnight at 4°C. d. Wash sections three times in PBS. e. Incubate sections with appropriate fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 2 hours at room temperature in the dark. f. Counterstain with DAPI for 10 minutes. g. Wash sections three times in PBS. h. Mount sections onto glass slides and coverslip with mounting medium.

  • Imaging and Quantification: a. Acquire z-stack images from the region of interest (e.g., hippocampal CA1) using a confocal microscope. b. For PSD95 puncta density, use image analysis software (e.g., ImageJ) to threshold the images and quantify the number of puncta per unit area. c. For Iba1 and CD68, quantify the fluorescence intensity or the percentage of immunopositive area.

Western Blotting for Inflammatory Markers

Objective: To quantify the protein levels of inflammatory markers in hippocampal tissue.

Materials:

  • Hippocampal tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-iNOS

    • Rabbit anti-CD86

    • Rabbit anti-IL1β

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize hippocampal tissue in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in the EAE model.

Urmc099_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) MLK3 MLK3 Inflammatory_Stimuli->MLK3 Activates MKK4_7 MKK4/7 MLK3->MKK4_7 Phosphorylates MKK3_6 MKK3/6 MLK3->MKK3_6 Phosphorylates Urmc099 This compound Urmc099->MLK3 Inhibits JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates Neuronal_Apoptosis Neuronal Apoptosis JNK->Neuronal_Apoptosis Promotes p38 p38 MAPK MKK3_6->p38 Phosphorylates p38->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) AP1->Pro_inflammatory_Genes Induces

Caption: this compound inhibits MLK3, blocking downstream JNK and p38 MAPK signaling pathways.

EAE_Experimental_Workflow cluster_induction EAE Induction cluster_monitoring Monitoring and Treatment cluster_analysis Endpoint Analysis Immunization Day 0: Immunization (MOG35-55/CFA) PTX1 Day 0: PTX Injection PTX2 Day 2: PTX Injection Scoring Daily Clinical Scoring (Starting Day 7) PTX2->Scoring Onset Symptom Onset (Score ≥ 1) Scoring->Onset Treatment This compound or Vehicle Administration (daily, i.p.) Onset->Treatment Histology Immunohistochemistry (PSD95, Iba1, CD68) Treatment->Histology Biochemistry Western Blot (iNOS, CD86) Treatment->Biochemistry Behavior Behavioral Testing (Contextual Fear Conditioning) Treatment->Behavior

Caption: Experimental workflow for evaluating this compound in the MOG35-55 EAE model.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant therapeutic potential for multiple sclerosis. Its ability to modulate microglial activation towards a less inflammatory phenotype and protect against synaptic damage addresses key pathological features of the disease that are not adequately targeted by current therapies. The quantitative data, while focused on the hippocampus, provides a solid rationale for further investigation into its effects on other CNS regions affected by MS, particularly white matter tracts.

References

URMC-099: A Potential Therapeutic for Perioperative Neurocognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of URMC-099 as a potential treatment for perioperative neurocognitive disorders (PND). It consolidates key findings from preclinical studies, detailing the compound's mechanism of action, experimental protocols used in its evaluation, and quantitative data supporting its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for PND.

Introduction to Perioperative Neurocognitive Disorders (PND)

Perioperative neurocognitive disorders are a significant and common complication following surgery, particularly in the elderly population.[1][2][3] PND encompasses a range of cognitive impairments, including delirium and postoperative cognitive dysfunction, which can lead to increased morbidity and mortality.[4][5] A key pathological driver of PND is neuroinflammation, often triggered by the systemic inflammatory response to surgery.[6] This neuroinflammatory cascade involves the activation of microglia, the resident immune cells of the central nervous system, which can lead to synaptic dysfunction and neuronal damage.[6][7] Currently, there are no FDA-approved therapies to treat PND, highlighting the urgent need for novel therapeutic strategies.[3]

This compound: A Broad-Spectrum Kinase Inhibitor

This compound is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3).[8][9] It is described as a "broad-spectrum" inhibitor, also showing activity against other kinases such as leucine-rich repeat kinase 2 (LRRK2).[7][10] MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critically involved in inflammatory responses and apoptosis.[11][12] By inhibiting MLK3, this compound can attenuate pathological innate immune responses that underlie neuroinflammation-associated cognitive dysfunction.[4][5] Preclinical studies have demonstrated its neuroprotective and anti-inflammatory effects in various models of neurological disorders, including HIV-associated neurocognitive disorders and Alzheimer's disease.[8][11][13]

Mechanism of Action in PND

The therapeutic potential of this compound in PND is primarily attributed to its ability to modulate neuroinflammation. Orthopedic surgery can induce a systemic inflammatory response that leads to blood-brain barrier (BBB) disruption and the activation of microglia in the brain.[4][5] Activated microglia can adopt a pro-inflammatory phenotype, releasing cytotoxic mediators that contribute to synaptic loss and cognitive decline.[7]

This compound has been shown to prevent these pathological changes by:

  • Inhibiting Microglial Activation: It prevents the morphological changes associated with microglial activation (microgliosis) and shifts them towards a less inflammatory phenotype.[4][7]

  • Protecting the Blood-Brain Barrier: this compound treatment has been observed to reduce BBB permeability following orthopedic surgery.[4]

  • Preserving Synaptic Integrity: The compound has been shown to prevent the loss of both presynaptic and postsynaptic structures in the hippocampus, a brain region crucial for memory.[6][7]

The proposed signaling pathway for this compound's action is depicted below.

URMC-099_Signaling_Pathway Surgery Orthopedic Surgery Systemic_Inflammation Systemic Inflammation Surgery->Systemic_Inflammation BBB_Disruption BBB Disruption Systemic_Inflammation->BBB_Disruption Microglia_Activation Microglial Activation Systemic_Inflammation->Microglia_Activation BBB_Disruption->Microglia_Activation MLK3 MLK3 Microglia_Activation->MLK3 JNK_p38 JNK/p38 MAPK Activation MLK3->JNK_p38 URMC099 This compound URMC099->MLK3 Inhibits Neuroinflammation Neuroinflammation (Pro-inflammatory Cytokines) JNK_p38->Neuroinflammation Synaptic_Loss Synaptic Loss Neuroinflammation->Synaptic_Loss Cognitive_Decline Cognitive Decline (PND) Synaptic_Loss->Cognitive_Decline

Figure 1: Proposed signaling pathway of this compound in PND.

Preclinical Efficacy Data

Preclinical studies have provided quantitative evidence for the efficacy of this compound in a mouse model of PND. The data is summarized in the tables below.

Table 1: Effects of this compound on Neuroinflammation and BBB Integrity

ParameterSurgery + VehicleSurgery + this compoundOutcomeReference
MicrogliosisIncreasedReversed to control levelsPrevention of microglial activation[4]
Blood-Brain Barrier Permeability (IgG immunostaining)IncreasedReversed to control levelsAttenuation of BBB leak[4]
Microglial MafB ImmunoreactivityIncreasedAbrogatedPrevention of microglial activation marker induction[14]
Cerebrovascular VCAM-1 IRIncreasedInhibitedPrevention of endothelial activation[14]

Table 2: Effects of this compound on Synaptic Integrity and Cognitive Function

ParameterSurgery + VehicleSurgery + this compoundOutcomeReference
Postsynaptic Density (PSD95+ puncta)DecreasedPreservedPrevention of postsynaptic terminal loss[7][14]
Presynaptic Puncta (Piccolo+)DecreasedPreservedPrevention of presynaptic terminal loss[14]
"What-Where-When" Task (Object Identity & Place Discrimination)ImpairedAbrogated impairmentPrevention of memory deficits[4][15]
Memory Load Object Discrimination TaskImpairedAbrogated impairmentPrevention of memory deficits[4]

Detailed Experimental Protocols

The following sections detail the key experimental protocols used to evaluate the efficacy of this compound in a preclinical model of PND.

A widely used and translationally relevant model of PND involves orthopedic surgery in mice.[4]

  • Animals: C57BL/6 mice are commonly used.[4]

  • Surgical Procedure:

    • Anesthesia is induced and maintained.

    • The left hindlimb is subjected to a tibial fracture with intramedullary fixation.[1][4]

  • Rationale: This model mimics clinical procedures like fracture repair or hip replacement and induces a robust neuroinflammatory response and cognitive deficits.[3]

Prophylactic treatment with this compound has been shown to be effective.

  • Formulation: this compound is dissolved in a vehicle solution, for example, a mixture of DMSO, polyethylene (B3416737) glycol 400 (PEG400), and sterile saline.[4]

  • Dosage and Route: A common dosage is 10 mg/kg administered via intraperitoneal (i.p.) injection.[4][5]

  • Dosing Regimen:

    • Prophylactic Treatment: Three injections are given, spaced 12 hours apart, prior to surgery.[4][5]

    • Pilot Regimen: In some studies, a five-dose regimen was used, with three doses before and two doses after surgery, each spaced 12 hours apart.[4][5]

The experimental workflow for a typical preclinical study is illustrated below.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Assignment to Groups (Sham, Surgery+Vehicle, Surgery+this compound) Acclimatization->Grouping Treatment This compound or Vehicle Administration (e.g., 3 doses, 12h intervals) Grouping->Treatment Surgery Orthopedic Surgery or Sham Procedure Treatment->Surgery PostOp Postoperative Monitoring Surgery->PostOp Behavioral Behavioral Testing (e.g., 'What-Where-When' Task) (24h post-surgery) PostOp->Behavioral Tissue Tissue Collection and Analysis (Brain tissue, Blood, Fracture Callous) Behavioral->Tissue Analysis Immunohistochemistry, Microscopy, Cytokine Profiling, Micro-CT Tissue->Analysis End End Analysis->End

Figure 2: Generalized experimental workflow for preclinical PND studies.

Hippocampal-dependent memory is assessed using various behavioral tasks.

  • "What-Where-When" Task: This task evaluates episodic-like memory by testing the mouse's ability to discriminate between objects based on their identity, location, and the temporal context of their presentation.[4]

  • Memory Load Object Discrimination Task: This task assesses object recognition memory under varying memory loads.[4]

  • Forced Swim Test & Sucrose Preference Test: While not always specific to PND models, these are common rodent tests for assessing depressive-like behaviors and anhedonia, respectively, which can be components of cognitive and affective changes.[16][17]

A variety of techniques are employed to quantify the pathological hallmarks of PND.

  • Immunohistochemistry (IHC) and Microscopy:

    • Microgliosis: Staining for Iba1 is used to assess microglial morphology and activation.[7]

    • BBB Permeability: Immunostaining for immunoglobulin G (IgG) is used to detect its extravasation into the brain parenchyma, indicating a compromised BBB.[1]

    • Synaptic Density: Staining for presynaptic (e.g., Piccolo) and postsynaptic (e.g., PSD95, Homer1) markers is used to quantify synapse loss.[14]

    • Microscopy: Two-photon laser scanning microscopy and CLARITY with light-sheet microscopy can be used for detailed morphological analysis of microglia.[4][5]

  • Cytokine and Chemokine Profiling: Analysis of brain homogenates or cerebrospinal fluid can be performed to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[11][12]

Safety and Off-Target Effects

An important consideration in the development of this compound is its safety profile. Preclinical studies have shown that prophylactic treatment with this compound does not appear to interfere with the acute peripheral immune response to surgery or long-term bone healing in the orthopedic surgery model.[4][5] This suggests a favorable therapeutic window where the drug can exert its neuroprotective effects without compromising essential physiological processes.

Future Directions and Conclusion

The preclinical data strongly support the advancement of this compound as a potential therapeutic agent for the prevention of PND.[5] Its mechanism of action, centered on the inhibition of MLK3-mediated neuroinflammation, addresses a core pathological process in this disorder. Future research should focus on further elucidating the downstream signaling pathways affected by this compound, optimizing dosing regimens, and ultimately, translating these promising preclinical findings into clinical trials for surgical patients at risk of developing PND. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for these future endeavors.

References

Investigating the Anti-Inflammatory Properties of URMC-099 in Astrocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URMC-099 is a brain-penetrant, small molecule inhibitor of Mixed-Lineage Kinase 3 (MLK3) that has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurodegenerative diseases.[1][2][3][4][5] While a substantial body of research has focused on the role of this compound in modulating microglial activation, its specific effects on astrocytes—key players in neuroinflammation and brain homeostasis—are less direct but can be inferred from the mechanism of action of MLK inhibitors. This technical guide synthesizes the available data to provide a comprehensive overview of the anti-inflammatory properties of this compound in astrocytes, including its mechanism of action, relevant experimental protocols, and quantitative data, primarily extrapolated from studies on the MLK inhibitor CEP-1347 and complemented by extensive data from microglia studies involving this compound.

Mechanism of Action: Inhibition of the MLK3-JNK/p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting MLK3, a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. In astrocytes, pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and other cellular stressors can activate MLK3. This activation triggers a phosphorylation cascade, leading to the activation of downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 MAPK.[1] These activated kinases then translocate to the nucleus and regulate the activity of various transcription factors, resulting in the increased expression of pro-inflammatory genes and the subsequent release of inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (PGs), and pro-inflammatory cytokines such as Interleukin-6 (IL-6).

This compound, by inhibiting MLK3, effectively blocks this signaling cascade, leading to a reduction in the activation of JNK and p38 MAPK and a subsequent decrease in the production and release of these inflammatory mediators from astrocytes.

Data Presentation: Quantitative Effects of MLK Inhibition on Astrocyte Inflammation

The following table summarizes the quantitative data on the inhibitory effects of MLK inhibition on the release of key inflammatory mediators from astrocytes, based on studies with the MLK inhibitor CEP-1347. This data provides a strong indication of the expected efficacy of this compound in primary astrocyte cultures.

Inflammatory MediatorStimulusInhibitorIC50 (approx.)Reference
Nitric Oxide (NO)Cytokine Mix (TNF-α, IL-1, IFN-γ)CEP-1347100 nM[1]
Prostaglandins (PGs)Cytokine Mix (TNF-α, IL-1, IFN-γ)CEP-1347100 nM[1]
Interleukin-6 (IL-6)Cytokine Mix (TNF-α, IL-1, IFN-γ)CEP-1347100 nM[1]

Experimental Protocols

Primary Astrocyte Culture

A detailed protocol for establishing primary astrocyte cultures from murine models is crucial for in vitro investigation of this compound's effects.

Materials:

  • Embryonic day 17 (E17) C57BL/6 mice

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-L-ornithine coated culture flasks and plates

  • Dissection tools

Protocol:

  • Tissue Dissection: Euthanize pregnant E17 mice and dissect the embryos. Collect the cortices in sterile, ice-cold PBS.

  • Meninges Removal: Under a dissecting microscope, carefully remove the meninges from the cortices.

  • Digestion: Transfer the cortices to a tube containing trypsin-EDTA solution and incubate at 37°C for 15 minutes.

  • Dissociation: Stop the trypsinization by adding DMEM with 10% FBS. Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and penicillin-streptomycin. Plate the cells onto poly-L-ornithine coated flasks.

  • Culture Maintenance: Change the medium after 24 hours and then every 2-3 days. Astrocytes will form a confluent monolayer. Microglia and oligodendrocytes can be removed by shaking the flasks.

  • Purity Assessment: Astrocyte purity can be confirmed by immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).

In Vitro this compound Treatment and Inflammatory Stimulation

Protocol:

  • Plating: Seed primary astrocytes into multi-well plates at a desired density.

  • This compound Pre-treatment: Once the cells are adherent and have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM). Incubate for a pre-determined time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Add a pro-inflammatory stimulus to the culture medium. A commonly used stimulus is a cytokine mix containing TNF-α, IL-1β, and IFN-γ to mimic a neuroinflammatory environment.

  • Sample Collection: After the desired incubation period (e.g., 24 hours), collect the culture supernatant to measure the levels of secreted inflammatory mediators (NO, IL-6, etc.). The cells can be lysed to extract RNA or protein for gene expression or western blot analysis.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO): NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): Cytokine levels in the culture supernatant can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead-based assays.

  • Gene Expression Analysis: The expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, IL-6) can be determined by quantitative real-time PCR (qRT-PCR) from RNA extracted from the cell lysates.

  • Western Blot Analysis: The activation of signaling proteins (e.g., phosphorylation of JNK and p38) can be assessed by Western blotting of cell lysates using phospho-specific antibodies.

Visualizations

Signaling Pathway of this compound in Astrocytes

URMC099_Astrocyte_Signaling ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) MLK3 MLK3 ProInflammatory_Stimuli->MLK3 MKKs MKK4/7, MKK3/6 MLK3->MKKs URMC099 This compound URMC099->MLK3 JNK JNK MKKs->JNK p38 p38 MAPK MKKs->p38 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) JNK->Transcription_Factors p38->Transcription_Factors ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) Transcription_Factors->ProInflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGs, IL-6) ProInflammatory_Genes->Inflammatory_Mediators

Caption: this compound inhibits MLK3-mediated pro-inflammatory signaling in astrocytes.

Experimental Workflow for In Vitro Astrocyte Studies

Astrocyte_Workflow Culture 1. Primary Astrocyte Culture (from E17 mouse cortices) Treatment 2. Pre-treatment with this compound Culture->Treatment Stimulation 3. Inflammatory Stimulation (Cytokine Mix) Treatment->Stimulation Collection 4. Sample Collection (Supernatant and Cell Lysate) Stimulation->Collection Analysis 5. Analysis of Inflammatory Markers Collection->Analysis NO_Assay Nitric Oxide (Griess Assay) Analysis->NO_Assay Cytokine_Assay Cytokines (ELISA) Analysis->Cytokine_Assay qPCR Gene Expression (qRT-PCR) Analysis->qPCR WesternBlot Signaling Proteins (Western Blot) Analysis->WesternBlot

Caption: Workflow for assessing this compound's anti-inflammatory effects on astrocytes.

Conclusion

This compound holds significant promise as a therapeutic agent for neuroinflammatory disorders by targeting the MLK3 signaling pathway. While direct experimental evidence of its effects on astrocytes is still emerging, the well-established role of MLK inhibitors in modulating astrocyte-mediated inflammation provides a strong rationale for its efficacy in this cell type. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and validate the anti-inflammatory properties of this compound in astrocytes, ultimately contributing to the development of novel therapies for a range of neurological conditions.

References

URMC-099: A Modulator of Neuronal Apoptosis and Survival Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinases (MLKs) with a multi-modal mechanism of action that positions it as a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders.[1][2][3] It exhibits preferential activity towards mixed-lineage kinase 3 (MLK3) but also targets a constellation of other kinases implicated in neuronal injury and inflammation.[4][5] This guide provides a comprehensive overview of this compound's effects on the core signaling pathways governing neuronal apoptosis and survival, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Its neuroprotective properties stem from its ability to directly inhibit pro-apoptotic signaling cascades within neurons and to indirectly suppress neuroinflammation by modulating the activity of glial cells.[4][6]

Quantitative Data: Kinase Inhibition Profile and Efficacy

The efficacy of this compound is rooted in its specific yet broad-spectrum kinase inhibition profile. The following tables summarize its inhibitory concentrations and its downstream effects on key signaling molecules and inflammatory markers.

Table 1: Kinase Inhibitory Activity of this compound

Kinase Target IC50 (nM) Reference
Mixed-Lineage Kinase 3 (MLK3) 14 [4][5][7]
Mixed-Lineage Kinase 1 (MLK1) 19 [5]
Mixed-Lineage Kinase 2 (MLK2) 42 [5]
Dual Leucine Zipper Kinase (DLK) 150 [5]
Leucine-Rich Repeat Kinase 2 (LRRK2) 11 [5]

| Abelson Murine Leukemia Viral Oncogene Homolog 1 (ABL1) | 6.8 |[5] |

Table 2: Downstream Effects of this compound in Preclinical Models

Model System Treatment Effect Quantitative Result Reference
Aβ42-Stimulated Murine Microglia This compound Inhibition of p38 Phosphorylation 21.5% decrease [8][9]
Aβ42-Stimulated Murine Microglia This compound Inhibition of p46-JNK Phosphorylation 17.3% decrease [8][9]
Aβ42-Stimulated Murine Microglia This compound Inhibition of p54-JNK Phosphorylation 23.7% decrease [8][9]
HIV-1 Tat-Stimulated BV-2 Microglial Cells 100 nM this compound Inhibition of p54-JNK Phosphorylation Significant decrease [10]
HIV-1 Tat-Stimulated BV-2 Microglial Cells 100 nM this compound Inhibition of p46-JNK Phosphorylation Significant decrease [10]
Aβ42-Stimulated Murine Microglia This compound Inhibition of IL-1β Gene Expression 84.8% decrease [8]
Aβ42-Stimulated Murine Microglia This compound Inhibition of IL-6 Gene Expression 85.9% decrease [8]
Aβ42-Stimulated Murine Microglia This compound Inhibition of TNF-α Gene Expression 97.4% decrease [8]

| Cultured Neurons (Trophic Deprivation) | 300 nM this compound | Inhibition of JUN Phosphorylation (Ser 73) | Significant decrease |[6] |

Core Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects primarily through the inhibition of the MLK-MAPK signaling cascade. MLKs act as critical upstream nodes that integrate signals from various cellular stressors, including neuroinflammatory mediators like TNFα, to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[4][8] These pathways are potent drivers of neuronal apoptosis.[4]

By inhibiting MLK3, this compound prevents the phosphorylation and activation of downstream kinases such as MKK3, MKK4, and MKK7.[4][8] This blockade halts the signaling cascade that would otherwise lead to the activation of JNK and p38, thereby preventing the expression of pro-apoptotic genes and promoting neuronal survival.[6]

URMC099_Pathway Stress Neuroinflammatory Stressors (e.g., TNFα, HIV-1 Tat, Aβ) MLK3 MLK3 Stress->MLK3 Activates MKKs MKK4 / MKK7 MLK3->MKKs Phosphorylates MKK3_6 MKK3 / MKK6 MLK3->MKK3_6 Phosphorylates URMC099 This compound URMC099->MLK3 Inhibits JNK JNK MKKs->JNK Phosphorylates JUN c-Jun JNK->JUN Phosphorylates Apoptosis Neuronal Apoptosis JUN->Apoptosis Promotes p38 p38 MAPK MKK3_6->p38 Phosphorylates Inflammation Inflammation (Cytokine Release) p38->Inflammation Promotes

Caption: this compound inhibits MLK3, blocking the JNK/p38 MAPK apoptotic pathways.

Beyond direct neuronal protection, this compound modulates the neuroinflammatory environment. In microglia, the brain's resident immune cells, this compound suppresses the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[4][10] It also promotes a shift from a pathogenic M1 microglial phenotype to a protective M2 state, which is associated with phagocytosis and tissue repair.[4] This anti-inflammatory action reduces the toxic stimuli that can trigger neuronal apoptosis, further contributing to its neuroprotective profile.

Neuroprotection_Balance Pro_Survival Pro-Survival Signaling (Akt) Neuron Neuron Pro_Survival->Neuron Pro_Apoptotic Pro-Apoptotic Signaling (JNK/p38) Pro_Apoptotic->Neuron URMC099 This compound URMC099->Pro_Survival Promotes (Shifts Balance) URMC099->Pro_Apoptotic Inhibits

Caption: this compound shifts the balance from apoptotic to survival pathways.

Experimental Protocols & Methodologies

The neuroprotective and anti-inflammatory effects of this compound have been validated across various in vitro and in vivo models.

1. In Vitro Microglial Activation Assay

  • Objective: To assess the anti-inflammatory effect of this compound on microglia.

  • Cell Line: Murine BV-2 microglial cells or primary microglia.

  • Protocol:

    • Cells are pre-treated for 1 hour with this compound (e.g., 100 nM) or vehicle (DMSO).[10]

    • Cultures are then stimulated with a pro-inflammatory agent, such as HIV-1 Tat protein (0.5 µg/ml) or Aβ42 oligomers, for various time points (e.g., 4, 8, 12 hours).[8][10]

    • Endpoint Analysis:

      • Cytokine mRNA: Supernatants are collected, and cell lysates are processed for RNA extraction. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of TNFα, IL-6, and IL-1β, normalized to a housekeeping gene like 18S rRNA.[10]

      • Cytokine Protein: Soluble cytokine levels in the supernatant are quantified using Luminex ELISA assays.[10]

      • MAPK Phosphorylation: Cell lysates are analyzed by Western blot using antibodies specific for phosphorylated and total JNK and p38 to determine the extent of pathway inhibition.[8][10]

2. In Vitro Neuronal Apoptosis Assay

  • Objective: To evaluate the direct neuroprotective effect of this compound.

  • Model: Trophic factor withdrawal-induced apoptosis in cultured neurons (e.g., superior cervical ganglion neurons).[6]

  • Protocol:

    • Neurons are cultured in the presence of nerve growth factor (NGF).

    • Apoptosis is induced by withdrawing NGF from the culture medium.

    • Contemporaneously, cells are treated with this compound (e.g., 300 nM) or vehicle.[6]

    • Endpoint Analysis: After a set period (e.g., 8-12 hours), cell viability is assessed. Lysates are collected for Western blot analysis of the JNK pathway, specifically measuring the phosphorylation of c-Jun at Serine 63 and 73, which is a key event in this apoptotic cascade.[6]

3. In Vivo Neuroinflammation and Neuroprotection Models

  • Objective: To confirm the efficacy of this compound in a complex biological system.

  • Models:

    • HIV-Associated Neurocognitive Disorders (HAND): Intracortical injection of HIV-1 Tat protein in mice.[1][10]

    • Alzheimer's Disease: APP/PS1 transgenic mice or intracerebral injection of Aβ42.[4]

    • Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[6][11]

  • Protocol:

    • Animals are administered this compound systemically (typically 10 mg/kg, intraperitoneal injection) daily or every 12 hours.[4][12] Treatment can begin before (prophylactic) or after (therapeutic) disease induction.[6][12]

    • Endpoint Analysis:

      • Behavioral Tests: Cognitive functions are assessed using tasks like the contextual fear conditioning test or object discrimination tasks to measure memory and learning.[6][12]

      • Immunohistochemistry: Brain tissue is sectioned and stained for markers of microglial activation (e.g., Iba1), synaptic integrity (e.g., PSD95), and neuronal health.[6][12]

      • Biochemical Analysis: Brain homogenates are analyzed for levels of inflammatory cytokines and MAPK pathway activation.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis culture 1. Culture Neurons or Microglia treat 2. Pre-treat with this compound culture->treat stim 3. Add Stressor (e.g., Aβ42, Tat, NGF-withdrawal) treat->stim analyze_vitro 4. Analyze Endpoints: - Western Blot (p-JNK) - qRT-PCR (Cytokines) - ELISA (Cytokines) stim->analyze_vitro model 1. Induce Disease Model (e.g., EAE, HAND) admin 2. Administer this compound (10 mg/kg i.p.) model->admin behavior 3. Behavioral Testing admin->behavior analyze_vivo 4. Analyze Endpoints: - Immunohistochemistry - Cytokine Assays behavior->analyze_vivo

Caption: General workflow for in vitro and in vivo testing of this compound.

Conclusion: this compound is a potent modulator of neuronal fate with a dual-action mechanism. It directly shields neurons from apoptotic insults by inhibiting the MLK3-JNK/p38 signaling axis. Concurrently, it re-calibrates the neuroinflammatory environment by suppressing detrimental microglial activation and cytokine production. This multi-pronged approach has demonstrated significant efficacy in a variety of preclinical models of neurodegeneration. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a disease-modifying therapy for neurological disorders characterized by neuroinflammation and neuronal loss.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URMC-099 is a potent, brain-penetrant, mixed-lineage kinase 3 (MLK3) inhibitor with a broad-spectrum activity that also encompasses other kinases such as MLK1, MLK2, DLK, and LRRK2.[1] It has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease and HIV-associated neurocognitive disorders (HAND).[2][3] this compound exerts its effects primarily by modulating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of inflammation and apoptosis.[4] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways to guide researchers in utilizing this compound for in vitro cell culture experiments.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound can vary depending on the cell type, experimental model, and the specific endpoint being measured. The following table summarizes effective concentrations reported in the literature for various cell culture applications.

Cell TypeExperimental ModelThis compound ConcentrationObserved EffectsReference(s)
Murine Microglia (BV-2)HIV-1 Tat Exposure100 nMReduced production of pro-inflammatory cytokines (TNFα, IL-6, MCP-1); Inhibited JNK phosphorylation.[5][6]
Murine MicrogliaAmyloid-β42 (Aβ42) Stimulation100 nMReduced expression of pro-inflammatory cytokines (TNFα, IL-1β, IL-6); Induced expression of anti-inflammatory cytokines (IL-4, IL-13); Enhanced phagocytic uptake of Aβ.[2][4]
Primary Rat Hippocampal NeuronsCo-cultured with HIV-1 Tat-exposed BV-2 microglia100 nMPrevented microglial phagocytosis of axons.[6]
Cultured NeuronsNerve Growth Factor (NGF) Deprivation100 nM - 300 nMBlocked increases in JUN expression and phosphorylation, indicating reduced JNK activity and neuroprotection.[7]
Human MonocytesHIV-1 Tat ExposureNot specifiedInhibited release of cytokines.[1]
Cultured Cortical NeuronsAmyloid-β (Aβ) Oligomer-induced NeurotoxicityNot specifiedA non-specific MLK inhibitor was shown to be neuroprotective by blocking MLK3 and JNK activation.[4]

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action involves the inhibition of MLK3, a key upstream regulator of the JNK and p38 MAPK signaling cascades. These pathways are activated by various cellular stressors and inflammatory stimuli, leading to downstream effects on gene expression, cytokine production, and apoptosis.

URMC099_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Mediators Inflammatory Mediators Receptor Receptor Inflammatory Mediators->Receptor Cell Stress Cell Stress Cell Stress->Receptor MLK3 MLK3 Receptor->MLK3 MKK3_6 MKK3/6 MLK3->MKK3_6 MKK4_7 MKK4/7 MLK3->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) p38->Transcription_Factors JNK->Transcription_Factors URMC099 This compound URMC099->MLK3 Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Figure 1: this compound inhibits the MLK3-MAPK signaling pathway.

A typical experimental workflow for evaluating the efficacy of this compound in a cell culture model of neuroinflammation is depicted below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Stimulation cluster_analysis Downstream Analysis Cell_Culture 1. Plate Cells (e.g., BV-2 microglia) Pretreatment 2. Pre-treat with this compound (e.g., 100 nM for 1 hour) Cell_Culture->Pretreatment Stimulation 3. Add Inflammatory Stimulus (e.g., HIV-1 Tat or Aβ42) Pretreatment->Stimulation Western_Blot Western Blot (p-JNK, p-p38) Stimulation->Western_Blot qPCR qRT-PCR (Cytokine mRNA) Stimulation->qPCR ELISA ELISA / Luminex (Secreted Cytokines) Stimulation->ELISA Phagocytosis_Assay Phagocytosis Assay (Fluorescent Aβ) Stimulation->Phagocytosis_Assay Immunofluorescence Immunofluorescence (Cell Morphology) Stimulation->Immunofluorescence

Figure 2: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in BV-2 Microglia

This protocol details the methodology to assess the anti-inflammatory effects of this compound on BV-2 microglial cells stimulated with HIV-1 Tat protein.[5][6]

Materials:

  • BV-2 murine microglial cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Recombinant HIV-1 Tat protein

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA isolation, cDNA synthesis, and qRT-PCR (e.g., TRIzol, reverse transcriptase kit, SYBR Green master mix)

  • ELISA or Luminex kits for TNFα, IL-6, and MCP-1

  • Multi-well culture plates

Procedure:

  • Cell Plating: Seed BV-2 cells in 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare a working solution of this compound in culture medium. A final concentration of 100 nM is recommended.[5] Aspirate the old medium from the cells and add the this compound containing medium. A vehicle control (DMSO) should be run in parallel. Incubate for 1 hour.

  • Stimulation: Add HIV-1 Tat protein to the wells at a final concentration of 0.5 µg/ml.

  • Incubation: Incubate the plates for various time points (e.g., 4, 8, and 12 hours) to analyze both mRNA and protein levels of cytokines.

  • Sample Collection:

    • For qRT-PCR: At the desired time point, aspirate the medium and lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction.

    • For ELISA/Luminex: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.

  • Analysis:

    • qRT-PCR: Isolate total RNA, synthesize cDNA, and perform qRT-PCR to measure the relative mRNA expression of Tnfα, Il6, and Mcp1. Normalize the data to a housekeeping gene (e.g., 18S rRNA).

    • ELISA/Luminex: Quantify the concentration of secreted TNFα, IL-6, and MCP-1 in the culture supernatants according to the manufacturer's instructions.

Protocol 2: Assessment of Neuroprotection in a Co-culture Model

This protocol describes a method to evaluate the neuroprotective effects of this compound by preventing microglial phagocytosis of neuronal axons.[6]

Materials:

  • Primary rat hippocampal neurons

  • BV-2 murine microglial cell line

  • Microfluidic chambers

  • Complete culture media for neurons and microglia

  • This compound (stock solution in DMSO)

  • Recombinant HIV-1 Tat protein

  • Fluorescent markers for neurons (e.g., β-III tubulin antibody) and microglia (e.g., Iba1 antibody)

  • Fluorescence microscope

Procedure:

  • Neuronal Culture in Microfluidic Chambers: Culture primary rat hippocampal neurons in microfluidic chambers for 7 days to allow for the establishment of a robust axonal network.

  • Microglia Plating: Plate BV-2 cells on top of the established axonal arbor.

  • Treatment: Treat the co-culture with one of the following conditions for 18 hours:

    • Vehicle control (DMSO)

    • HIV-1 Tat (1 µg/ml) + Vehicle (DMSO)

    • HIV-1 Tat (1 µg/ml) + this compound (100 nM)

  • Immunofluorescence Staining: After the incubation period, fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) and a microglial marker (e.g., Iba1).

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Assess the integrity of the axonal network and quantify the extent of axonal damage or phagocytosis by microglia in the different treatment groups.

Protocol 3: Western Blot Analysis of JNK and p38 Phosphorylation

This protocol outlines the procedure to measure the effect of this compound on the phosphorylation status of JNK and p38 MAPK in response to a stimulus.[5]

Materials:

  • BV-2 cells or other relevant cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Stimulus (e.g., HIV-1 Tat, Aβ42, LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Plating and Treatment: Plate BV-2 cells in 6-well plates at a density of 4 x 10^5 cells/well.[6] Pre-treat with 100 nM this compound for 1 hour, followed by stimulation with the appropriate agonist (e.g., 1 µg/ml HIV-1 Tat for 30 minutes).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of kinase inhibition by this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of MLK-MAPK signaling in neuroinflammation and neurodegeneration. The provided concentrations and protocols offer a starting point for designing and executing robust cell culture experiments. It is recommended to perform dose-response studies to determine the optimal concentration for specific cell types and experimental conditions.

References

Application Notes and Protocols for URMC-099 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of URMC-099 in various mouse models based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing experiments involving this broad-spectrum mixed-lineage kinase (MLK) inhibitor.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of this compound used in different mouse models.

Table 1: this compound Dosage and Administration in Mouse Models

Mouse ModelDisease AreaDosageAdministration RouteDosing FrequencyReference
C57BL/6HIV-1 Tat Exposure (HAND model)10 mg/kgIntraperitoneal (i.p.)Twice a day[1]
HIV-1 Tat Exposure (HAND model)10 mg/kgIntraperitoneal (i.p.)Every 12 hours[2]
Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kgIntraperitoneal (i.p.)Twice daily[3]
9-month-old micePerioperative Neurocognitive Disorders (PND)10 mg/kgIntraperitoneal (i.p.)3 injections pre-surgery (12h intervals), 2 injections post-surgery (12h intervals)[4][5]
3-month-old micePerioperative Neurocognitive Disorders (PND)10 mg/kgIntraperitoneal (i.p.)3 injections pre-surgery (12h intervals)[4][6]
APP/PS1Alzheimer's Disease10 mg/kgIntraperitoneal (i.p.)Daily for 3 weeks[7]
nu/nu miceBreast Cancer Brain Metastasis Xenograft10 mg/kgNot specifiedEvery 12 hours for 20 days[8]
Neonatal miceZika Virus InfectionNot specifiedNot specifiedNot specified[7]

Table 2: Pharmacokinetic Properties of this compound in C57BL/6 Mice

ParameterValueDosingReference
Oral Bioavailability (%F) 41Not specified[7]
Brain:Plasma Ratio 0.81Not specified[7]
Terminal Elimination Half-life (t½) 1.92 h10 mg/kg, oral[8]
2.14 h2.5 mg/kg, intravenous (i.v.)[8]
2.72 h10 mg/kg, intravenous (i.v.)[8]
CNS Penetration Brain concentrations above in vitro IC50 for MLK3 for >6 h10 mg/kg, intravenous (i.v.)[2]

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies on HAND and PND models.[2][3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% sodium chloride)

Procedure:

  • To prepare a 2 mg/mL working solution, dissolve 20 mg of this compound in 0.5 mL of sterile DMSO.

  • Add 4 mL of PEG400 to the this compound/DMSO solution and mix thoroughly.

  • Add 5.5 mL of sterile saline to bring the total volume to 10 mL.

  • The final vehicle composition is 5% DMSO, 40% PEG400, and 55% saline.[3]

  • Administer the solution to mice via intraperitoneal injection at a volume appropriate to achieve the target dose of 10 mg/kg.

Note: The mixed solution should be used immediately for optimal results.[1]

Administration in a Neuroinflammation Model (HIV-1 Tat)

This protocol describes the administration of this compound in a mouse model of HIV-associated neurocognitive disorders.[2][9]

Animal Model: C57BL/6 mice.

Dosing Regimen:

  • Administer this compound at a dose of 10 mg/kg via i.p. injection every 12 hours.[2]

  • For prophylactic treatment, mice can be pretreated with three doses of this compound starting 36 hours before the induction of the neuroinflammatory insult (e.g., stereotactic injection of HIV-1 Tat).[9]

  • Continue the dosing regimen for the duration of the experiment.

Administration in a Perioperative Neurocognitive Disorder (PND) Model

This protocol details a prophylactic administration strategy for this compound in a surgical mouse model.[4][5][6]

Animal Model: 3-month-old or 9-month-old mice.

Surgical Procedure: Tibial fracture with intramedullary fixation.

Dosing Regimen:

  • Prophylactic Treatment: Administer three injections of this compound (10 mg/kg, i.p.) at 12-hour intervals prior to surgery.[4][6]

  • Combined Pre- and Post-operative Treatment: Administer three i.p. injections of this compound (10 mg/kg) every 12 hours before surgery, followed by two injections at the same interval after surgery.[4][5]

Visualizations

This compound Mechanism of Action

This compound is a potent inhibitor of mixed-lineage kinase 3 (MLK3). MLKs are upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammatory responses and neuronal apoptosis. By inhibiting MLK3, this compound reduces the phosphorylation and activation of downstream targets, leading to anti-inflammatory and neuroprotective effects.[2][3][7]

URMC099_MoA cluster_0 Inflammatory Stimuli (e.g., HIV-1 Tat, LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli Inflammatory Stimuli MLK3 MLK3 Stimuli->MLK3 JNK JNK MLK3->JNK Inflammation Pro-inflammatory Cytokine Production (TNFα, IL-6) JNK->Inflammation Neurotoxicity Neuronal Damage & Axon Phagocytosis JNK->Neurotoxicity URMC099 This compound URMC099->MLK3

Caption: this compound inhibits MLK3, blocking downstream JNK signaling.

Experimental Workflow for PND Mouse Model

The following diagram illustrates the experimental workflow for evaluating the prophylactic effects of this compound in a mouse model of perioperative neurocognitive disorders.

PND_Workflow cluster_mouse Animal Preparation cluster_treatment Treatment Protocol cluster_surgery Surgical Intervention cluster_analysis Post-operative Analysis Mouse 3-month-old Mice Dose1 This compound (10 mg/kg, i.p.) -36h pre-surgery Mouse->Dose1 Dose2 This compound (10 mg/kg, i.p.) -24h pre-surgery Dose1->Dose2 Dose3 This compound (10 mg/kg, i.p.) -12h pre-surgery Dose2->Dose3 Surgery Tibial Fracture Surgery Dose3->Surgery Behavior Cognitive Testing (e.g., What-Where-When) Surgery->Behavior Histo Immunohistochemistry (Microgliosis, BBB Permeability) Surgery->Histo

Caption: Prophylactic this compound administration workflow in a PND mouse model.

References

Preparing Stock Solutions and Formulations of URMC-099: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and formulations of URMC-099, a potent, orally bioavailable, and brain-penetrant mixed-lineage kinase (MLK) inhibitor. This compound is a valuable research tool for studying neuroinflammatory and neurodegenerative diseases.[1][2][3][4][5] Accurate preparation of this compound is critical for reproducible and reliable experimental outcomes.

Physicochemical and Solubility Data

This compound is a crystalline solid with a molecular weight of 421.54 g/mol and a molecular formula of C₂₇H₂₇N₅.[6][7] Its solubility is a key consideration for the preparation of stock solutions and experimental formulations. The compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), has limited solubility in ethanol, and is insoluble in water.[1][7][8] To enhance solubility, sonication or warming at 37°C may be employed.[2][8]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)
DMSO≥84 mg/mL~199.26 mM
DMSO75 mg/mL177.92 mM
DMSO25 mg/mL59.3 mM
DMF25 mg/mL59.3 mM
Ethanol6 mg/mL14.23 mM
WaterInsoluble-
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL1.19 mM

Data compiled from multiple sources.[1][2][7] Note that solubility can be affected by factors such as the purity of the compound and the presence of moisture in the solvent. It is recommended to use fresh, anhydrous solvents.

Preparation of this compound Stock Solutions

High-concentration stock solutions of this compound are typically prepared in DMSO. These stock solutions can then be diluted to the desired final concentration in cell culture media or vehicle for in vivo administration.

Protocol 1: High-Concentration DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for an 84 mg/mL stock, add 1 mL of DMSO to 84 mg of this compound).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate or warm the solution at 37°C for a short period to aid dissolution.[2][8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.[2][6] Stored properly, DMSO stock solutions are stable for several months.[8]

This compound Formulations for In Vitro and In Vivo Studies

The formulation of this compound for experimental use depends on the specific application. For in vitro cell-based assays, the DMSO stock solution is typically diluted directly into the culture medium. For in vivo studies in animal models, a vehicle formulation is required to ensure solubility and bioavailability.

In Vitro Formulation

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • High-concentration this compound DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell type

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 nM working solution from a 100 µM stock, dilute the stock 1:1000 in culture medium.

  • Add the final working solution to your cell cultures. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells.

In Vivo Formulation

For in vivo administration, this compound is often formulated in a vehicle containing a combination of solvents to maintain its solubility in an aqueous environment.

Table 2: Example In Vivo Formulations for this compound

Formulation ComponentsConcentration of this compoundRoute of AdministrationReference
5% DMSO, 40% PEG400, 55% Saline2 mg/mLIntraperitoneal (i.p.)[3][9]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mLNot specified[2]
5% DMSO in Corn oilNot specifiedNot specified[1]
10% DMSO, 90% Corn oilNot specifiedNot specified[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not specifiedNot specified[4]

Protocol 3: Preparation of an In Vivo Formulation (5% DMSO, 40% PEG400, 55% Saline)

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Polyethylene glycol 400 (PEG400)

  • Sterile normal saline (0.9% NaCl)

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Dissolve this compound in DMSO to create an initial concentrated solution (e.g., 20 mg of this compound in 0.5 mL of DMSO).[3]

  • In a separate sterile tube, combine the PEG400 and sterile saline in the required proportions (e.g., 4 mL of PEG400 and 5.5 mL of saline).[3]

  • Slowly add the this compound/DMSO solution to the PEG400/saline mixture while vortexing to ensure proper mixing and prevent precipitation.

  • The final solution will contain 2 mg/mL of this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.[3][9]

  • This formulation should be prepared fresh and can be administered via intraperitoneal injection.[2][3]

Experimental Workflows and Signaling Pathways

This compound is a mixed-lineage kinase (MLK) inhibitor, with high potency against MLK1, MLK2, and MLK3, as well as leucine-rich repeat kinase 2 (LRRK2).[1][2] Its mechanism of action primarily involves the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of inflammatory responses and neuronal cell death.[10][11]

URMC099_Workflow cluster_prep Solution Preparation cluster_application Experimental Application cluster_formulation Formulation URMC_powder This compound Powder DMSO DMSO URMC_powder->DMSO Stock_Solution High-Concentration Stock Solution (-20°C) DMSO->Stock_Solution Culture_Medium Culture Medium Stock_Solution->Culture_Medium Dilution Vehicle Vehicle (e.g., PEG400, Saline) Stock_Solution->Vehicle Formulation In_Vitro In Vitro Assay (e.g., Cell Culture) In_Vivo In Vivo Model (e.g., Mouse) Culture_Medium->In_Vitro Vehicle->In_Vivo

Caption: Experimental workflow for this compound preparation and application.

By inhibiting MLKs, this compound prevents the phosphorylation and activation of downstream kinases such as MKK3, MKK4, MKK6, and MKK7.[10][11] This, in turn, suppresses the activation of p38 and JNK, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6, and promoting neuronal survival.[8][9][10]

MLK_Signaling_Pathway Stress_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ, HIV-1 Tat) MLK3 MLK3 Stress_Stimuli->MLK3 MKK3_6 MKK3 / MKK6 MLK3->MKK3_6 MKK4_7 MKK4 / MKK7 MLK3->MKK4_7 URMC099 This compound URMC099->MLK3 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Inflammation JNK->Inflammation Apoptosis Neuronal Apoptosis JNK->Apoptosis

Caption: this compound inhibits the MLK3 signaling pathway.

Summary

The successful use of this compound in research depends on the careful preparation of stock solutions and experimental formulations. Due to its poor aqueous solubility, DMSO is the solvent of choice for stock solutions. For in vivo applications, appropriate vehicles containing co-solvents like PEG400 and Tween 80 are necessary to ensure bioavailability. By understanding the physicochemical properties of this compound and following these detailed protocols, researchers can generate reliable and reproducible data in their studies of neuroinflammation and neurodegeneration.

References

Application Notes and Protocols for URMC-099 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of URMC-099, a potent, orally bioavailable, and brain-penetrant mixed-lineage kinase (MLK) inhibitor. The following sections summarize key pharmacokinetic data, outline established delivery methods, and provide step-by-step experimental protocols to guide researchers in their in vivo studies.

Pharmacokinetic Properties of this compound

This compound exhibits favorable pharmacokinetic properties for in vivo research, particularly in studies requiring central nervous system (CNS) penetration.[1][2] It is an orally bioavailable compound with excellent brain exposure.[2]

ParameterValueSpeciesAdministration RouteDosageSource
Oral Bioavailability (%F)41%MouseOral (p.o.)10 mg/kg[2][3]
Brain:Plasma Ratio0.81MouseNot SpecifiedNot Specified[3]
Terminal Elimination Half-Life (t½)1.92 hC57BL/6 MouseOral (p.o.)10 mg/kg[4]
Terminal Elimination Half-Life (t½)2.14 hC57BL/6 MouseIntravenous (i.v.)2.5 mg/kg[4]
Terminal Elimination Half-Life (t½)2.72 hC57BL/6 MouseIntravenous (i.v.)10 mg/kg[4]
Brain Area Under the Curve (AUC)>5000 µg·kg⁻¹·h⁻¹C57BL/6 MouseIntravenous (i.v.)10 mg/kg[5]
Peak Brain Concentration~500 nMMouseIntraperitoneal (i.p.)Not Specified[2]
Brain Concentration at 6h post-injection~233 nMMouseIntraperitoneal (i.p.)Not Specified[2]

In Vivo Delivery Methods and Dosages

This compound has been successfully administered in various animal models using intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) routes. The most commonly reported dosage is 10 mg/kg.

Administration RouteDosageFrequencyVehicle/FormulationAnimal ModelApplicationSource
Intraperitoneal (i.p.)10 mg/kgTwice daily5% DMSO, 40% PEG 400, 55% normal salineMouse (EAE model)Neuroprotection[6]
Intraperitoneal (i.p.)10 mg/kgDaily for 3 weeksNot SpecifiedMouse (APP/PS1 AD model)Reduction of JNK pathway activation[3]
Intraperitoneal (i.p.)10 mg/kgDailyNot SpecifiedHumanized NSG mice (HIV model)Potentiate antiretroviral therapy[7][8]
Intraperitoneal (i.p.)10 mg/kgThree doses, 12h apart (prophylactic)Not SpecifiedMouse (PND model)Prevention of microgliosis and cognitive decline[9][10]
Intraperitoneal (i.p.)10 mg/kgFive doses, 12h apart (pre- and post-surgery)Not SpecifiedMouse (PND model)Prevention of microgliosis and cognitive decline[9]
Oral (p.o.)10 mg/kgNot SpecifiedNot SpecifiedC57BL/6 MousePharmacokinetic studies[4]
Intravenous (i.v.)2.5 mg/kg & 10 mg/kgSingle doseNot SpecifiedC57BL/6 MousePharmacokinetic studies[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Neuroinflammation Models

This protocol is adapted from studies investigating the neuroprotective effects of this compound in models of Experimental Autoimmune Encephalomyelitis (EAE).[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Syringes and needles for i.p. injection

Vehicle Preparation (5% DMSO, 40% PEG 400, 55% Saline):

  • For 1 mL of vehicle, combine:

    • 50 µL DMSO

    • 400 µL PEG 400

    • 550 µL sterile normal saline

  • Vortex thoroughly to ensure a homogenous solution.

This compound Solution Preparation (for a 10 mg/kg dose):

  • Determine the total volume of dosing solution needed based on the number of animals and their average weight (e.g., for a 25g mouse, the dose is 0.25 mg).

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in the vehicle to achieve the desired final concentration (e.g., 2 mg/mL).[6]

  • Ensure the solution is clear and free of precipitates before administration. It is recommended to prepare this solution fresh daily and protect it from light.

Administration Procedure:

  • Weigh each animal to calculate the precise injection volume.

  • Administer the this compound solution via intraperitoneal injection.

  • For chronic studies, repeat the administration as required by the experimental design (e.g., twice daily).[6]

Protocol 2: Prophylactic Administration for Perioperative Neurocognitive Disorders (PND) Model

This protocol is based on a study evaluating this compound's ability to prevent cognitive decline following surgery.[9][10]

Materials:

  • This compound

  • Appropriate vehicle (as described in Protocol 1 or as optimized)

  • Syringes and needles for i.p. injection

Dosing Schedule:

  • Administer three doses of this compound (10 mg/kg, i.p.) spaced 12 hours apart prior to the surgical procedure.[9]

  • The final dose should be administered shortly before the surgery.

Procedure:

  • Follow the solution preparation and administration steps outlined in Protocol 1.

  • Perform the orthopedic surgery or other relevant procedure.

  • Conduct behavioral and histological assessments at the desired time points post-surgery to evaluate cognitive function and neuroinflammation.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in Neuroinflammation

This compound is a broad-spectrum kinase inhibitor targeting several kinases, most notably Mixed-Lineage Kinase 3 (MLK3).[3][6] In the context of neuroinflammation, such as that induced by Amyloid-β (Aβ) or HIV-1 Tat, MLK3 activation leads to the phosphorylation of downstream MAP kinases, including MKK3/4 and subsequently p38 and JNK.[5][11] This cascade promotes the production of pro-inflammatory cytokines and can lead to neuronal damage.[3][5] this compound inhibits this pathway, reducing neuroinflammation and protecting neurons.[5][6]

URMC099_Pathway cluster_upstream Upstream Triggers cluster_mlk MLK Signaling cluster_downstream Downstream Effects Abeta Amyloid-β MLK3 MLK3 Abeta->MLK3 HIVTat HIV-1 Tat HIVTat->MLK3 InflammatoryStress Inflammatory Stressors InflammatoryStress->MLK3 MKK34 MKK3/4 MLK3->MKK34 URMC099 This compound URMC099->MLK3 JNK p38 / JNK MKK34->JNK Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) JNK->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Caption: this compound inhibits the MLK3 signaling cascade to reduce neuroinflammation.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a disease model, such as EAE or a model of HIV-associated neurocognitive disorders (HAND).

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: Monitoring cluster_analysis Phase 3: Endpoint Analysis Induction Induce Disease Model (e.g., EAE immunization, Tat injection) Randomization Randomize Animals (Vehicle vs. This compound) Induction->Randomization Treatment Administer this compound (e.g., 10 mg/kg, i.p., daily) Randomization->Treatment ClinicalScoring Monitor Clinical Signs (e.g., EAE score, weight loss) Treatment->ClinicalScoring Behavioral Behavioral Testing (e.g., Fear conditioning, object recognition) ClinicalScoring->Behavioral Sacrifice Sacrifice & Tissue Collection (Brain, Spinal Cord, Blood) Behavioral->Sacrifice Histology Histology/Immunohistochemistry (Synapse density, Microgliosis) Sacrifice->Histology Biochemical Biochemical Assays (Cytokine levels, Western Blot for pJNK) Sacrifice->Biochemical

Caption: A generalized workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Western Blot Analysis of p-JNK and p-p38 Following URMC-099 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URMC-099 is a brain-penetrant, mixed-lineage kinase 3 (MLK3) inhibitor with therapeutic potential in neurodegenerative diseases.[1][2][3] MLK3 is an upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade that leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38.[3][4][5][6] The activation of these pathways is implicated in cellular stress responses, inflammation, and apoptosis.[7][8][9] This document provides a detailed protocol for assessing the inhibitory effect of this compound on the phosphorylation of JNK and p38 using Western blot analysis.

Signaling Pathway

The JNK and p38 MAPK signaling pathways are activated by various cellular stressors and inflammatory cytokines.[9] This activation cascade begins with the autophosphorylation of an upstream MAP3K, such as MLK3. Activated MLK3 then phosphorylates and activates MAP2Ks (MKK3/6 for the p38 pathway and MKK4/7 for the JNK pathway).[3] These, in turn, dually phosphorylate p38 at Threonine 180 and Tyrosine 182, and JNK at Threonine 183 and Tyrosine 185, leading to their activation.[9][10] this compound, as an MLK3 inhibitor, is expected to decrease the phosphorylation of both p38 and JNK.[3][11]

G cluster_0 Cellular Stress / Inflammatory Cytokines cluster_1 MAPK Cascade cluster_2 This compound Inhibition cluster_3 Downstream Effects Stress Stress MLK3 MLK3 Stress->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 MKK3_6 MKK3/6 MLK3->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Inflammation_Apoptosis Inflammation / Apoptosis p_JNK->Inflammation_Apoptosis p_p38->Inflammation_Apoptosis URMC099 This compound URMC099->MLK3

Figure 1: this compound Inhibition of the JNK and p38 MAPK Signaling Pathways.

Experimental Data Summary

The following table summarizes hypothetical quantitative data from a Western blot analysis of cell lysates treated with varying concentrations of this compound. The data represents the relative band intensity of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38), normalized to total JNK, total p38, and a loading control (e.g., GAPDH or β-actin).

Treatment GroupConcentration (nM)Relative p-JNK / Total JNKRelative p-p38 / Total p38
Vehicle Control01.001.00
This compound100.650.70
This compound500.300.35
This compound1000.150.20

Detailed Experimental Protocol: Western Blotting

This protocol is optimized for the detection of phosphorylated JNK and p38 proteins.[12][13][14]

I. Cell Lysis and Protein Extraction
  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for the specified duration. Include a vehicle-only control group.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).[13]

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14] Phosphatase inhibitors are critical to preserve the phosphorylation state of the target proteins.[12][13][14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

II. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add 2x Laemmli sample buffer to the protein lysates.[14]

    • Denature the samples by heating at 95°C for 5 minutes.[12][14]

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14][15]

    • Confirm transfer efficiency by staining the membrane with Ponceau S.[14]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[12][14] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[13][14]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-JNK (Thr183/Tyr185), p-p38 (Thr180/Tyr182), total JNK, total p38, and a loading control (e.g., GAPDH or β-actin).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Final Washes: Repeat the washing step with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[12]

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software. Normalize the phosphorylated protein levels to the total protein and the loading control.

Experimental Workflow

G Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis & Protein Extraction (with Phosphatase Inhibitors) Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-JNK, p-p38, Total JNK/p38, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Figure 2: Western Blot Workflow for p-JNK and p-p38 Analysis.

References

Application Notes and Protocols for Immunohistochemistry in Urmc-099 Treated Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing immunohistochemistry (IHC) on brain tissue treated with Urmc-099, a broad-spectrum mixed-lineage kinase (MLK) inhibitor. The focus is on assessing markers of neuroinflammation, particularly microglial activation, and pathways modulated by this compound.

Introduction to this compound and its Effects on Brain Tissue

This compound is a brain-penetrant inhibitor of mixed-lineage kinase type 3 (MLK3) with additional activity against other kinases.[1][2][3][4][5] It has demonstrated neuroprotective and anti-inflammatory effects in various models of neurodegenerative diseases.[1][4][5] this compound modulates the activation state of microglia, the resident immune cells of the brain, shifting them towards a less pathogenic phenotype.[1] Mechanistically, this compound inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][6] It has also been shown to influence the mTOR pathway, promoting autophagy, and can modulate the NLRP3 inflammasome, a key component of the innate immune response.[1][6][7]

When performing IHC on brain tissue treated with this compound, it is crucial to consider that the expression and phosphorylation status of key proteins involved in these pathways may be altered. These protocols provide a robust starting point for visualizing these changes.

Key Experimental Protocols

I. General Immunohistochemistry Protocol for Microglia (Iba1 Staining)

This protocol is adapted for the detection of Ionized calcium-binding adapter molecule 1 (Iba1), a widely used marker for microglia.[8][9][10]

1. Tissue Preparation:

  • Perfuse animals and fix the brain tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS).[8] Inadequate fixation will result in poor staining.[8]

  • Cryoprotect the tissue by immersing it in a sucrose (B13894) solution.

  • Prepare 20-50 µm thick frozen sections using a cryostat or microtome.[8]

2. Antigen Retrieval (if necessary):

  • For some tissues or fixation conditions, antigen retrieval may be necessary to unmask the epitope.[9][10]

  • Options include incubation in:

    • 1% sodium borohydride (B1222165) for 3 minutes at room temperature.[9][10]

    • Citrate buffer (pH 6.0) for 9 minutes at 90°C.[8]

    • TE buffer (pH 9.0) for 9 minutes at 90°C.[8]

3. Staining Procedure:

  • Washing: Wash sections three times for 5 minutes each in PBS with 0.3% Triton X-100 (PBST).[8]

  • Blocking: Incubate sections in a blocking solution (e.g., 1-3% Bovine Serum Albumin (BSA) or 3% Normal Goat Serum (NGS) in PBST) for 1-2 hours at room temperature to reduce non-specific antibody binding.[8][9][10]

  • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-Iba1) diluted in blocking solution. Incubation is typically performed overnight at 4°C.[8][9][10]

  • Washing: Wash sections three times for 5 minutes each in PBST.[8]

  • Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled or biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in blocking solution for 1-2 hours at room temperature.[8][9][10] Protect from light if using a fluorescent secondary antibody.

  • Washing: Wash sections three times for 10 minutes each in PBST.[9][10]

  • Detection (for non-fluorescent methods): If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 30 minutes, followed by washes and development with a chromogen like 3,3'-Diaminobenzidine (DAB).[9][11]

  • Counterstaining (Optional): Nuclei can be counterstained with DAPI or Hoechst.[9][10]

  • Mounting: Mount sections onto slides and coverslip with an appropriate mounting medium.

II. Protocol for Detecting Phosphorylated Proteins in the MLK-MAPK Pathway

To assess the effect of this compound on its target pathway, staining for phosphorylated forms of key proteins is recommended.

  • Target Proteins: p-MKK3, p-MKK4, p-p38, p-JNK.[6][12]

  • Protocol Modifications:

    • Use phosphatase inhibitors in all buffers to preserve the phosphorylation state of the proteins.

    • Follow the general IHC protocol, substituting the primary antibody with one specific for the phosphorylated form of the target protein. Antibody dilutions should be optimized as per the manufacturer's datasheet.

III. Protocol for Assessing mTOR Pathway Activation

This compound can influence mTOR signaling.[1] IHC can be used to visualize key components of this pathway.

  • Target Proteins: p-mTOR, p-S6K, p-S6.[13][14]

  • Protocol: Follow the general IHC protocol, using primary antibodies specific for the phosphorylated forms of the mTOR pathway components. Careful optimization of antibody concentrations is crucial.[15][16]

IV. Protocol for Visualizing NLRP3 Inflammasome Activation

Given the role of neuroinflammation, assessing the NLRP3 inflammasome can provide valuable insights.

  • Target Proteins: NLRP3, ASC (visualizing ASC specks is a key indicator of activation).[7][17][18]

  • Protocol:

    • Follow the general IHC protocol.

    • For ASC speck visualization, high-resolution microscopy is essential.[18]

    • Ready-to-use IHC kits for NLRP3 are commercially available and can simplify the procedure.[7]

Data Presentation: Quantitative Analysis

Summarize quantitative data from IHC experiments in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle vs. This compound).

Antibody TargetPrimary Antibody HostDilution RangeSecondary AntibodyDetection Method
Iba1Rabbit1:500 - 1:1000[8][9][10]Goat anti-RabbitFluorescence or Chromogenic[9][10]
p-MKK3Rabbit/MouseAs per datasheetAnti-Rabbit/MouseFluorescence or Chromogenic
p-MKK4Rabbit/MouseAs per datasheetAnti-Rabbit/MouseFluorescence or Chromogenic
p-p38Rabbit/MouseAs per datasheetAnti-Rabbit/MouseFluorescence or Chromogenic
p-JNKRabbit/MouseAs per datasheetAnti-Rabbit/MouseFluorescence or Chromogenic
p-mTORRabbit/MouseAs per datasheetAnti-Rabbit/MouseFluorescence or Chromogenic
NLRP3RabbitAs per datasheetGoat anti-RabbitChromogenic[7]
ASCRabbit/MouseAs per datasheetAnti-Rabbit/MouseFluorescence
ParameterVehicle ControlThis compound TreatedNotes
Iba1+ Cell Density (cells/mm²)Measure in specific brain regions.
Microglial Morphology (e.g., soma size, process length)Quantify changes in activation state.
% Area of p-p38 StainingAnalyze in regions of interest.
Number of ASC Specks per FieldRequires high-magnification imaging.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Urmc099_Signaling_Pathway cluster_stress Cellular Stress / Inflammatory Stimuli cluster_mlk Mixed-Lineage Kinases cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress e.g., Aβ, HIV-1 Tat MLK3 MLK3 Stress->MLK3 MKK3_6 MKK3/6 MLK3->MKK3_6 MKK4_7 MKK4/7 MLK3->MKK4_7 Urmc099 This compound Urmc099->MLK3 Inhibits p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Pro-inflammatory Cytokine Production p38->Inflammation JNK->Inflammation Neurotoxicity Neurotoxicity JNK->Neurotoxicity

Caption: this compound inhibits MLK3, blocking downstream MAPK signaling.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_vis Visualization Fixation Perfusion & Fixation (4% PFA) Sectioning Cryosectioning (20-50 µm) Fixation->Sectioning Blocking Blocking (1-2 hours) Sectioning->Blocking PrimaryAb Primary Antibody (Overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody (1-2 hours at RT) PrimaryAb->SecondaryAb Detection Detection (Fluorescence or Chromogenic) SecondaryAb->Detection Imaging Microscopy & Imaging Detection->Imaging Analysis Quantitative Analysis Imaging->Analysis

Caption: General immunohistochemistry workflow for brain tissue.

NLRP3_Activation cluster_signals Activation Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_output Inflammatory Output Signal1 Priming Signal (e.g., LPS) Induces Pro-IL-1β & NLRP3 expression NLRP3 NLRP3 Signal1->NLRP3 Signal2 Activation Signal (e.g., ATP, Nigericin) Signal2->NLRP3 ASC ASC NLRP3->ASC recruits ASC_Speck ASC Speck Formation NLRP3->ASC_Speck ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->ASC_Speck ProCasp1->ASC_Speck Casp1 Active Caspase-1 ASC_Speck->Casp1 activates IL1b Mature IL-1β Casp1->IL1b cleaves Pro-IL-1β to Pyroptosis Pyroptosis Casp1->Pyroptosis induces

Caption: Canonical NLRP3 inflammasome activation pathway.

References

Application Notes and Protocols: URMC-099 in Combination with Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) initially developed as a neuroprotective and anti-inflammatory agent to address HIV-associated neurocognitive disorders (HAND).[1][2][3] Serendipitously, preclinical studies have revealed its potential to significantly enhance the efficacy of antiretroviral therapy (ART), particularly when used with long-acting nanoformulated ART (nanoART). This document provides detailed application notes and protocols based on existing research for utilizing this compound in combination with ART in a research setting.

Mechanism of Action

When used as an adjunct to ART, this compound demonstrates a multifaceted mechanism of action. It was observed to boost the effectiveness of nanoformulated atazanavir (B138) (a protease inhibitor) and dolutegravir (B560016) (an integrase inhibitor).[4] One of the key mechanisms is the induction of autophagy, a cellular process for clearing intracellular debris, including viral particles.[4] HIV typically suppresses autophagy to facilitate its survival.[4] this compound reverses this suppression, allowing host cells to degrade the virus.[4]

Furthermore, co-administration of this compound with nanoformulated ritonavir-boosted atazanavir (nanoATV/r) leads to the sequestration of the antiretroviral drugs in Rab-associated recycling and late endosomes.[5][6][7][8] This targeted accumulation within cellular compartments is associated with viral maturation, thereby enhancing the intracellular drug concentration at critical sites of viral activity.[5][6][7][8] This also results in a sustained depot of the antiretroviral drugs, prolonging their therapeutic effect and increasing their half-life.[4][5][6][8][9]

Data Presentation

In Vivo Efficacy of this compound with NanoATV/r in HIV-1 Infected Humanized Mice
Treatment GroupViral Load (HIV-1 RNA copies/mL)CD4+ T-cells in Lymphoid TissuesReference
UntreatedHighDepleted[5][8]
NanoATV/r aloneReducedPartially restored[5][8]
This compound aloneModest to no antiviral effect-[5][8][10]
NanoATV/r + this compoundSignificantly reduced (more than either drug alone)Restored[5][7][8]
In Vitro Antiviral Activity of this compound with NanoATV in HIV-1 Infected Macrophages
TreatmentHIV-1 p24 ReductionReverse Transcriptase Activity ReductionReference
NanoATV + this compoundDose-dependent reductionDose-dependent reduction[5][6][8]

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound and NanoART in Humanized Mice

This protocol is based on studies conducted in humanized NOD/SCID/IL2Rγc-/- mice.[5][8]

1. Animal Model:

  • Utilize humanized NOD/SCID/IL2Rγc-/- (NSG) mice engrafted with human CD34+ hematopoietic stem cells to create a human immune system.

2. HIV-1 Infection:

  • Infect the humanized mice with a relevant strain of HIV-1.

3. Drug Preparation and Administration:

  • Nanoformulated ART: Prepare long-acting nanoformulations of ritonavir-boosted atazanavir (nanoATV/r) as previously described in the literature.

  • This compound: Dissolve this compound in a suitable vehicle for administration.

  • Administration: Co-administer nanoATV/r and this compound to the infected mice. Establish control groups receiving either drug alone or the vehicle.

4. Monitoring and Analysis:

  • Viral Load: Collect plasma samples at regular intervals and quantify HIV-1 RNA levels using quantitative real-time PCR.

  • Immunophenotyping: Isolate lymphocytes from spleen and lymph nodes. Use flow cytometry to quantify CD4+ T-cell populations.

  • Drug Concentration: Measure antiretroviral drug concentrations in plasma and tissues using high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Assessment of this compound and NanoART in Human Macrophages

This protocol is based on experiments using human monocyte-derived macrophages (MDMs).[7]

1. Cell Culture:

  • Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.

2. HIV-1 Infection:

  • Infect the cultured MDMs with an HIV-1 strain (e.g., HIV-1 ADA).

3. Treatment:

  • Treat the infected MDMs with varying concentrations of nanoformulated atazanavir (nanoATV) in the presence or absence of this compound.

4. Analysis:

  • Viral Replication: Measure HIV-1 p24 antigen levels and reverse transcriptase (RT) activity in the culture supernatants at different time points post-infection to assess viral replication.

  • Cellular Drug Retention: Use techniques like HPLC to measure the intracellular concentration of the nanoformulated antiretroviral drug over time.

  • Endosomal Analysis: Employ immunofluorescence and confocal microscopy to visualize the colocalization of nanoART with endosomal markers (e.g., Rab proteins).

Visualizations

G cluster_0 HIV-1 Infected Macrophage cluster_1 Therapeutic Intervention cluster_2 Cellular Response HIV HIV-1 Autophagy_Suppression Suppression of Autophagy HIV->Autophagy_Suppression Viral_Replication Viral Replication HIV->Viral_Replication Autophagy_Induction Induction of Autophagy Viral_Clearance Viral Clearance URMC099 This compound URMC099->Autophagy_Induction Endosomal_Sequestration Endosomal Sequestration of NanoART URMC099->Endosomal_Sequestration NanoART NanoART NanoART->Endosomal_Sequestration Autophagy_Induction->Viral_Clearance Sustained_ART Sustained ART Efficacy Endosomal_Sequestration->Sustained_ART G cluster_0 In Vivo Experiment cluster_1 In Vitro Experiment start Humanized Mice Model infect HIV-1 Infection start->infect treat Co-administer this compound + NanoART infect->treat monitor Monitor Viral Load & CD4+ T-cells treat->monitor end Evaluate Efficacy monitor->end start2 Isolate & Culture Human MDMs infect2 Infect with HIV-1 start2->infect2 treat2 Treat with this compound + NanoART infect2->treat2 analyze Analyze p24, RT Activity & Drug Retention treat2->analyze end2 Determine Antiviral Activity analyze->end2

References

Application Notes and Protocols for Measuring Cytokine Levels in Response to Urmc-099 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urmc-099 is a brain-penetrant, small-molecule inhibitor with activity against mixed-lineage kinase 3 (MLK3).[1][2] MLK3 is a key regulator of upstream mitogen-activated protein kinase (MAPK) signaling, including the JNK and p38 MAPK pathways.[3] Activation of the MLK3 pathway is associated with neuroinflammation and the production of pro-inflammatory cytokines, which are hallmarks of various neurodegenerative diseases.[1][3][4] this compound has demonstrated significant anti-inflammatory and neuroprotective effects by modulating cytokine production in both in vitro and in vivo models.[1][2][4][5]

These application notes provide detailed protocols for measuring changes in cytokine levels following treatment with this compound, offering researchers a guide to quantifying its immunomodulatory effects.

Mechanism of Action: this compound in Cytokine Regulation

This compound exerts its anti-inflammatory effects by inhibiting MLK3. In pathological conditions, stressors like Amyloid-β (Aβ) or HIV-1 Tat protein can activate MLK3 in microglia, the resident immune cells of the central nervous system.[3][6] Activated MLK3 then phosphorylates downstream kinases MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAPK signaling cascades.[6] This signaling cascade leads to the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[4][6]

By inhibiting MLK3, this compound blocks this cascade, leading to a significant reduction in the production of these pro-inflammatory mediators.[4][6] Furthermore, some studies suggest that this compound treatment can shift microglia towards a more protective, anti-inflammatory phenotype, characterized by the expression of cytokines like IL-4 and IL-13.[3][7]

Urmc099_Pathway cluster_0 Cellular Stressors cluster_1 Signaling Cascade cluster_2 Cellular Response Stimulus e.g., HIV-1 Tat, Amyloid-β MLK3 MLK3 Stimulus->MLK3 Activates MKKs MKK3/4/6/7 MLK3->MKKs Phosphorylates MAPKs p38 & JNK MKKs->MAPKs Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, MCP-1) MAPKs->Cytokines Induces Production Urmc099 This compound Urmc099->MLK3 Inhibits

Caption: this compound inhibits the MLK3-MAPK signaling pathway to reduce cytokine production.

Data on Cytokine Modulation by this compound

The following tables summarize quantitative data from key studies demonstrating the effect of this compound on cytokine levels.

Table 1: In Vitro Cytokine Reduction in Aβ-Stimulated Microglia
CytokineChange in Gene Expression (vs. Aβ alone)Change in Protein Secretion (vs. Aβ alone)Reference
IL-1β84.8% decrease62.3% decrease[6]
IL-685.9% decrease99.8% decrease[6]
TNF-α97.4% decrease99.9% decrease[6]
Table 2: In Vivo Cytokine Reduction in HIV-1 Tat Model (Brain Lysate)
CytokineEffect of this compound Treatment (vs. Tat alone)Reference
TNF-αNormalized to control levels[4]
IL-6Normalized to control levels[4]
MCP-1Significantly reduced[4]
IL-10No significant effect[4]

Experimental Workflow and Protocols

A typical experiment to measure cytokine changes involves cell or animal treatment, sample collection, and cytokine quantification.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing & Analysis cluster_methods Quantification Methods A 1. Model System (e.g., Microglia Culture or Animal Model) B 2. Treatment Groups - Vehicle Control - Stimulus (e.g., Aβ, Tat) - Stimulus + this compound - this compound alone A->B C 3. Sample Collection - Cell Culture Supernatant - Cell Lysate (for RNA/Protein) - Tissue Homogenate (e.g., Brain) - Plasma/Serum B->C D 4. Cytokine Quantification C->D ELISA ELISA (Protein) D->ELISA Multiplex Multiplex Assay (Protein) D->Multiplex qPCR qRT-PCR (mRNA) D->qPCR E 5. Data Analysis & Interpretation ELISA->E Multiplex->E qPCR->E

Caption: General workflow for measuring cytokine levels after this compound treatment.

Protocol 1: In Vitro Cytokine Measurement in Microglia

This protocol is adapted from studies using murine microglia to assess the anti-inflammatory effects of this compound.[1][6]

Objective: To quantify the effect of this compound on the production and secretion of pro-inflammatory cytokines from microglia stimulated with a pathological agent (e.g., Amyloid-β).

Materials:

  • BV-2 murine microglial cell line or primary microglia

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound (stock solution in DMSO)

  • Stimulating agent (e.g., soluble Aβ42 oligomers)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix and primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and housekeeping genes

  • ELISA kits for target cytokines

  • Plate reader

Procedure:

  • Cell Culture: Plate microglial cells in 6-well plates at a suitable density and allow them to adhere for 24-36 hours.[5]

  • Pre-treatment: Pre-treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours before adding the stimulus.

  • Stimulation: Add the stimulating agent (e.g., 0.5 µg/ml HIV-1 Tat or Aβ42) to the appropriate wells.[4] Incubate for the desired time period (e.g., 4, 8, or 12 hours for gene expression; 24-48 hours for protein secretion).[4][6]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture medium, centrifuge to remove debris, and store at -80°C for protein analysis via ELISA.

    • Cell Lysate (for RNA): Wash the cells with cold PBS, then add lysis buffer (e.g., TRIzol) directly to the well to extract total RNA.

  • Cytokine Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the cell lysate according to the manufacturer's protocol.

    • Synthesize cDNA from the RNA samples.

    • Perform qRT-PCR using primers for your cytokines of interest and a housekeeping gene for normalization.[8][9]

    • Analyze the data using the comparative Ct (ΔΔCt) method.

  • Cytokine Protein Secretion Analysis (ELISA):

    • Thaw the collected supernatant samples on ice.

    • Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.[9] This typically involves incubating the sample on an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.

    • Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.

Protocol 2: In Vivo Cytokine Measurement in Brain Tissue

This protocol is based on studies investigating this compound's effects in mouse models of neuroinflammation.[4][5]

Objective: To measure cytokine levels in the brain of animals treated with this compound following an inflammatory challenge.

Materials:

  • Animal model (e.g., mice receiving stereotactic injection of HIV-1 Tat).[5]

  • This compound (formulated for intraperitoneal injection).

  • Anesthesia and surgical equipment for stereotactic injection.

  • Tissue homogenization buffer with protease inhibitors.

  • Dounce homogenizer or bead mill.

  • Centrifuge.

  • Multiplex cytokine assay kit (e.g., Luminex, Meso Scale Discovery).[10][11]

Procedure:

  • Animal Treatment:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the animals. A pre-treatment period may be necessary (e.g., three doses every 12 hours before the inflammatory insult).[5][12]

    • Induce neuroinflammation (e.g., stereotactic injection of HIV-1 Tat into the cortex or hippocampus).[5]

  • Tissue Collection:

    • At the designated endpoint (e.g., 24 hours post-injection), euthanize the animals and perfuse with cold PBS to remove blood from the tissues.

    • Rapidly dissect the brain region of interest (e.g., hippocampus or cortex surrounding the injection site).[5]

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Preparation of Brain Lysate:

    • Weigh the frozen brain tissue.

    • Add ice-cold homogenization buffer with protease inhibitors.

    • Homogenize the tissue thoroughly using a Dounce homogenizer or other mechanical disruptor.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant (protein lysate) and determine the total protein concentration using a standard assay (e.g., BCA).

  • Multiplex Cytokine Analysis:

    • Analyze the protein lysates using a multiplex immunoassay platform according to the manufacturer's protocol.[11] These assays allow for the simultaneous quantification of multiple cytokines (e.g., TNF-α, IL-6, MCP-1) from a small sample volume.

    • Normalize the cytokine levels to the total protein concentration of the lysate (e.g., pg of cytokine per mg of total protein).[5]

  • Data Analysis: Compare cytokine levels between treatment groups (e.g., Vehicle, Tat, Tat + this compound) using appropriate statistical tests (e.g., one-way ANOVA).[5]

References

Application Notes and Protocols for Live-Cell Imaging of Neurons Treated with Urmc-099

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urmc-099 is a potent, brain-penetrant inhibitor of mixed-lineage kinase 3 (MLK3) and Leucine-rich repeat kinase 2 (LRRK2), demonstrating significant neuroprotective and anti-inflammatory properties in a variety of preclinical models of neurodegenerative diseases.[1][2][3] These application notes provide detailed protocols for live-cell imaging of neurons and microglia treated with this compound to assess its effects on neuronal viability, neurite outgrowth, synaptic integrity, and microglial phagocytic activity. The provided methodologies and data will aid researchers in evaluating the therapeutic potential of this compound and similar compounds.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of MLK3 and LRRK2, key regulators of neuroinflammatory and apoptotic pathways.[1][3] Inhibition of these kinases leads to the downstream suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[4] This modulation of intracellular signaling pathways results in reduced production of pro-inflammatory cytokines by microglia, protection of neurons from apoptotic cell death, and preservation of synaptic structures.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment in various experimental models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Microglia

CytokineTreatment ConditionFold Change vs. ControlReference
TNF-αLPS-stimulated microglia + this compound↓ (Significant Reduction)[5]
IL-1βAβ42-stimulated microglia + this compound (100 nM)↓ 84.8% (30 min) / ↓ 62.3% (48 hr)[4]
IL-6Aβ42-stimulated microglia + this compound (100 nM)↓ 85.9% (30 min) / ↓ 99.8% (48 hr)[4]
TNF-αAβ42-stimulated microglia + this compound (100 nM)↓ 97.4% (30 min) / ↓ 99.9% (48 hr)[4]

Table 2: Neuroprotective Effects of this compound on Neurons

ParameterExperimental ModelThis compound ConcentrationObserved EffectReference
Neuronal ApoptosisTrophic deprivation in cultured sympathetic neurons100 nM & 300 nMDose-dependent prevention of neuronal death
Axon PreservationCo-culture with Tat-exposed microglia100 nMProtection of axonal field to control levels
Synaptic DensityIn vivo model of HIV-1 Tat exposure10 mg/kgRestoration of synapsin-1 puncta density to control levels
Dendritic Spine LossIn vivo model of HIV-1 Tat exposure10 mg/kgReduction in the rate of spine elimination to control levels

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

MLK3_JNK_Pathway Stress Inflammatory Stimuli (e.g., LPS, Aβ) MLK3 MLK3 Stress->MLK3 Urmc099 This compound Urmc099->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 MKK3_6 MKK3/6 MLK3->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis p38 p38 MAPK Cytokines Pro-inflammatory Cytokines p38->Cytokines MKK3_6->p38 AP1->Cytokines LRRK2_Pathway LRRK2_mut Pathogenic Stimuli (e.g., LRRK2 mutations) LRRK2 LRRK2 LRRK2_mut->LRRK2 Urmc099 This compound Urmc099->LRRK2 Vesicular_Transport Vesicular Transport LRRK2->Vesicular_Transport Autophagy Autophagy LRRK2->Autophagy Neuronal_Damage Neuronal Damage Vesicular_Transport->Neuronal_Damage Dysregulation Autophagy->Neuronal_Damage Impairment protocol1_workflow Start Start: Primary Neuron Culture (7-10 DIV) Treatment Pre-incubate with this compound (100 nM) or Vehicle Start->Treatment Insult Induce Neurotoxic Insult Treatment->Insult Labeling Add Viability and Morphology Fluorescent Probes Insult->Labeling Imaging Live-Cell Imaging at Multiple Time Points Labeling->Imaging Analysis Image Analysis: - Neuronal Viability - Neurite Length Imaging->Analysis End End Analysis->End protocol2_workflow Start Start: Primary Neurons with Fluorescent Synaptic Markers Treatment Treat with this compound (100 nM) or Vehicle Start->Treatment Imaging High-Resolution Confocal Live-Cell Imaging Treatment->Imaging Analysis Quantification of Synaptic Puncta Co-localization Imaging->Analysis End End Analysis->End protocol3_workflow Start Start: Microglia Culture Treatment Pre-treat with this compound (100 nM) or Vehicle Start->Treatment Substrate Add Fluorescently Labeled Phagocytic Substrate Treatment->Substrate Imaging Time-Lapse Live-Cell Imaging Substrate->Imaging Analysis Quantify Internalized Fluorescence Intensity Imaging->Analysis End End Analysis->End

References

URMC-099 Application in Organotypic Brain Slice Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotypic brain slice cultures (OBSCs) represent a sophisticated ex vivo model that bridges the gap between in vitro cell cultures and in vivo animal studies.[1] These cultures maintain the three-dimensional architecture and complex cellular interactions of the brain, including neurons, microglia, and astrocytes, making them an invaluable tool for studying neuroinflammation and neurodegeneration.[1][2] URMC-099 is a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor with potent anti-inflammatory and neuroprotective properties.[3][4][5][6] This document provides detailed application notes and protocols for the use of this compound in OBSCs to investigate its therapeutic potential in models of neurological disorders.

This compound primarily targets MLK3, a key regulator of MAPK signaling pathways, including JNK and p38 MAPK, which are activated in response to inflammatory stimuli and cellular stress.[3] By inhibiting MLK3, this compound can modulate microglial activation, reduce the production of pro-inflammatory cytokines, and protect neurons from damage.[3][5][7]

Application Notes

This compound can be utilized in OBSCs to:

  • Investigate Neuroinflammation: Model neuroinflammatory conditions by treating slices with pro-inflammatory stimuli such as lipopolysaccharide (LPS) or specific disease-related proteins (e.g., Amyloid-β). This compound can then be applied to assess its ability to mitigate the inflammatory response.

  • Evaluate Neuroprotection: Induce neuronal injury through methods like excitotoxicity (e.g., NMDA treatment) or oxidative stress. The neuroprotective effects of this compound can be quantified by measuring neuronal viability and synaptic integrity.

  • Study Microglial Modulation: Analyze the effect of this compound on microglial morphology, activation state, and phagocytic activity.[3][5] In response to inflammatory triggers, this compound has been shown to shift microglia towards a less pathogenic, more protective phenotype.[3]

  • Screen Therapeutic Efficacy: Use OBSCs as a platform for preclinical screening of this compound and other neuroprotective compounds, allowing for the assessment of efficacy in a complex tissue environment before moving to in vivo studies.

Experimental Protocols

I. Preparation of Organotypic Brain Slice Cultures

This protocol is adapted from the membrane interface technique, which is widely used for its simplicity and reliability.[1]

Materials:

  • Pups (Postnatal day 8-10) of mice or rats

  • Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

  • Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hank's balanced salt solution, L-glutamine, and glucose[8]

  • Sterile, semi-permeable membrane inserts (0.4 µm pore size)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Stereomicroscope

  • Standard sterile surgical instruments

Procedure:

  • Animal Euthanasia and Brain Extraction: Euthanize pups in accordance with institutional guidelines. Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.[1]

  • Slicing:

    • Vibratome: Section the brain into 300-400 µm thick slices in ice-cold dissection medium.[8] This method is preferred for maintaining structural integrity.

    • Tissue Chopper: Alternatively, a tissue chopper can be used for rapid slicing.

  • Slice Culture:

    • Prepare 6-well plates by adding 1-1.2 ml of culture medium to each well.[8]

    • Place a sterile semi-permeable membrane insert into each well.

    • Carefully transfer individual brain slices onto the center of each membrane.[1]

    • Ensure the slice is at the air-medium interface, allowing for both nutrient absorption and oxygenation.[1]

  • Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2.[1][8]

  • Medium Change: Change the culture medium every 2-3 days. The slices are typically cultured for 7-14 days to allow for stabilization before experimental treatment.

Experimental Workflow for Organotypic Brain Slice Culture Preparation

G cluster_prep Preparation cluster_culture Culturing euthanasia Euthanize Pups brain_extraction Extract Brain euthanasia->brain_extraction slicing Slice Brain (300-400 µm) brain_extraction->slicing transfer Transfer Slices to Membrane slicing->transfer plate_prep Prepare Culture Plates plate_prep->transfer incubation Incubate (37°C, 5% CO2) transfer->incubation

Caption: Workflow for preparing organotypic brain slice cultures.

II. Application of this compound and Inflammatory Stimulus

Materials:

  • This compound (stock solution prepared in DMSO)[4]

  • Inflammatory stimulus (e.g., LPS, Amyloid-β oligomers)

  • Fresh culture medium

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations. It is crucial to have a vehicle control (DMSO in culture medium) with the same final DMSO concentration as the highest this compound dose.

  • Treatment:

    • After the stabilization period (7-14 days in culture), replace the old medium with fresh medium containing the desired concentration of this compound or vehicle.

    • Pre-incubate the slices with this compound for a designated period (e.g., 1-2 hours) before adding the inflammatory stimulus.

    • Add the inflammatory stimulus (e.g., LPS) to the culture medium.

    • Co-incubate for the desired experimental duration (e.g., 24-72 hours).

Data Presentation

Table 1: this compound Kinase Inhibition Profile

KinaseIC50 (nM)
MLK119[4]
MLK242[4]
MLK314[3][4][6]
DLK150[4]
LRRK211[4]
ABL16.8[4]

Table 2: Experimental Parameters for this compound Application in OBSCs (Example)

ParameterRecommended Range/ValueNotes
This compound Concentration100 - 300 nM[9]Based on effective concentrations in neuronal cultures.
Inflammatory StimulusLPS (1 µg/mL), Aβ42 (1-10 µM)Titrate stimulus to achieve a robust but sublethal inflammatory response.
Pre-incubation Time1 - 2 hoursTo ensure this compound is present before the inflammatory insult.
Incubation Time24 - 72 hoursDependent on the specific endpoint being measured (e.g., cytokine release, cell death).
Vehicle ControlDMSO (at the same final concentration as the highest this compound dose)Essential for controlling for solvent effects.

Visualization of Signaling Pathways

This compound Mechanism of Action in Modulating Neuroinflammation

G cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS MLK3 MLK3 LPS->MLK3 Abeta Amyloid-β Abeta->MLK3 MKK3_6 MKK3/6 MLK3->MKK3_6 MKK4_7 MKK4/7 MLK3->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines JNK->Cytokines Neurotoxicity Neurotoxicity & Synapse Loss Cytokines->Neurotoxicity URMC099 This compound URMC099->MLK3

References

Troubleshooting & Optimization

Urmc-099 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of URMC-099.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent.[1][2][3][4][5] this compound is highly soluble in fresh, anhydrous DMSO.[1]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in an aqueous medium for my in vitro assay. What is happening and how can I fix it?

This is a common issue known as kinetic solubility failure. The compound is soluble in the concentrated DMSO stock but crashes out when introduced to an aqueous environment where it is poorly soluble. To address this, consider the following:

  • Lower the Final Concentration: Test a serial dilution to find the highest concentration that remains in solution.

  • Use a Co-solvent: For some in vitro applications, a small percentage of a co-solvent like ethanol (B145695) may be tolerated by the cells and can help maintain solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.

  • Freshly Prepare Solutions: It is recommended to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.[4]

Q3: My this compound in DMSO appears to have a lower solubility than what is reported. What could be the cause?

Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] It is critical to use fresh, anhydrous DMSO to achieve the maximum solubility. If you suspect your DMSO has absorbed moisture, use a fresh, sealed bottle.

Q4: Can I dissolve this compound directly in water or ethanol?

This compound is practically insoluble in water.[1][3] While it has some solubility in ethanol, it is significantly lower than in DMSO.[1][2] For most applications, preparing a high-concentration stock in DMSO is the recommended first step.

Q5: Are there any physical methods to aid in the dissolution of this compound?

Yes, if you are having trouble dissolving this compound, you can try the following methods:

  • Warming: Gently warm the solution at 37°C for about 10 minutes.[3]

  • Sonication: Use an ultrasonic bath to agitate the solution.[2][3]

These methods can be particularly helpful when preparing solutions for in vivo studies.[2]

Solubility Data

The following tables summarize the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO75 - 84177.92 - 199.26Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2]
Ethanol614.23Sonication is recommended to aid dissolution.[1][2]
WaterInsoluble-This compound is poorly soluble in aqueous solutions.[1][3]
DMF25-
DMF:PBS (pH 7.2) (1:1)0.5-

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[3]

    • Store the stock solution at -20°C or -80°C for long-term storage.[2] For short-term storage (up to one month), -20°C is sufficient.[1]

Preparation of this compound Formulation for In Vivo (Intraperitoneal Injection)

This protocol describes the preparation of a 2 mg/mL working solution.[6][7]

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure:

    • Dissolve 20 mg of this compound in 0.5 mL of anhydrous DMSO.[6][7]

    • In a separate sterile tube, add 4 mL of PEG400.[6][7]

    • Add the this compound/DMSO solution to the PEG400 and mix thoroughly.

    • Add 5.5 mL of sterile saline to the mixture and mix until a clear solution is obtained.[6][7]

    • The final concentration will be 2 mg/mL this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.[6][8]

    • This formulation should be stored at room temperature and protected from light.[8]

Note: Another reported in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a solubility of 2 mg/mL. Sonication is recommended for this formulation.[2]

Signaling Pathway and Experimental Workflow

This compound is a potent inhibitor of Mixed Lineage Kinases (MLKs) and also shows inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][9] The diagram below illustrates the simplified signaling pathway affected by this compound.

URMC099_Pathway This compound Signaling Pathway Inhibition Stress Upstream Stress Signals (e.g., HIV-1 Tat, LPS) MLKs MLK1, MLK2, MLK3, DLK Stress->MLKs LRRK2 LRRK2 Stress->LRRK2 JNK JNK Pathway MLKs->JNK Inflammation Neuroinflammation (e.g., TNFα, IL-6 release) LRRK2->Inflammation JNK->Inflammation NeuronalDamage Neuronal Damage & Phagocytosis JNK->NeuronalDamage URMC099 This compound URMC099->MLKs URMC099->LRRK2

Caption: this compound inhibits MLKs and LRRK2, blocking downstream inflammatory pathways.

The following workflow outlines the general steps for preparing and using this compound in experiments.

URMC099_Workflow This compound Experimental Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO (Stock Solution) Weigh->Dissolve Store Store Stock Solution (-20°C or -80°C) Dissolve->Store Dilute Prepare Working Solution Dissolve->Dilute InVitro In Vitro Assay (Dilute in media) Dilute->InVitro InVivo In Vivo Formulation (Add co-solvents) Dilute->InVivo Experiment Perform Experiment InVitro->Experiment InVivo->Experiment End End Experiment->End

Caption: General workflow for preparing and using this compound in experiments.

References

Navigating the Nuances of Urmc-099: A Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Rochester, NY – As the scientific community continues to explore the therapeutic potential of Urmc-099, a potent mixed-lineage kinase (MLK) inhibitor, a deep understanding of its full kinase inhibitory profile is crucial for accurate experimental design and interpretation. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to anticipate and troubleshoot potential off-target effects of this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a brain-penetrant, orally bioavailable small molecule inhibitor that primarily targets the mixed-lineage kinase (MLK) family, particularly MLK3 (MAP3K11).[1] MLKs are key upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are heavily implicated in cellular stress responses, inflammation, and apoptosis.[1] By inhibiting MLKs, this compound is investigated for its neuroprotective and anti-inflammatory properties in various disease models.[2][3]

Q2: this compound is often described as a "broad-spectrum" or "selectively non-selective" inhibitor. What does this imply for my research?

A2: This terminology highlights that while this compound potently inhibits the MLK family, it also demonstrates significant activity against a range of other protein kinases. This "off-target" activity is a critical consideration in experimental design. Depending on the cellular context and the expression levels of these other kinases, the observed phenotype in your experiments may be a composite of both on-target (MLK inhibition) and off-target effects. In some therapeutic contexts, these additional inhibitory activities may contribute to the desired biological outcome.[4]

Q3: What are the known off-target kinases of this compound?

A3: Kinase screening studies have identified several non-MLK kinases that are potently inhibited by this compound. Notably, these include Leucine-rich repeat kinase 2 (LRRK2) and Abelson murine leukemia viral oncogene homolog 1 (ABL1), with IC50 values in the low nanomolar range.[5] A broader screening at a 1µM concentration revealed over 90% inhibition of a panel of other kinases, including members of the CDK, CLK, and ROCK families, as well as FLT3, KIT, and PDGFRB, among others.[1] For a detailed quantitative summary, please refer to the data tables below.

Q4: I am observing an unexpected phenotype in my this compound treated cells. How can I determine if this is due to an off-target effect?

A4: Troubleshooting unexpected results is a multi-step process. We recommend a combination of approaches:

  • Consult the Kinase Inhibition Profile: Compare the unexpected phenotype with the known functions of the off-target kinases listed in the data tables.

  • Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may manifest at different concentrations than on-target effects.

  • Use a Structurally Different Inhibitor: If possible, use a different, structurally unrelated inhibitor for your primary target (e.g., a highly selective MLK3 inhibitor) to see if the phenotype is replicated.

  • Rescue Experiments: If you suspect a specific off-target kinase is involved, you can attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.

  • Downstream Pathway Analysis: Use techniques like Western blotting to probe the phosphorylation status of key downstream effectors of both the intended MLK pathway (e.g., phospho-JNK, phospho-p38) and suspected off-target pathways.

Quantitative Kinase Inhibition Profile of this compound

The following tables summarize the known inhibitory activities of this compound against its primary targets and a range of off-target kinases. This data is essential for understanding the compound's selectivity and for designing well-controlled experiments.

Table 1: Inhibitory Potency (IC50) of this compound against Primary and Key Off-Target Kinases

Kinase TargetIC50 (nM)Reference
ABL16.8[5]
ABL1 (T315I)3[6]
LRRK211[5]
MLK119[5]
MLK242[5]
MLK314[5]
DLK150[5]
FLT34[6]
FLT139[6]
SGK67[6]
SGK1201[6]
Aurora A108[6]
Aurora B123[6]
Aurora C290[6]
IKKβ257[6]
IKKα591[6]
ROCK11030[6]
ROCK2111[6]
CDK11125[6]
CDK21180[6]
TRKA85[6]
c-MET177[6]
TRKB217[6]
IGF1R307[6]
LCK333[6]
MEKK2661[6]
SYK731[6]
AMPK1512[6]
JNK13280[6]
SRC4330[6]
ZAP705050[6]
ERK26290[6]
p38α12050[6]

Table 2: Additional Kinases with >90% Inhibition by 1µM this compound

Kinase
CDK11
CDK4
CDKL2
CLK1
CLK2
CLK4
DYRK1B
KIT
MELK
PDGFRB
SRPK2
ALK
ARK5
AXL
TYK2

Source: Alzheimer's Drug Discovery Foundation.[1]

Troubleshooting Guides: Experimental Protocols

Protocol 1: Assessing Off-Target Effects via Western Blotting

This protocol allows for the analysis of phosphorylation changes in key signaling pathways to infer on- and off-target activity of this compound.

  • Cell Culture and Treatment: Plate your cells of interest at an appropriate density. Once they reach the desired confluency, treat them with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against both the phosphorylated and total forms of your proteins of interest overnight at 4°C. We recommend probing for:

      • On-target pathway: p-JNK, JNK, p-p38, p38.

      • Potential off-target pathways (based on IC50 data): p-Akt (downstream of IGF1R/FLT3), p-SRC, p-STATs (downstream of various tyrosine kinases).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of a protein in a non-MLK pathway may indicate an off-target effect.

Protocol 2: Kinome-Wide Profiling for Comprehensive Off-Target Identification

For a comprehensive and unbiased assessment of this compound's selectivity, a kinome-wide profiling assay is recommended. This is typically performed as a service by specialized contract research organizations.

  • Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO) and submit it to the service provider.

  • Assay Principle: The service will screen this compound, typically at one or more concentrations (e.g., 100 nM and 1 µM), against a large panel of recombinant human kinases (often over 400). The assay format is usually a competition binding assay or an in vitro kinase activity assay.

  • Data Output: The results are typically provided as the percentage of inhibition for each kinase at the tested concentrations. This data can be used to generate a "kinome map" to visualize the selectivity of this compound.

  • Interpretation: Analyze the data to identify any kinases that are significantly inhibited at concentrations relevant to your experiments. This information can then guide further investigation into potential off-target effects.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of this compound's mechanism and potential off-target effects, the following diagrams illustrate the key signaling pathways and a general workflow for troubleshooting.

Urmc099_On_Target_Pathway cluster_upstream Upstream Activators cluster_mlk Primary Target Pathway cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MLK3 MLK3 Stress->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 MKK3_6 MKK3/6 MLK3->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation Urmc099 This compound Urmc099->MLK3 Inhibition

Caption: Intended signaling pathway of this compound, primarily targeting MLK3.

Urmc099_Off_Target_Pathways cluster_off_targets Potential Off-Target Kinases cluster_downstream_effects Associated Cellular Processes Urmc099 This compound LRRK2 LRRK2 Urmc099->LRRK2 Inhibition ABL1 ABL1 Urmc099->ABL1 Inhibition FLT3 FLT3 Urmc099->FLT3 Inhibition IGF1R IGF1R Urmc099->IGF1R Inhibition Autophagy Autophagy/ Vesicular Trafficking LRRK2->Autophagy Cell_Proliferation_Survival Cell Proliferation/ Survival ABL1->Cell_Proliferation_Survival FLT3->Cell_Proliferation_Survival Angiogenesis Angiogenesis FLT3->Angiogenesis IGF1R->Cell_Proliferation_Survival

Caption: Key off-target kinases of this compound and their associated pathways.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Check_Profile Consult this compound Kinase Inhibition Profile Start->Check_Profile Hypothesize Hypothesize Potential Off-Target(s) Check_Profile->Hypothesize Kinome_Scan Consider Comprehensive Kinome Scan Check_Profile->Kinome_Scan For Unbiased Approach Dose_Response Perform Dose-Response Experiment Hypothesize->Dose_Response Western_Blot Analyze Downstream Signaling (Western Blot) Hypothesize->Western_Blot Alternative_Inhibitor Use Structurally Different Inhibitor for Primary Target Hypothesize->Alternative_Inhibitor Conclusion Conclude on Off-Target Involvement Dose_Response->Conclusion Western_Blot->Conclusion Alternative_Inhibitor->Conclusion Kinome_Scan->Hypothesize

References

Urmc-099 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Urmc-099. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, which should ensure stability for at least 3 years.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[3]

Q2: What is the best solvent for dissolving this compound?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for this compound.[1][2][4][5] It is practically insoluble in water.[1][4] For optimal results, use fresh, high-quality, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[1][3]

Q3: How do I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve this compound powder in fresh DMSO.[6] Various suppliers report high solubility in DMSO, ranging from ≥21.1 mg/mL to 84 mg/mL.[1][4] If you encounter solubility issues, you can gently warm the solution at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[4]

Q4: How should I store the this compound stock solution?

A: Once prepared, stock solutions in DMSO should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 2 years.[1][2][3] For shorter-term storage, -20°C is suitable for up to 1 year.[1][3] Some suppliers recommend a shorter storage period of 1 to 3 months at -20°C or -80°C for solutions.[1][6][7] It is generally advised to use freshly prepared solutions when possible.[4]

Q5: My this compound solution has precipitated after storage. What should I do?

A: Precipitation can occur if the solution's saturation point is exceeded, especially after cooling. To redissolve the compound, you can warm the tube at 37°C for 10 minutes and/or use sonication.[4] Always ensure the solution is clear before use. To prevent this, ensure you are using fresh, anhydrous DMSO and consider storing at a slightly lower concentration if precipitation is a recurring issue.

Data Summary Tables

Table 1: Storage Conditions for this compound
FormStorage TemperatureDurationSource(s)
Powder-20°C3 years[1][2]
Powder4°C2 years[3]
Solution in DMSO-80°C1 to 2 years[1][2][3]
Solution in DMSO-20°C1 month to 1 year[1][3]
Table 2: Solubility of this compound
SolventReported SolubilitySource(s)
DMSO≥21.1 mg/mL to 84 mg/mL (up to 199.26 mM)[1][4][5]
Ethanol6 mg/mL (14.23 mM)[1][2]
WaterInsoluble or < 1 mg/mL[1][2][4]
DMF25 mg/mL[5]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.74 mM)[2]
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline≥ 2.87 mg/mL (6.81 mM)[3]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution
  • Aliquoting Powder: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add fresh, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 20 mg/mL or ~47.4 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath until the compound is fully dissolved and the solution is clear.[4]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for up to 2 years.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Formulation for In Vivo (i.p. Injection)

This protocol is adapted from published studies for intraperitoneal (i.p.) administration in mice.[8][9][10]

  • Initial Dissolution: Prepare a concentrated this compound solution in DMSO. For example, dissolve 20 mg of this compound in 0.5 mL of sterile DMSO.[8][9]

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. The composition can vary, but a common formulation is a mixture of polyethylene (B3416737) glycol (e.g., PEG300 or PEG400) and sterile saline.

  • Dilution (Solvent-Based Vehicle): Add the this compound/DMSO solution to the vehicle. A published formulation consists of adding the 0.5 mL DMSO solution to a mixture of 4 mL PEG400 and 5.5 mL sterile saline.[8][9] This results in a final working solution of 2 mg/mL this compound in a vehicle containing 5% DMSO, 40% PEG400, and 55% saline.

  • Final Mixing: Vortex the final solution thoroughly to ensure it is homogeneous and clear before administration.

  • Usage: This formulation should be prepared fresh for optimal results. The mixed solution should be used immediately.[1]

Visual Guides and Diagrams

This compound Mechanism of Action

This compound is a potent inhibitor of Mixed Lineage Kinase 3 (MLK3).[3][11] MLK3 is an upstream regulator in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[9][11] By inhibiting MLK3, this compound blocks the phosphorylation of downstream targets, leading to reduced inflammatory responses and neuroprotective effects.[5][11][12]

Urmc099_Pathway Stress Cellular Stress / Aβ MLK3 MLK3 Stress->MLK3 Activates Urmc099 This compound Urmc099->MLK3 Inhibits Neuroprotection Neuroprotection (Aβ Clearance) Urmc099->Neuroprotection Promotes MKK3_4 MKK3/4 MLK3->MKK3_4 Phosphorylates MKK4_7 MKK4/7 MLK3->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_4->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Inflammation Neuroinflammation (TNF-α, IL-6) p38->Inflammation Promotes JNK->Inflammation Promotes

Caption: this compound inhibits MLK3, blocking the p38 and JNK MAPK pathways.

Experimental Workflow

The following diagram outlines a general workflow for conducting an experiment with this compound, from preparation to data analysis.

Urmc099_Workflow A 1. Weigh this compound Powder B 2. Prepare Stock Solution (e.g., in DMSO) A->B C 3. Prepare Working Solution or In Vivo Formulation B->C T1 Solubility Issue? B->T1 D 4. Treat Cells or Administer to Animal Model C->D E 5. Incubation / Post-Treatment Period D->E F 6. Collect Samples (Lysates, Tissues, etc.) E->F G 7. Perform Assay (e.g., Western Blot, ELISA, qPCR) F->G H 8. Data Analysis and Interpretation G->H T1->B Yes T1->C No T1_Sol Warm / Sonicate Use Fresh DMSO T1->T1_Sol

Caption: General experimental workflow for using this compound.

References

Navigating URMC-099 Dosing: A Guide to Maximizing Neuroprotection While Ensuring Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals investigating the neuroprotective potential of URMC-099, optimizing dosage is a critical step to achieve desired therapeutic effects without introducing confounding toxicity. This guide provides a comprehensive overview of preclinical data, experimental protocols, and frequently asked questions to assist in the effective and safe use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in preclinical in vivo studies?

A1: Based on multiple preclinical studies in mice, a frequently used and well-tolerated dose is 10 mg/kg, administered intraperitoneally (i.p.).[1][2][3] This dosage has been shown to be effective in various models of neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease, HIV-1-associated neurocognitive disorders (HAND), and perioperative neurocognitive disorders (PND).[4]

Q2: What is the known toxicity profile of this compound?

A2: In short-term preclinical studies (typically under a month), this compound is reported to have a favorable safety profile in rodents.[4][5] Doses up to 10 mg/kg administered twice daily have been well-tolerated in mice, with no significant changes in body weight or other obvious signs of toxicity.[6] However, long-term safety data is not yet available.[6] It is crucial to note that as a broad-spectrum kinase inhibitor, off-target effects are possible. One study indicated that this compound could facilitate Zika virus replication in the neonatal mouse brain, highlighting the importance of considering the specific experimental context.[6]

Q3: How should this compound be formulated for in vivo experiments?

A3: A common method for preparing this compound for intraperitoneal injection involves dissolving it in a vehicle composed of DMSO, polyethylene (B3416737) glycol 400 (PEG400), and saline. A typical preparation might involve dissolving the compound in DMSO first, then diluting it with PEG400 and saline.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a brain-penetrant, mixed-lineage kinase (MLK) inhibitor, with a high affinity for MLK3.[1][3] MLKs are key regulators of stress-activated protein kinase signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. By inhibiting MLK3, this compound can suppress neuroinflammation, reduce the production of pro-inflammatory cytokines, and protect neurons from apoptosis.[7][8][9]

Q5: Are there any known contraindications or specific experimental models where this compound use should be approached with caution?

A5: Given the finding that this compound may facilitate viral replication in a specific context (Zika virus in neonatal mice), its use in studies involving active viral infections should be carefully considered.[6] Its immunomodulatory effects could potentially interfere with the host's ability to clear certain pathogens.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Neuroprotective Effect Insufficient dosage or bioavailability.Verify the formulation and administration protocol. Consider a dose-escalation study to determine the optimal dose for your specific model. Ensure the compound has reached the target tissue by performing pharmacokinetic analysis.
Timing of administration is not optimal for the disease model.Adjust the timing of this compound administration relative to the induction of the neurological insult. Prophylactic administration has been shown to be effective in some models.[2]
Observed Toxicity or Adverse Events Dosage is too high for the specific animal model or strain.Reduce the dosage and/or the frequency of administration. Monitor animals closely for any signs of toxicity.
Vehicle-related toxicity.Administer a vehicle-only control group to rule out any adverse effects from the formulation components.
Variability in Experimental Results Inconsistent formulation or administration.Ensure standardized and reproducible procedures for drug preparation and delivery.
Biological variability within the animal cohort.Increase the sample size to improve statistical power. Ensure proper randomization and blinding of experimental groups.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC50 (nM)
MLK119
MLK242
MLK314
DLK150
LRRK211
ABL16.8

Source: Selleck Chemicals, TargetMol[1][3]

Table 2: Preclinical In Vivo Dosages of this compound

Animal Model Disease/Condition Dosage Route of Administration Reference
MiceHIV-1 Tat Exposure10 mg/kgi.p.[1]
MicePerioperative Neurocognitive Disorders10 mg/kgi.p.[2]
MiceAlzheimer's Disease Model10 mg/kgi.p.
MiceExperimental Autoimmune Encephalomyelitis10 mg/kgi.p.[5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model

  • Preparation of this compound Solution:

    • Dissolve the required amount of this compound powder in sterile DMSO to create a stock solution.

    • For a final injection volume of 10 mL/kg, dilute the DMSO stock solution in a vehicle of polyethylene glycol 400 (PEG400) and sterile saline. A common vehicle composition is 5% DMSO, 40% PEG400, and 55% saline.

    • Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of injection.

  • Administration:

    • Administer the this compound solution to the mice via intraperitoneal (i.p.) injection.

    • The typical dose is 10 mg/kg body weight.

    • The frequency of administration will depend on the experimental design, with protocols ranging from a single dose to twice-daily injections.[6]

  • Control Group:

    • Administer a vehicle-only solution (e.g., 5% DMSO, 40% PEG400, 55% saline) to a control group of animals using the same volume and route of administration.

Signaling Pathway and Experimental Workflow Diagrams

URMC099_Signaling_Pathway cluster_stress Cellular Stressors cluster_mlk Mixed-Lineage Kinase cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stressors Neurotoxic Stimuli (e.g., Aβ, HIV-1 Tat) MLK3 MLK3 Stressors->MLK3 MKK MKK4/7 MKK3/6 MLK3->MKK JNK_p38 JNK / p38 MKK->JNK_p38 Inflammation Neuroinflammation (↑ Cytokines) JNK_p38->Inflammation Apoptosis Neuronal Apoptosis JNK_p38->Apoptosis URMC099 This compound URMC099->MLK3

Caption: this compound inhibits the MLK3 signaling cascade to reduce neuroinflammation and neuronal apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., mouse model of AD) Grouping Randomize into Groups (Vehicle vs. This compound) Animal_Model->Grouping Formulation Prepare this compound and Vehicle Solutions Grouping->Formulation Administration Administer Treatment (e.g., 10 mg/kg i.p.) Formulation->Administration Behavioral Behavioral Testing (e.g., cognitive assays) Administration->Behavioral Histology Histological Analysis (e.g., neuronal survival, microgliosis) Administration->Histology Biochemical Biochemical Assays (e.g., cytokine levels) Administration->Biochemical Data_Analysis Statistical Analysis of Results Behavioral->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis

Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in vivo.

References

Urmc-099 In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Urmc-099 in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound is a sterile solution of 5% DMSO, 40% polyethylene (B3416737) glycol 400 (PEG 400), and 55% normal saline.[1][2] Another formulation involves dissolving this compound in DMSO and then diluting it with PEG 400 and sterile saline.[2] For optimal results, the mixed solution should be used immediately.[3]

Q2: My in vivo experiment is showing high variability or unexpected adverse effects. What could be the cause?

A2: High variability or adverse effects in this compound in vivo experiments can stem from several factors:

  • Formulation Issues: Ensure this compound is fully dissolved in the vehicle. The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3] Incomplete dissolution can lead to inconsistent dosing.

  • Animal Health: The baseline health of the animal models is crucial. Underlying health issues can affect the animal's response to the compound.

  • Off-Target Effects: this compound is a "broad-spectrum" kinase inhibitor, targeting MLK1, MLK2, MLK3, DLK, LRRK2, and ABL1.[3][4] Depending on the specific animal model and biological context, inhibition of these other kinases could lead to unexpected phenotypes. For example, while it has shown neuroprotective effects, in one study it was found to facilitate Zika viral replication in the neonatal mouse brain.[4]

  • Immune System Modulation: As this compound dampens the immune system, it may affect the animal's ability to respond to other pathogens.[4]

Q3: I am not observing the expected neuroprotective or anti-inflammatory effects. What are some potential reasons?

A3: If you are not seeing the expected efficacy, consider the following:

  • Suboptimal Dosage: The most frequently cited effective dose in mouse models is 10 mg/kg, administered intraperitoneally, often twice a day.[2][3][5] Ensure your dosing regimen is appropriate for your specific model.

  • Timing of Administration: The timing of this compound administration relative to the disease induction or onset can be critical. For instance, in a model of perioperative neurocognitive disorders, prophylactic treatment was shown to be effective.[6]

  • Blood-Brain Barrier Penetration: this compound is known to be brain penetrant.[3][5] However, factors affecting blood-brain barrier integrity in your specific experimental model could influence the compound's concentration in the central nervous system.

  • Model-Specific Mechanisms: The therapeutic effects of this compound are often attributed to its modulation of microglial activation and inhibition of the JNK and p38 MAPK signaling pathways.[4][7] If the pathology in your model is not driven by these pathways, the efficacy of this compound may be limited.

Q4: Can this compound be administered orally?

A4: Yes, this compound is described as being orally bioavailable.[3][5] However, most of the cited preclinical studies have utilized intraperitoneal injections.[2][3][4][8] Pharmacokinetic studies have shown reasonable exposure upon oral dosing.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity (IC50)

Target KinaseIC50 (nM)
MLK119
MLK242
MLK314
DLK150
LRRK211
ABL16.8

Data sourced from Selleck Chemicals.[3]

Table 2: In Vivo Pharmacokinetic Parameters in C57BL/6 Mice

Administration RouteDose (mg/kg)Half-life (t1/2) in hours
Oral101.92
Intravenous (IV)2.52.14
Intravenous (IV)102.72

Data sourced from MedchemExpress.[5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation

  • Preparation of Dosing Solution:

    • For a 2 mg/mL working solution, dissolve 20 mg of this compound in 0.5 mL of sterile DMSO.[2]

    • Add 4 mL of polyethylene glycol 400 (PEG400) and mix until the solution is clear.[2]

    • Add 5.5 mL of sterile saline to bring the final volume to 10 mL. The final concentration of DMSO will be 5%.[2]

    • Alternatively, a formulation of 5% DMSO, 40% PEG 400, and 55% normal saline can be prepared.[1]

    • The solution should be prepared fresh and used immediately.[3]

  • Dosing:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • A typical dose is 10 mg/kg.[2][3][5]

    • The dosing frequency is often every 12 hours.[2][5]

  • Experimental Groups:

    • Vehicle Control: Administer the vehicle solution without this compound.

    • This compound Treatment Group: Administer the this compound dosing solution.

    • Disease Model Control: Induce the disease model and administer the vehicle.

    • Sham/Healthy Control: Administer the vehicle to healthy animals.

Visualizations

This compound Signaling Pathway

Urmc099_Signaling_Pathway cluster_stress Cellular Stress / Pro-inflammatory Stimuli cluster_mlk Mixed-Lineage Kinases cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Stress MLK3 MLK3 Stress->MLK3 MKK3_4_6_7 MKK3/4/6/7 MLK3->MKK3_4_6_7 p38_JNK p38 / JNK MKK3_4_6_7->p38_JNK Inflammation Pro-inflammatory Cytokine Production (TNFα, IL-6) p38_JNK->Inflammation Apoptosis Neuronal Apoptosis p38_JNK->Apoptosis Urmc099 This compound Urmc099->MLK3 Inhibition

Caption: this compound inhibits MLK3, blocking downstream MAPK signaling to reduce inflammation and apoptosis.

This compound In Vivo Experimental Workflow

Urmc099_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., 5% DMSO, 40% PEG400, 55% Saline) Dosing Administer this compound or Vehicle (e.g., 10 mg/kg i.p.) Formulation->Dosing Animal_Model Induce In Vivo Model (e.g., EAE, APP/PS1 mice) Animal_Model->Dosing Behavioral Behavioral Tests Dosing->Behavioral Tissue Tissue Collection (e.g., Brain, Liver) Dosing->Tissue Biochemical Biochemical Analysis (e.g., Cytokine levels, Western Blot) Tissue->Biochemical Histo Histological Analysis Tissue->Histo

Caption: A general workflow for in vivo experiments using this compound.

References

Addressing variability in experimental results with Urmc-099

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when working with Urmc-099.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a brain-penetrant, orally bioavailable small-molecule inhibitor of mixed-lineage kinases (MLKs), particularly MLK3 (IC50 = 14 nM).[1][2] It is considered a "broad-spectrum" or "selectively non-selective" inhibitor because it also targets other kinases, including MLK1, MLK2, DLK, LRRK2, and ABL1.[1][3] This multi-target profile is thought to contribute to its potent anti-inflammatory and neuroprotective effects.[4][5] Its mechanism of action primarily involves the inhibition of the JNK and p38 MAPK signaling pathways, which are downstream of MLKs and play a crucial role in inflammatory responses and neuronal cell death.[3][6]

Q2: In what experimental models has this compound been shown to be effective?

This compound has demonstrated efficacy in a variety of preclinical models, including:

  • Neuroinflammatory and Neurodegenerative Diseases:

    • HIV-1-associated neurocognitive disorders (HAND)[7][8]

    • Alzheimer's disease[3][9]

    • Parkinson's disease[10]

    • Multiple sclerosis (experimental autoimmune encephalomyelitis model)[4][5]

    • Perioperative neurocognitive disorders (PND)[11][12]

  • Other applications:

    • Enhancing the efficacy of antiretroviral therapy.[13][14]

Q3: What are the general recommendations for storing and preparing this compound stock solutions?

For optimal results, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in fresh, anhydrous DMSO.[1] It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[1] For in vivo studies, specific formulations in vehicles like corn oil or a mixture of PEG300, Tween80, and ddH2O have been described.[1] It is recommended to use mixed solutions immediately after preparation.[1]

Troubleshooting Guides

Problem 1: Inconsistent or no reduction in pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) in vitro.

Potential Cause Troubleshooting Suggestion
Suboptimal concentration of this compound The effective concentration can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus. Concentrations around 100 nM have been shown to be effective in BV-2 microglial cells.[8][15]
Timing of this compound treatment The timing of treatment relative to the inflammatory stimulus is critical. Consider pre-treating cells with this compound before applying the stimulus. The duration of exposure to both the stimulus and this compound should also be optimized.
Cell culture conditions High cell confluence or poor cell health can lead to variable responses. Ensure cells are healthy and in the logarithmic growth phase. Serum components in the media can sometimes interfere with compound activity.
Inadequate inhibition of downstream signaling Confirm that this compound is inhibiting the target pathway in your system. Perform a Western blot to check the phosphorylation status of JNK and p38 MAPK, which should be reduced following effective this compound treatment.[6][15]
Compound degradation Ensure that the this compound stock solution is fresh and has been stored properly. Avoid repeated freeze-thaw cycles.

Problem 2: High variability in in vivo study outcomes.

Potential Cause Troubleshooting Suggestion
Inconsistent drug administration and dosage Strictly adhere to the dosing schedule and administration route (e.g., intraperitoneal injection). A common effective dose in rodent models is 10 mg/kg.[1][2][3] Ensure accurate calculation of the dose for each animal's weight.
Poor bioavailability or CNS penetration While this compound has good brain penetrance, the vehicle used for administration can impact its bioavailability.[1] Follow established protocols for preparing the injection solution.[1] Pharmacokinetic studies may be necessary to confirm drug levels in the blood and brain.
Variability in the animal model The age, sex, and genetic background of the animals can influence the inflammatory response and disease progression.[5] Ensure that control and experimental groups are properly matched.
Timing of treatment initiation The therapeutic window for this compound can be model-dependent. In some models, prophylactic treatment before the insult is more effective.[11][12] In others, treatment after symptom onset has shown efficacy.[4][5] The optimal timing should be determined empirically.
Assessment endpoints The choice of behavioral tests and molecular markers can impact the observed outcomes. Use well-validated and sensitive assays. For neuroinflammation, assess microglial morphology and activation state in addition to cytokine levels.[3][12]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
MLK119
MLK242
MLK314
DLK150
LRRK211
ABL16.8

Data sourced from Selleck Chemicals product information.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of HIV-1 Tat-Induced Neuroinflammation

CytokineTat-Treated (pg/mg protein)Tat + this compound (pg/mg protein)% Reduction
TNF-α~1.5~0.5~67%
IL-6~12~2~83%
MCP-1~80~40~50%

Approximate values derived from graphical data presented in Marker et al., 2013.[15]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Pro-inflammatory Cytokine Production in BV-2 Microglia

  • Cell Culture: Plate BV-2 immortalized mouse microglial cells in a suitable culture vessel and allow them to adhere and reach approximately 80% confluence.

  • This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Stimulus: Add the inflammatory stimulus (e.g., HIV-1 Tat protein at 1 µg/ml or LPS) to the culture medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine production.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted cytokine levels using ELISA or a multiplex bead array.

    • Cell Lysate: Lyse the cells to extract total protein for Western blot analysis of signaling pathway activation (e.g., phospho-JNK, phospho-p38) or total RNA for qPCR analysis of cytokine gene expression.

  • Analysis: Quantify cytokine protein levels or gene expression and normalize to the vehicle-treated control.

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Perioperative Neurocognitive Disorder (PND)

  • Animal Model: Use adult mice (e.g., 9-month-old C57BL/6) for the orthopedic surgery model (e.g., tibia fracture).

  • This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A prophylactic regimen may involve three injections spaced 12 hours apart prior to surgery.[12]

  • Surgical Procedure: Perform the orthopedic surgery under anesthesia. Include a sham surgery group that undergoes anesthesia and skin incision but no fracture.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

  • Behavioral Testing: At a specified time point post-surgery (e.g., 3 days), perform cognitive assessments such as the "What-Where-When" task or the Memory Load Object Discrimination test to evaluate episodic memory.[12]

  • Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Perfuse the animals and prepare brain sections for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and blood-brain barrier permeability (e.g., IgG staining).[12]

    • Biochemical Analysis: Homogenize brain tissue to measure cytokine levels or for Western blot analysis.

Visualizations

Urmc099_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., HIV-1 Tat, Aβ) MLKs MLK1/2/3, DLK Stimulus->MLKs MKKs MKK3/4/6/7 MLKs->MKKs Urmc099 This compound Urmc099->MLKs JNK JNK MKKs->JNK p38 p38 MAPK MKKs->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) JNK->TranscriptionFactors NeuronalDamage Neuronal Damage JNK->NeuronalDamage p38->TranscriptionFactors p38->NeuronalDamage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TranscriptionFactors->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: this compound inhibits the MLK-MAPK signaling cascade.

Experimental_Workflow_In_Vitro Start Plate Cells (e.g., BV-2 Microglia) Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Stimulate Add Inflammatory Stimulus Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant and/or Cell Lysate Incubate->Collect Analyze Analyze Cytokines, Gene Expression, or Protein Phosphorylation Collect->Analyze

Caption: In vitro experimental workflow for testing this compound.

Troubleshooting_Logic Problem Inconsistent Results with this compound CheckInVitro In Vitro Experiment? Problem->CheckInVitro CheckInVivo In Vivo Experiment? Problem->CheckInVivo Concentration Verify Concentration (Dose-Response) CheckInVitro->Concentration Yes Timing Optimize Treatment Timing CheckInVitro->Timing Yes Signaling Confirm Target Inhibition (p-JNK/p-p38) CheckInVitro->Signaling Yes Dosage Check Dosage and Administration CheckInVivo->Dosage Yes Bioavailability Assess Bioavailability (Vehicle) CheckInVivo->Bioavailability Yes Model Standardize Animal Model Parameters CheckInVivo->Model Yes

References

Potential for Urmc-099 to induce unexpected phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for URMC-099 to induce unexpected phenotypes during experimentation. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and summaries of known off-target effects to assist in the accurate interpretation of results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Why am I observing unexpected levels of cytotoxicity or changes in cell viability in my cultures treated with this compound?

This compound is a broad-spectrum kinase inhibitor, and its effects on cell viability can be context-dependent.[1] While it is often neuroprotective, in some cell types or under certain conditions, its inhibition of multiple kinases could lead to apoptosis or reduced proliferation.[1][2] For instance, while this compound can protect neurons from apoptosis driven by MLK signaling, its impact on other cell types might differ.[2]

Troubleshooting Guide: Unexpected Cytotoxicity

Potential CauseRecommended Solution / Next Step
Off-target kinase inhibition: this compound inhibits several kinases beyond the MLK family, such as LRRK2 and ABL1, which could be essential for survival in your specific cell line.[1][3]Perform a kinase selectivity panel to identify which off-target kinases are affected at the concentration you are using. Lower the concentration of this compound to a range that is more selective for MLK3.
Cell-type specific effects: The cellular response to this compound can vary significantly between different cell types (e.g., neurons vs. cancer cells vs. immune cells).Test a range of concentrations in your specific cell model. Compare your results with published data on similar cell types. Consider using a positive control for apoptosis (e.g., staurosporine) and a negative control (vehicle).
Activation of apoptotic pathways: High levels of NMDA receptor activation can promote MLK3- and JNK-mediated apoptosis in neurons.[1] this compound's modulation of these pathways could have unintended consequences depending on the cellular context.Measure the activation of key apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) by Western blot. Assess the phosphorylation status of JNK and p38 MAPK.
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations.[3]Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.

2. I am observing unexpected morphological changes in my cells treated with this compound. What could be the cause?

This compound is known to alter the morphology of microglia, shifting them towards a less inflammatory phenotype.[2][4][5] However, its effects on the morphology of other cell types are less characterized and could be due to its broad kinase inhibition profile affecting cytoskeletal dynamics or cell adhesion. In some in vivo models, this compound treatment did not prevent morphological changes in microglia associated with disease.[2]

Troubleshooting Guide: Unexpected Morphological Changes

Potential CauseRecommended Solution / Next Step
Modulation of microglial phenotype: this compound is known to alter the activation state and morphology of microglia.[1][2]If working with microglia, this may be an expected on-target effect. Characterize the microglial phenotype using markers for M1 and M2 polarization (e.g., iNOS, Arginase-1).
Off-target effects on cytoskeletal kinases: Inhibition of kinases other than MLKs could impact the cytoskeleton.Use immunofluorescence to stain for key cytoskeletal components like F-actin (phalloidin) and microtubules (α-tubulin) to visualize any changes.
Altered cell adhesion: Kinases play a crucial role in regulating cell adhesion.Perform cell adhesion assays to determine if this compound is affecting the attachment of your cells to the substrate.
Induction of autophagy: this compound has been shown to induce autophagy, which can involve significant changes in cellular morphology due to the formation of autophagosomes.[1][3]Monitor the formation of autophagosomes using LC3-II as a marker by Western blot or immunofluorescence.

3. My experimental results show an unexpected increase in a specific cellular process (e.g., metastasis, proliferation) after this compound treatment. Why might this be happening?

While often cytoprotective, this compound's impact can be multifaceted. In a mouse xenograft model of breast cancer, this compound treatment unexpectedly increased the total number of brain metastases.[6] This highlights that the "selectively non-selective" nature of this inhibitor can lead to paradoxical effects in certain biological contexts.[7]

Troubleshooting Guide: Unexpected Increase in a Cellular Process

Potential CauseRecommended Solution / Next Step
Paradoxical signaling: Inhibition of a specific kinase pathway can sometimes lead to the compensatory upregulation of an alternative pathway that drives the observed phenotype.Perform phosphoproteomic or transcriptomic analysis to identify upregulated pathways.
Context-dependent off-target effects: The specific constellation of kinases inhibited by this compound might promote a particular phenotype in your experimental model.[1]Validate your findings in a secondary model system (e.g., another cell line, an in vivo model).
Immune modulation: this compound has significant anti-inflammatory and immunomodulatory effects.[1][4][5][7] In the context of cancer, this could potentially suppress an anti-tumor immune response.If working in an in vivo model, characterize the immune cell populations in the local environment (e.g., by flow cytometry or immunohistochemistry).
Cardiac effects: Preclinical studies suggest that this compound could potentially promote adverse cardiac remodeling.[1]If working with cardiomyocytes or in vivo cardiac models, assess markers of cardiac hypertrophy and function.

Known Off-Target Effects of this compound

This compound is a broad-spectrum kinase inhibitor. Its primary targets are the Mixed Lineage Kinases (MLKs), but it also demonstrates potent inhibition of other kinases.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Reference
MLK119[3]
MLK242[3]
MLK3 14 [3][6]
DLK150[3]
LRRK211[3]
ABL16.8[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound and a recommended workflow for troubleshooting unexpected experimental results.

URMC-099_Signaling_Pathway cluster_upstream Upstream Activators cluster_targets This compound Targets cluster_downstream Downstream Pathways cluster_phenotypes Cellular Outcomes Stress Cellular Stress MLK3 MLK3 Stress->MLK3 activates Inflammation Inflammatory Mediators (LPS, TNFα, HIV-1 Tat) Inflammation->MLK3 activates MKK3_6 MKK3/6 MLK3->MKK3_6 phosphorylates MKK4_7 MKK4/7 MLK3->MKK4_7 phosphorylates Autophagy Autophagy Induction MLK3->Autophagy modulates MLK1_2 MLK1/2 LRRK2 LRRK2 Unexpected_Phenotypes Unexpected Phenotypes (e.g., Metastasis, Cardiac Remodeling) LRRK2->Unexpected_Phenotypes ABL1 ABL1 ABL1->Unexpected_Phenotypes p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Inflammatory_Response Inflammatory Response (TNFα, IL-1β, IL-6) p38->Inflammatory_Response leads to JNK->Inflammatory_Response leads to Neuroprotection apoptosis JNK->Neuroprotection URMC099 This compound URMC099->MLK3 inhibits (IC50=14nM) URMC099->MLK1_2 inhibits URMC099->LRRK2 inhibits (IC50=11nM) URMC099->ABL1 inhibits (IC50=6.8nM)

Caption: Intended and off-target signaling pathways of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Is the phenotype related to cytotoxicity or morphology? start->q1 a1_yes Consult Cytotoxicity/ Morphology Troubleshooting Guide q1->a1_yes Yes q2 Is the phenotype an unexpected increase in a cellular process? q1->q2 No check_conc Verify this compound Concentration and Purity a1_yes->check_conc a2_yes Consult Unexpected Increase Troubleshooting Guide q2->a2_yes Yes q2->check_conc No/Unsure a2_yes->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response off_target_analysis Investigate Off-Target Effects (Kinase Screen, Pathway Analysis) dose_response->off_target_analysis validate Validate with Secondary Compound (e.g., more selective MLK3 inhibitor) off_target_analysis->validate end Conclusion on Mechanism validate->end

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

Experimental Protocols

1. Protocol: In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol provides a general framework for determining the IC50 of this compound against a specific kinase.

  • Materials:

    • Recombinant active kinase (e.g., MLK3, LRRK2)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • This compound stock solution (in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

    • In a 384-well plate, add the kinase and substrate peptide to each well.

    • Add the serially diluted this compound or control solutions to the wells.

    • Pre-incubate the plate at room temperature for 15-20 minutes.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Detect the luminescent signal using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Protocol: Western Blot for Phosphorylated JNK and p38

This protocol is used to determine if this compound inhibits the phosphorylation of downstream targets of the MLK pathway.

  • Materials:

    • Cells or tissue lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with a relevant stimulus (e.g., LPS, HIV-1 Tat) with or without this compound for the desired time.[4]

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein and loading control to normalize the data.

References

URMC-099 Technical Support Center: Preclinical Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term safety and toxicity of URMC-099 in animal models. The content is structured to address common questions and challenges encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a brain-penetrant, orally bioavailable small-molecule inhibitor of Mixed Lineage Kinase 3 (MLK3).[1] MLK3 is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and inflammation.[2][3] By inhibiting MLK3, this compound can modulate downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, thereby exerting neuroprotective and anti-inflammatory effects.[2][3][4]

Q2: In what animal models has this compound been studied?

This compound has been investigated in various animal models of neurodegenerative and neuroinflammatory diseases, including:

  • HIV-associated neurocognitive disorders (HAND)[5]

  • Alzheimer's disease[1][6]

  • Parkinson's disease

  • Multiple sclerosis[6][7]

  • Perioperative neurocognitive disorders[8][9]

Q3: What is the generally recommended dose of this compound in mice?

In most published preclinical studies involving mice, this compound has been administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][8][9][10] The dosing frequency has varied from a single daily injection to injections spaced 12 hours apart, depending on the specific study design and therapeutic indication being investigated.[1][8][9]

Q4: What is the known long-term safety profile of this compound in animal models?

Published literature indicates that this compound is generally well-tolerated in animal models and possesses an "exemplary safety profile" in vivo.[7] Studies have reported no significant adverse effects on peripheral inflammation or bone healing processes.[9][10] However, detailed, quantitative long-term toxicity data from comprehensive toxicology studies are not extensively available in the public domain.

Q5: Are there any known off-target effects of this compound?

As a "broad spectrum" kinase inhibitor, this compound can inhibit other kinases besides MLK3, which may contribute to its pleiotropic effects.[10] Researchers should be aware of potential off-target activities when interpreting experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected animal mortality or severe adverse reactions - Incorrect dosage calculation or administration.- Contamination of the drug solution.- Pre-existing health conditions in the animal model.- Double-check all dosage calculations and ensure proper administration technique.- Prepare fresh drug solutions for each experiment using sterile procedures.- Thoroughly screen animals for health status before study initiation.
High variability in experimental results - Inconsistent drug administration (e.g., time of day, injection site).- Differences in animal age, weight, or genetic background.- Environmental stressors affecting the animals.- Standardize all experimental procedures, including the timing and method of drug administration.- Use age- and weight-matched animals from a consistent genetic background.- Maintain a stable and controlled animal housing environment.
Lack of expected therapeutic effect - Insufficient drug dosage or frequency.- Poor bioavailability via the chosen route of administration.- The specific animal model may not be responsive to MLK3 inhibition.- Consider a dose-escalation study to determine the optimal therapeutic dose.- Verify the bioavailability of this compound with the chosen administration route.- Re-evaluate the suitability of the animal model for the therapeutic hypothesis.
Precipitation of this compound in solution - this compound has limited solubility in aqueous solutions.- Prepare this compound solutions in appropriate vehicles, such as a mixture of saline, polyethylene (B3416737) glycol (e.g., PEG400), and a small amount of an organic solvent like DMSO, as described in published protocols.[1]

Quantitative Toxicity Data

Note: Specific, publicly available long-term toxicology data for this compound is limited. The following tables are templates based on OECD guidelines for repeated dose toxicity studies in rodents and illustrate the types of parameters that should be evaluated in a comprehensive preclinical safety assessment. Researchers should generate their own data following these standards.

Table 1: Hematological Parameters in Mice Following Long-Term this compound Administration (Template)

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Red Blood Cell Count (RBC) Mean ± SDMean ± SDMean ± SDMean ± SD
Hemoglobin (HGB) Mean ± SDMean ± SDMean ± SDMean ± SD
Hematocrit (HCT) Mean ± SDMean ± SDMean ± SDMean ± SD
White Blood Cell Count (WBC) Mean ± SDMean ± SDMean ± SDMean ± SD
Platelet Count (PLT) Mean ± SDMean ± SDMean ± SDMean ± SD

Table 2: Blood Chemistry Analysis in Mice Following Long-Term this compound Administration (Template)

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Alanine Aminotransferase (ALT) Mean ± SDMean ± SDMean ± SDMean ± SD
Aspartate Aminotransferase (AST) Mean ± SDMean ± SDMean ± SDMean ± SD
Blood Urea Nitrogen (BUN) Mean ± SDMean ± SDMean ± SDMean ± SD
Creatinine Mean ± SDMean ± SDMean ± SDMean ± SD
Glucose Mean ± SDMean ± SDMean ± SDMean ± SD

Table 3: Body and Organ Weights in Mice Following Long-Term this compound Administration (Template)

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Final Body Weight (g) Mean ± SDMean ± SDMean ± SDMean ± SD
Liver Weight (g) Mean ± SDMean ± SDMean ± SDMean ± SD
Kidney Weight (g) Mean ± SDMean ± SDMean ± SDMean ± SD
Spleen Weight (g) Mean ± SDMean ± SDMean ± SDMean ± SD
Brain Weight (g) Mean ± SDMean ± SDMean ± SDMean ± SD

Experimental Protocols

Protocol 1: 28-Day Repeated Dose Toxicity Study in Mice (Based on OECD Guideline 407)

This protocol outlines a general procedure for a 28-day repeated dose toxicity study of this compound in mice.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 strain)

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females

  • Group Size: Minimum of 5 males and 5 females per group

2. Dose Groups:

  • Group 1: Vehicle control

  • Group 2: Low dose this compound

  • Group 3: Mid dose this compound

  • Group 4: High dose this compound Dose levels should be selected based on preliminary dose-range finding studies.

3. Drug Administration:

  • Route: Intraperitoneal (i.p.) injection (or other relevant route)

  • Frequency: Once daily for 28 consecutive days

  • Vehicle: A sterile solution of 55% saline, 40% PEG400, and 5% DMSO is a commonly used vehicle for this compound.[1]

4. Observations:

  • Mortality and Morbidity: Twice daily

  • Clinical Signs: Detailed observations once daily

  • Body Weight: Weekly

  • Food and Water Consumption: Weekly

5. Clinical Pathology (Day 29):

  • Hematology: Collect blood samples for analysis of parameters listed in Table 1.

  • Clinical Chemistry: Collect blood samples for analysis of parameters listed in Table 2.

6. Necropsy and Histopathology (Day 29):

  • Conduct a full gross necropsy on all animals.

  • Collect and weigh organs as listed in Table 3.

  • Preserve organs and tissues in 10% neutral buffered formalin for histopathological examination.

Visualizations

URMC_099_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Cascades cluster_responses Cellular Responses Stress Signals Stress Signals Inflammatory Cytokines Inflammatory Cytokines MLK3 MLK3 Inflammatory Cytokines->MLK3 Cdc42 Cdc42 Cdc42->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 MKK3_6 MKK3/6 MLK3->MKK3_6 ERK ERK MLK3->ERK JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation Neuronal Damage Neuronal Damage ERK->Neuronal Damage URMC099 This compound URMC099->MLK3

Caption: this compound inhibits the MLK3 signaling pathway.

Experimental_Workflow start Start: Animal Acclimatization dosing 28-Day Dosing (Vehicle or this compound) start->dosing observations Daily Clinical Observations Weekly Body Weight dosing->observations clinical_path Day 29: Blood Collection (Hematology & Chemistry) observations->clinical_path necropsy Day 29: Necropsy & Organ Weight clinical_path->necropsy histopath Histopathological Analysis necropsy->histopath end End: Data Analysis & Report histopath->end

Caption: Workflow for a 28-day repeated dose toxicity study.

References

Urmc-099's effect on viral replication in specific contexts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of URMC-099 in viral replication studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor with preferential activity against MLK3 (IC50 = 14 nM).[1] MLKs are upstream regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1] By inhibiting MLK3, this compound can modulate inflammatory responses, particularly in immune cells like microglia.[1][2]

Q2: Does this compound have direct antiviral activity?

On its own, this compound has demonstrated minimal to no direct antiviral effect against viruses like HIV-1.[3][4] Its utility in virology research, particularly for HIV, lies in its ability to act as an adjunctive therapy, enhancing the efficacy of existing antiretroviral drugs.[3][5][6]

Q3: How does this compound enhance the efficacy of antiretroviral therapy (ART) against HIV-1?

This compound improves the therapeutic outcomes of long-acting nanoformulated antiretroviral therapy (nanoART) through several mechanisms:

  • Increased Drug Retention: It promotes the sequestration and retention of nanoART within Rab-associated recycling and late endosomes in macrophages, which are key sites for HIV-1 maturation.[5][6][7]

  • Induction of Autophagy: HIV-1 is known to inhibit autophagy, a cellular process for clearing intracellular pathogens. This compound appears to reverse this inhibition, allowing host cells to more effectively digest and clear the virus.[3][4]

  • Reduction of Inflammation: In the context of HIV-associated neurocognitive disorders (HAND), this compound reduces the production of pro-inflammatory cytokines like TNFα, IL-6, and MCP-1 by microglia exposed to the HIV-1 Tat protein, thereby offering neuroprotection.[1][2][8]

Q4: Are there any instances where this compound enhances viral replication?

Yes. In a preclinical study involving Zika virus, it was found that MLK3 acts as a host restriction factor. Consequently, inhibition of MLK3 by this compound led to facilitated Zika viral replication in the neonatal mouse brain.[1] This highlights the context-specific effects of this compound on viral replication.

Troubleshooting Guides

Problem 1: No observable effect of this compound on viral replication in my in vitro model.

  • Is this compound being used as a standalone agent? As noted, this compound often shows little direct antiviral activity. Its strength lies in its synergistic effects with other antiviral compounds, such as nanoformulated ART for HIV-1.[3][5] Consider combination therapy experiments.

  • Is the viral context appropriate? The effect of this compound is highly dependent on the specific virus and host cell type. While it can indirectly inhibit HIV-1 replication in macrophages, it has been shown to enhance Zika virus replication.[1][5] Ensure the role of the MLK3 pathway in the lifecycle of your virus of interest is understood.

  • Is the concentration of this compound optimal? For in vitro studies, a concentration of 100 nM is often used, which is approximately 10 times the inhibitory constant (Ki) for MLK3 and should provide a complete blockade of MLK3 signaling.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and virus.

  • Are you assessing the correct endpoints? Look beyond simple viral titer reduction. Assess downstream markers of MLK3 inhibition, such as the phosphorylation status of JNK and p38, or the production of relevant cytokines.[2][9]

Problem 2: Observing unexpected cytotoxicity in cell cultures treated with this compound.

  • What is the solvent and final concentration? this compound is typically dissolved in DMSO.[2] Ensure the final concentration of DMSO in your culture media is non-toxic to your cells (typically well below 0.5%). Run a vehicle-only control.

  • Has a cytotoxicity assay been performed? It is crucial to determine the cytotoxic concentration (CC50) of this compound in your specific cell line. Assays like MTT can be used to measure cell viability across a range of concentrations.[9][10]

  • Is the cell line particularly sensitive? Different cell lines can have varying sensitivities to kinase inhibitors. Consider testing the compound on a different, more robust cell line if possible.

Problem 3: Difficulty in reproducing the neuroprotective effects of this compound in a model of virus-induced neuroinflammation.

  • Is the model appropriate? The neuroprotective effects of this compound have been well-documented in models of HIV-1 Tat-induced neurotoxicity.[1][2][8] Ensure your model involves inflammatory pathways regulated by MLK3.

  • Are you measuring the right inflammatory markers? this compound has been shown to specifically reduce pro-inflammatory cytokines like TNFα, IL-6, and MCP-1.[2] It may not have a significant effect on anti-inflammatory cytokines like IL-10.[2]

  • What is the timing of administration? In in vivo studies, prophylactic administration of this compound has been shown to be effective in preventing neuroinflammation.[11][12] The timing of treatment relative to the inflammatory stimulus is critical.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Combination with Nanoformulated Atazanavir (nanoATV) against HIV-1 in Monocyte-Derived Macrophages (MDM)

Treatment ConditionHIV-1 p24 RNA (copies/cell)% Reduction in HIV-1 p24 Expression (compared to untreated)
nanoATV (10 µM)~5094.2%
nanoATV (10 µM) + this compound (1 ng/ml)~19 (a 3-fold further reduction)81.7% enhancement over nanoATV alone
Native ATV + this compound (1 ng/ml)725Dose-dependent reduction

Data synthesized from Zhang et al.[5]

Table 2: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
MLK119
MLK242
MLK314
DLK150
LRRK211
ABL16.8

Data from Selleck Chemicals.[13]

Experimental Protocols

General Methodology for Assessing this compound's Effect on HIV-1 Replication in Monocyte-Derived Macrophages (MDM)

  • Isolation and Culture of MDM: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages over a period of 7-10 days in the presence of M-CSF.

  • Drug Treatment: Pre-treat the cultured MDMs with this compound at various concentrations (e.g., 0.1, 1, 10 ng/ml) with or without nanoformulated antiretroviral drugs (e.g., nanoATV) for a specified period (e.g., 8 hours).[7]

  • Viral Infection: Infect the treated cells with a macrophage-tropic strain of HIV-1 (e.g., HIV-1ADA) at a specific multiplicity of infection (MOI).

  • Post-Infection Culture: Culture the infected cells for an extended period (e.g., 14 days), with regular media changes.

  • Assessment of Viral Replication:

    • Reverse Transcriptase (RT) Activity: Collect culture supernatants at different time points and measure RT activity as an indicator of virion production.[5][7]

    • HIV-1 p24 Antigen Levels: Measure the concentration of the viral core protein p24 in the supernatant using an ELISA kit. For intracellular levels, immunofluorescence staining can be performed.[5]

    • Viral RNA/DNA Quantification: Isolate total RNA or DNA from the cells and perform real-time PCR (qPCR) to quantify HIV-1 gag RNA or integrated HIV-1 DNA (using Alu-LTR nested PCR).[5][7]

General Methodology for Assessing Neuroprotective Effects of this compound

  • Cell Culture: Use a microglial cell line (e.g., BV-2) or primary microglia. For co-culture experiments, primary neurons can be used.[2]

  • Treatment: Pre-treat microglia with this compound (e.g., 100 nM) for 1 hour.[2]

  • Inflammatory Stimulus: Expose the cells to a viral protein known to cause neuroinflammation, such as HIV-1 Tat protein (e.g., 0.5 µg/ml).[2]

  • Cytokine Analysis: After a specific incubation period (e.g., 4, 8, 12 hours), collect the cell culture supernatant and cell lysates. Measure the levels of pro-inflammatory cytokines (TNFα, IL-6, MCP-1) using ELISA or qPCR.[2]

  • Assessment of Neuronal Damage (in co-cultures): In experiments with primary neurons, assess neuronal architecture, dendritic spine density, or axonal integrity using immunofluorescence microscopy.[1][2]

Visualizations

URMC_099_Signaling_Pathway extracellular Viral Proteins (e.g., HIV-1 Tat) or other stressors receptor Cell Surface Receptor extracellular->receptor mlk3 MLK3 receptor->mlk3 Activates mkk47 MKK4/7 mlk3->mkk47 mkk36 MKK3/6 mlk3->mkk36 urmc099 This compound urmc099->mlk3 Inhibits jnk JNK mkk47->jnk p38 p38 mkk36->p38 transcription Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription p38->transcription nucleus Pro-inflammatory Cytokine Genes (TNFα, IL-6) transcription->nucleus Upregulation

Caption: this compound inhibits the MLK3 signaling cascade.

Experimental_Workflow start Isolate & Culture Target Cells (e.g., MDM) treatment Pre-treat with this compound +/- Antiviral Agent start->treatment infection Infect with Virus treatment->infection incubation Incubate for Specified Duration infection->incubation analysis Analysis of Viral Replication & Cellular Response incubation->analysis endpoint1 Viral Titer / p24 ELISA analysis->endpoint1 endpoint2 RT Activity Assay analysis->endpoint2 endpoint3 qPCR for Viral Genes analysis->endpoint3 endpoint4 Cytokine Profiling analysis->endpoint4

Caption: General workflow for viral replication assays with this compound.

References

URMC-099 Technical Support Center: Counter-Screening and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing URMC-099, a broad-spectrum mixed-lineage kinase (MLK) inhibitor. Given its activity against multiple kinases, this guide focuses on counter-screening strategies to delineate on-target versus off-target effects and provides troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3), a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] By inhibiting MLK3, this compound effectively suppresses downstream inflammatory and apoptotic cascades. However, it is a broad-spectrum inhibitor and also targets other kinases, which is believed to contribute to its overall therapeutic efficacy.[3]

Q2: What are the known off-target kinases for this compound?

A2: this compound exhibits inhibitory activity against a range of kinases beyond the MLK family. This broad-spectrum activity is a critical consideration in experimental design and data interpretation. A summary of its inhibitory profile is provided in the data tables below.

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 µM).[2] This stock can then be further diluted in cell culture media to the desired final concentration. For in vivo applications, a common formulation involves dissolving this compound in a vehicle of 5% DMSO, 40% polyethylene (B3416737) glycol 400 (PEG400), and 55% normal saline.[3]

Q4: What is a typical effective concentration for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell type and the specific pathway being investigated. However, concentrations in the range of 100 nM to 300 nM have been shown to be effective in preventing neuronal apoptosis and reducing JNK phosphorylation in culture.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of p-JNK/p-p38 1. Compound Degradation: this compound may be unstable in the experimental conditions. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or stimulation conditions. 3. Timing of Treatment: The pre-incubation time with this compound before stimulation may be insufficient.1. Prepare fresh stock solutions of this compound in anhydrous DMSO and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve (e.g., 10 nM - 1 µM) to determine the optimal inhibitory concentration. 3. Optimize the pre-incubation time (e.g., 1-2 hours) before adding the stimulus.
Unexpected Phenotype or Off-Target Effects 1. Broad-Spectrum Activity: The observed effect may be due to the inhibition of a kinase other than MLK3. 2. Cell Line-Specific Kinome: The expression and importance of off-target kinases can vary between cell lines.1. Use a More Selective Inhibitor: Compare the effects of this compound with a more selective MLK3 inhibitor. If the phenotype persists only with this compound, it is likely an off-target effect. 2. Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of MLK3. Rescue of the phenotype would confirm an on-target effect. 3. Kinome-Wide Profiling: Utilize a commercial kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-targets.
Cell Viability Issues 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 2. On-Target or Off-Target Cytotoxicity: Inhibition of MLK3 or other kinases may affect cell survival pathways.1. Ensure the final DMSO concentration in the culture media is below 0.5% (v/v). Include a vehicle-only control in all experiments. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Work at concentrations below the toxic threshold.
Poor Solubility in Aqueous Media 1. Compound Precipitation: this compound may precipitate out of solution when diluted from a DMSO stock into aqueous media.1. Ensure the final concentration of this compound in the media is within its solubility limits. Sonication can aid in dissolution. For in vivo formulations, the use of co-solvents like PEG400 is recommended.[3]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against On-Target and Key Off-Target Kinases

Kinase TargetIC50 (nM)Reference(s)
MLK Family (On-Target)
MLK119[4]
MLK242[4]
MLK314[4]
DLK150[4]
Key Off-Target Kinases
LRRK211[4]
ABL16.8
ABL1 (T315I)3[4]
FLT34[4]
FLT139[4]
TRKA85[4]
ROCK2111[4]
Aurora A108[4]
Aurora B123[4]
c-Met177[4]
SGK1201[4]
IKKβ257[4]
Aurora C290[4]
IGF-1R307[4]
LCK333[4]
IKKα591[4]
MEKK2661[4]
Syk731[4]
ROCK11030[4]
CDK11125[4]
CDK21180[4]
AMPK1512[4]
JNK13280[4]
SRC4330[4]
ZAP705050[4]
ERK26290[4]
p38α12050[4]
CYP3A416200[4]

Table 2: In Vitro Cellular Activity of this compound

Cell LineAssayIC50 (µM)Reference(s)
U-251 MG (Glioblastoma)Cell Viability~2[5]
U-343 MG (Glioblastoma)Cell Viability~2[5]
7 Glioblastoma Cell Lines (Average)Cell Viability4.57[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of JNK and p38 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of JNK and p38 in response to a stimulus.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 µM in DMSO)

  • Stimulus (e.g., LPS, TNF-α, Anisomycin)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-p38 (Thr180/Tyr182), anti-total p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add the stimulus to the media and incubate for the appropriate time to induce JNK and p38 phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

MLK3_Signaling_Pathway Stress Cellular Stress / Inflammatory Cytokines MLK3 MLK3 Stress->MLK3 URMC099 This compound URMC099->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 MKK3_6 MKK3/6 MLK3->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 (c-Jun) JNK->AP1 Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Caption: this compound inhibits MLK3, blocking the JNK and p38 MAPK pathways.

Counter_Screening_Workflow Start Start: Observe Phenotype with this compound Hypothesis Hypothesis: Phenotype is due to MLK3 inhibition Start->Hypothesis OnTarget On-Target Validation Hypothesis->OnTarget OffTarget Off-Target Investigation Hypothesis->OffTarget SelectiveInhibitor Test with a highly selective MLK3 inhibitor OnTarget->SelectiveInhibitor Rescue MLK3 rescue experiment (e.g., resistant mutant) OnTarget->Rescue KinomeScreen Broad kinase panel screen OffTarget->KinomeScreen SelectiveInhibitor->OffTarget Phenotype not reproduced ConclusionOn Conclusion: Phenotype is likely on-target SelectiveInhibitor->ConclusionOn Phenotype reproduced Rescue->ConclusionOn Phenotype rescued Downstream Analyze downstream signaling of suspected off-targets KinomeScreen->Downstream ConclusionOff Conclusion: Phenotype is likely off-target Downstream->ConclusionOff Off-target pathway modulated

Caption: A workflow for distinguishing on-target vs. off-target effects.

References

Mitigating potential artifacts in Urmc-099-treated cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Urmc-099, a potent, brain-penetrant mixed-lineage kinase (MLK) inhibitor. Below you will find troubleshooting advice and frequently asked questions to help mitigate potential artifacts and ensure the successful application of this compound in your cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a "selectively non-selective" inhibitor of mixed-lineage kinases, with a high affinity for MLK3 (IC50 = 14 nM).[1][2] It also shows inhibitory activity against other kinases such as MLK1, MLK2, Dual Leucine Zipper Kinase (DLK), Leucine-Rich Repeat Kinase 2 (LRRK2), and ABL1.[1][3] Its primary function is to suppress the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are downstream of MLKs.[3][4] This inhibition leads to anti-inflammatory and neuroprotective effects.

Q2: I'm observing unexpected changes in autophagy markers in my this compound-treated cells. Is this a known effect?

Yes, this is a known effect of this compound. The compound has been shown to induce autophagy.[1] Specifically, it can promote the fusion of endosomes with autophagosomes and regulate the nuclear localization of the autophagy-promoting transcription factor TFEB in an mTORC1-dependent manner.[3] If your experiment is not focused on autophagy, this effect should be considered a potential confounding variable. It is advisable to include appropriate controls to monitor autophagic flux.

Q3: My this compound treatment is leading to a significant alteration in the inflammatory profile of my microglial cells, beyond just the expected TNFα reduction. Is this normal?

This is consistent with the known activity of this compound. While it effectively inhibits the release of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, it can also modulate the activation state of microglia towards a less pathogenic, or even a protective M2 phenotype.[3][4] This includes the induction of anti-inflammatory cytokines such as IL-4 and IL-13.[4][5] Therefore, a broad-spectrum analysis of cytokines is recommended to fully characterize the effects of this compound on your specific cell line.

Q4: I'm concerned about off-target effects. What other kinases are significantly inhibited by this compound?

This compound is a broad-spectrum kinase inhibitor. Besides its primary targets (MLK1, MLK2, MLK3, DLK), it demonstrates greater than 90% inhibition at a 1µM concentration against a panel of other kinases, including ABL1, various Cyclin-Dependent Kinases (CDKs), FLT3, KIT, and ROCK1, among others.[3] Researchers should be aware of these potential off-target effects and consider them when interpreting data.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity or unexpected cell death 1. This compound concentration is too high for the specific cell line. 2. Solvent (DMSO) toxicity. 3. Off-target effects leading to apoptosis.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Concentrations between 100 nM and 300 nM have been used in various cell culture experiments.[6][7] 2. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.[7] 3. Investigate the activation of apoptotic pathways (e.g., caspase cleavage) and consider if the observed cell death is related to the inhibition of survival pathways by this compound's off-target activities.
Inconsistent or variable results between experiments 1. Instability of this compound in solution. 2. Inconsistent cell passage number or confluency. 3. Variability in treatment duration.1. Prepare fresh working solutions of this compound from a DMSO stock for each experiment. It is recommended to use the mixed solution immediately for optimal results.[1] 2. Use cells within a consistent and low passage number range. Ensure cells are plated at a consistent density and reach a similar confluency before treatment. 3. Adhere to a strict and consistent treatment timetable.
No observable effect of this compound treatment 1. Insufficient concentration of this compound. 2. The targeted signaling pathway is not active in your cell model or under your experimental conditions. 3. Degradation of the compound.1. Verify the concentration of your stock solution and consider increasing the working concentration. 2. Confirm the expression and activation of MLK3 and downstream targets (e.g., phosphorylated JNK, p38) in your cell line at baseline and upon stimulation. 3. Store the DMSO stock solution at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
Unexpected changes in cell morphology 1. Cytoskeletal rearrangements due to off-target kinase inhibition. 2. Altered cell adhesion properties.1. Document morphological changes through microscopy. Consider staining for key cytoskeletal components like actin and tubulin. 2. Assess the expression of cell adhesion molecules if relevant to your experimental question.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Various Kinases

KinaseIC50 (nM)
MLK119[1]
MLK242[1]
MLK314[1][2]
DLK150[1]
LRRK211[1]
ABL16.8[1]

Table 2: Reported Effects of this compound Treatment on Cytokine Production and Signaling Pathways

Cell Type/ModelTreatment ConditionsEffectReference
Aβ42-stimulated murine microglia30-minute treatment- ↓ IL-1β, IL-6, and TNF-α gene expression by 84.8%, 85.9%, and 97.4% respectively. - ↓ p38 phosphorylation by 21.5%. - ↓ p46-JNK phosphorylation by 17.3%. - ↓ p54-JNK phosphorylation by 23.7%.[4]
HIV-1 Tat-exposed microglia100 nM this compound- Significantly decreased production of TNFα, IL-6, and MCP-1.[7]
HIV-1 infected human Monocyte-Derived Macrophages (MDM)0.1-100 ng/ml this compound co-treated with nanoATV- Enhanced suppression of HIV-1 p24 by 63.8% to 91.3%.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.22 mg of this compound (Molecular Weight: 421.54 g/mol ) in 1 mL of fresh, high-quality DMSO.

    • Sonicate if necessary to ensure complete dissolution.[9]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation (for in vitro experiments):

    • For a final concentration of 100 nM in your cell culture medium, first, create an intermediate dilution of your 10 mM stock solution in sterile cell culture medium or PBS.

    • Then, perform a final dilution into your experimental culture medium. For example, add 1 µL of a 100 µM intermediate solution to 1 mL of culture medium.

    • Crucially, prepare a vehicle control with the same final concentration of DMSO as your this compound-treated samples.

    • Use the working solution immediately for optimal results.[1]

Protocol 2: Western Blot Analysis of MLK Pathway Activation

  • Cell Lysis:

    • After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of JNK and p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Urmc_099_Signaling_Pathway cluster_upstream Upstream Activators cluster_mlk Mixed-Lineage Kinases cluster_mapkk MAPK Kinases cluster_mapk MAP Kinases cluster_downstream Downstream Effects Stress Cellular Stress (e.g., HIV-1 Tat, Aβ) MLK3 MLK3 Stress->MLK3 Cytokines Pro-inflammatory Cytokines Cytokines->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 MKK3_6 MKK3/6 MLK3->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Pro-inflammatory Gene Expression (TNFα, IL-1β, IL-6) p38->Inflammation Urmc099 This compound Urmc099->MLK3 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A Seed Cells in Culture Plates C Treat Cells with this compound or Vehicle A->C B Prepare this compound and Vehicle Control Solutions B->C D Incubate for a Defined Period C->D E Harvest Cells for Protein (Western Blot) or RNA (qPCR) D->E F Collect Supernatant for Cytokine Analysis (ELISA) D->F G Fix Cells for Imaging (Immunofluorescence) D->G H Compare this compound to Vehicle Control E->H F->H G->H Troubleshooting_Logic Start Experiment Shows Unexpected Results Q1 Is there high cell toxicity? Start->Q1 A1 Perform Dose-Response Check DMSO Concentration Q1->A1 Yes Q2 Are results inconsistent? Q1->Q2 No End Refined Experiment A1->End A2 Prepare Fresh Solutions Standardize Cell Culture Q2->A2 Yes Q3 Is there no observable effect? Q2->Q3 No A2->End A3 Verify Pathway Activation Check Compound Integrity Q3->A3 Yes Q3->End No A3->End

References

Drug-drug interaction considerations for Urmc-099 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on drug-drug interaction considerations for the investigational compound Urmc-099 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable and brain-penetrant small molecule inhibitor of mixed-lineage kinase 3 (MLK3) with an IC50 of 14 nM.[1][2][3] MLKs are upstream regulators of the MAPK signaling pathways, including JNK and p38 MAPK.[4] By inhibiting MLK3, this compound can modulate inflammatory responses, particularly in microglia.[4][5][6] It has been shown to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β.[4][6]

Q2: Has this compound been tested in humans?

No, this compound has not yet been tested in humans, and its long-term safety profile is unknown.[4] All available data is from preclinical studies in cell culture and animal models.[4]

Q3: What is the known potential for this compound to have drug-drug interactions based on preclinical data?

In vitro studies using human cell cultures have shown that this compound has minimal interference with key human cytochrome P450 (CYP450) enzymes or hERG channels.[3][4] This suggests a potentially low risk for CYP450-mediated drug-drug interactions. However, specific in vivo drug-drug interaction studies have not been published. Therefore, caution is advised when co-administering this compound with other compounds.

Q4: Is this compound an inhibitor of other kinases?

Yes, this compound is a broad-spectrum kinase inhibitor.[4] Besides MLK3, it exhibits greater than 90% inhibition (at 1µM) of a panel of other kinases, including ABL1, CDK4, FLT3, KIT, and LRRK2.[4] Its inhibitory activity against multiple kinases may contribute to its therapeutic effects but could also lead to off-target effects and potential pharmacodynamic drug interactions.

Troubleshooting Guide for In Vivo Experiments

Issue 1: Unexpected toxicity or adverse effects are observed when co-administering this compound with another drug.

  • Possible Cause: A potential pharmacokinetic or pharmacodynamic drug-drug interaction. Although in vitro data suggests low potential for CYP450 interaction, this has not been confirmed in vivo. The co-administered drug could be affecting the metabolism of this compound, or vice-versa. Alternatively, there could be a pharmacodynamic interaction where the two compounds have additive or synergistic effects on a biological pathway.

  • Recommended Action:

    • Review the known metabolic pathways of the co-administered drug. If it is metabolized by common CYP450 enzymes, consider the possibility of an interaction.

    • Conduct a pilot study to assess the pharmacokinetic profile of both this compound and the co-administered drug when given together versus alone. This will help determine if there is a significant change in the exposure (AUC, Cmax) of either compound.

    • Consider a dose reduction of one or both compounds and carefully monitor for adverse effects.

Issue 2: The expected therapeutic effect of this compound is diminished when co-administered with another compound.

  • Possible Cause: The co-administered compound may be an inducer of enzymes responsible for the metabolism of this compound, leading to increased clearance and lower systemic exposure.

  • Recommended Action:

    • Investigate if the co-administered drug is a known inducer of drug-metabolizing enzymes (e.g., certain anticonvulsants or herbal supplements).

    • Measure the plasma and brain concentrations of this compound in the presence and absence of the co-administered drug to confirm if its exposure is reduced.

    • If induction is suspected, an increase in the this compound dose may be necessary, but this should be done cautiously with careful monitoring for any toxicity.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound in Mice

ParameterValueSpeciesDosingReference
Oral Bioavailability (%F)41%C57BL/6 Mouse10 mg/kg (oral)[3][4]
Brain:Plasma Ratio0.81MouseNot Specified[4]
Half-life (t1/2)1.92 hC57BL/6 Mouse10 mg/kg (oral)[2]
Half-life (t1/2)2.14 hC57BL/6 Mouse2.5 mg/kg (IV)[2]
Half-life (t1/2)2.72 hC57BL/6 Mouse10 mg/kg (IV)[2]

Table 2: In Vitro Kinase Inhibitory Profile of this compound

KinaseIC50Reference
MLK119 nM[1]
MLK242 nM[1]
MLK314 nM[1][3]
DLK150 nM[1]
LRRK211 nM[3]
ABL16.8 nM[1]

Experimental Protocols & Visualizations

Protocol: Assessing In Vivo Drug-Drug Interaction Potential of this compound

This hypothetical protocol outlines a basic experiment to evaluate the effect of a co-administered drug on the pharmacokinetics of this compound.

  • Animal Model: C57BL/6 mice.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 10 mg/kg, i.p.).

    • Group 3: Co-administered drug (at a therapeutic dose).

    • Group 4: this compound (10 mg/kg, i.p.) + Co-administered drug.

  • Procedure:

    • Administer the compounds as specified for each group.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process blood to obtain plasma.

    • Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) for this compound in the presence and absence of the co-administered drug.

    • Statistically compare the parameters between Group 2 and Group 4 to determine if there is a significant interaction.

Diagrams

G cluster_0 This compound Mechanism of Action stress Inflammatory Stimuli / Cell Stress mlk3 MLK3 stress->mlk3 mapk MAPK Signaling (JNK, p38) mlk3->mapk urmc099 This compound urmc099->mlk3 inflammation Neuroinflammation (e.g., TNFα, IL-1β) mapk->inflammation

Caption: this compound inhibits MLK3, blocking downstream MAPK signaling and reducing neuroinflammation.

G cluster_1 Experimental Workflow: In Vivo DDI Study start Acclimate Animals dosing Dosing Groups: - this compound alone - Co-drug alone - this compound + Co-drug start->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk Pharmacokinetic Analysis (AUC, Cmax, t1/2) analysis->pk conclusion Assess DDI Potential pk->conclusion

Caption: A workflow for assessing pharmacokinetic drug-drug interactions (DDI) with this compound.

References

Urmc-099 Technical Support Center: Ensuring Consistent Delivery and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Urmc-099 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent delivery of this compound across experimental cohorts and to provide guidance on troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, brain-penetrant small molecule inhibitor of mixed-lineage kinases (MLKs), with a particularly high affinity for MLK3 (IC50 = 14 nM).[1][2][3] It is considered a broad-spectrum inhibitor, also targeting other kinases such as LRRK2 (IC50 = 11 nM) and ABL1 (IC50 = 6.8 nM).[1][2] Its primary mechanism involves the inhibition of upstream MAPK signaling pathways, including the JNK and p38 MAPK cascades, which are activated in response to inflammatory mediators and cellular stress.[1][4] By inhibiting these pathways, this compound modulates the activation state of microglia, shifting them towards a less inflammatory phenotype, and exerts neuroprotective effects.[1][5]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For in vitro experiments, this compound can be dissolved in fresh DMSO.[2][6] For in vivo preparations, a common vehicle is a sterile solution of 5% DMSO, 40% polyethylene (B3416737) glycol 400 (PEG400), and 55% normal saline.[5][6] It is crucial to protect the solution from light and store it at room temperature for in vivo use.[5] Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[2][7] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]

Q3: What is a typical dosage for in vivo experiments?

A3: A frequently used dosage in mouse models is 10 mg/kg, administered via intraperitoneal (i.p.) injection, often twice daily.[1][3][5] This dosage has been shown to be effective in reducing neuroinflammation and protecting against neuronal damage in various disease models.[1][5][8]

Q4: Is this compound brain-penetrant?

A4: Yes, this compound is designed to be a brain-penetrant compound, which allows it to effectively target neuroinflammatory processes within the central nervous system.[1][2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect observed in vivo. Improper Formulation/Solubility: this compound may precipitate out of solution if not prepared correctly.Ensure the vehicle composition is accurate (e.g., 5% DMSO, 40% PEG400, 55% saline).[5] Prepare the solution fresh before each use. Visually inspect for any precipitation. Sonication may be recommended to aid dissolution.[7]
Degradation of the Compound: Improper storage can lead to reduced efficacy.Store the powdered compound at -20°C and stock solutions at -80°C.[2] Protect solutions from light.[5]
Suboptimal Dosage or Administration Route: The dosage may not be sufficient for the specific animal model or disease state.The 10 mg/kg i.p. dose is a good starting point, but optimization may be necessary for your specific experimental conditions.[1][3][5]
Unexpected results in cell culture experiments. Incorrect Concentration: The concentration of this compound may be too high or too low.For in vitro studies, concentrations around 100 nM to 300 nM have been shown to be effective in blocking MLK3 signaling.[5][6] A dose-response experiment is recommended to determine the optimal concentration for your cell type and assay.
Cell Line Specificity: The targeted signaling pathways may not be the primary drivers of the phenotype in your specific cell line.Confirm the expression and activation of MLK3, JNK, and p38 in your experimental system.
Variability between experimental cohorts. Inconsistent Drug Preparation: Minor variations in the preparation of the this compound solution can lead to different effective concentrations.Standardize the preparation protocol. Use fresh, high-quality solvents. Prepare a single batch of the vehicle for the entire cohort if possible.
Differences in Animal Handling and Injection Technique: Stress from handling and slight variations in i.p. injection placement can affect drug absorption and efficacy.Ensure all personnel are trained in consistent, low-stress animal handling and injection techniques.

Data Summary

In Vitro Potency of this compound
Target Kinase IC50 (nM)
MLK119
MLK242
MLK3 14
DLK150
LRRK211
ABL16.8
Source:[2]
In Vivo Formulation and Dosage
Parameter Recommendation
Vehicle Composition 5% DMSO, 40% Polyethylene Glycol 400, 55% Saline[5][6]
Recommended Dosage 10 mg/kg[1][3][5]
Administration Route Intraperitoneal (i.p.) injection[1][3][5]
Frequency Typically twice daily[5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation

1. Preparation of this compound Solution (2 mg/mL):

  • a. Dissolve 20 mg of this compound powder in 0.5 mL of sterile DMSO.

  • b. In a separate sterile tube, combine 4 mL of polyethylene glycol 400 (PEG400) and 5.5 mL of sterile saline.

  • c. Add the this compound/DMSO solution to the PEG400/saline mixture to get a final volume of 10 mL.

  • d. Vortex thoroughly to ensure complete dissolution. The final solution will contain 5% DMSO.[5][6]

  • e. Prepare this solution fresh and protect it from light.

2. Dosing and Administration:

  • a. Weigh each mouse to determine the correct injection volume. The target dose is 10 mg/kg.

  • b. For a 25g mouse, the required dose is 0.25 mg. The injection volume of the 2 mg/mL solution would be 125 µL.

  • c. Administer the solution via intraperitoneal (i.p.) injection.

  • d. Repeat the administration every 12 hours or as required by the experimental design.[5]

3. Control Group:

  • a. Prepare a vehicle solution containing 5% DMSO, 40% PEG400, and 55% saline without this compound.

  • b. Administer the vehicle solution to the control cohort using the same volume and schedule as the treatment group.

Protocol 2: In Vitro Inhibition of Microglial Activation

1. Cell Culture:

  • a. Culture murine or human microglial cells (e.g., BV-2) in appropriate media and conditions until they reach the desired confluency.

2. This compound Preparation:

  • a. Prepare a 1000x stock solution of 100 µM this compound in sterile DMSO.[6]

  • b. For a working concentration of 100 nM, dilute the stock solution 1:1000 in the cell culture medium.

3. Treatment and Stimulation:

  • a. Pre-treat the microglial cells with the desired concentration of this compound (e.g., 100 nM) for 1 hour.[6]

  • b. Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or Amyloid-β (Aβ) to induce an inflammatory response.[2][4]

  • c. Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells stimulated with the inflammatory agent in the presence of vehicle.

4. Analysis:

  • a. After the desired incubation period, collect the cell culture supernatant to measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or other immunoassays.[1][4]

  • b. Lyse the cells to extract protein and analyze the phosphorylation status of JNK and p38 MAPK via Western blot to confirm the inhibition of the target signaling pathway.[4]

Visualizations

Urmc_099_Signaling_Pathway stress Inflammatory Stimuli (e.g., Aβ, LPS, Tat) mlk3 MLK3 stress->mlk3 mkk4_7 MKK4/7 mlk3->mkk4_7 mkk3_6 MKK3/6 mlk3->mkk3_6 urmc099 This compound urmc099->mlk3 jnk JNK mkk4_7->jnk p38 p38 MAPK mkk3_6->p38 jun c-Jun jnk->jun apoptosis Neuronal Apoptosis & Synapse Loss jnk->apoptosis inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->inflammation jun->apoptosis

Caption: this compound inhibits MLK3, blocking downstream JNK and p38 MAPK signaling pathways.

Experimental_Workflow start Start prep Prepare this compound and Vehicle Solutions start->prep cohorts Randomize Animals into Treatment & Control Cohorts prep->cohorts administer Administer this compound (10 mg/kg) or Vehicle via i.p. Injection cohorts->administer induce Induce Disease Model (e.g., EAE, HAND) administer->induce monitor Monitor Disease Progression & Collect Behavioral Data induce->monitor tissue Tissue Collection & Analysis (e.g., IHC, WB) monitor->tissue end End tissue->end

Caption: A typical experimental workflow for in vivo studies using this compound.

References

Technical Support Center: Urmc-099 in Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of Urmc-099 in longitudinal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable and brain-penetrant small molecule inhibitor of mixed-lineage kinases (MLKs), with preferential activity towards MLK3 (IC50 = 14 nM).[1][2] MLKs are upstream regulators of the JNK and p38 MAP kinase signaling pathways.[1] By inhibiting MLKs, this compound modulates inflammatory responses, reduces neuronal cell death, and protects against synaptic damage.[1][3][4] It has been shown to shift microglia towards a protective M2 phenotype and enhance the clearance of amyloid-β.[1][5]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO.[4][6] For in vivo administration, a common formulation involves dissolving this compound in DMSO and then diluting it in a mixture of polyethylene (B3416737) glycol 400 (PEG400) and sterile saline.[4] Stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[2]

Q3: What is a typical dose and administration route for this compound in rodent longitudinal studies?

A3: A frequently used dose in mice is 10 mg/kg, administered via intraperitoneal (i.p.) injection.[1][4][6] This dose has been shown to effectively inhibit MLK3 in the central nervous system.[2] Oral administration is also possible due to its bioavailability (%F = 41).[1] The dosing frequency in published studies has ranged from once daily to every 12 hours.[1][2]

Q4: What is the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier (BBB)?

A4: this compound exhibits good pharmacokinetic properties, including excellent BBB penetration with a brain-to-plasma ratio of 0.81.[1] It has a moderate terminal elimination half-life of approximately 2-3 hours in mice.[2]

Q5: Are there any known off-target effects of this compound?

A5: this compound is a broad-spectrum kinase inhibitor. Besides MLK1, MLK2, MLK3, and DLK, it also inhibits other kinases such as LRRK2, ABL1, and FLT3 at nanomolar concentrations.[6][7] Researchers should consider these off-target effects when interpreting data from their studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in cognitive or behavioral outcomes over time. Inconsistent drug exposure due to issues with formulation or administration.Ensure the this compound solution is prepared fresh daily and is homogenous. For i.p. injections, vary the injection site to avoid local irritation. Consider oral gavage for more consistent gut absorption, though this may require formulation optimization.
Signs of toxicity in long-term treated animals (e.g., weight loss, lethargy). Cumulative drug toxicity or off-target effects.Monitor animal health closely, including weekly body weight measurements. Consider reducing the dosing frequency or the overall dose. If toxicity persists, it may be necessary to include periodic "drug holidays" in the study design.
Loss of drug efficacy over the course of the study. Development of metabolic tolerance.Measure plasma and brain concentrations of this compound at different time points in a satellite group of animals to assess for changes in drug metabolism and exposure over the duration of the study.
Precipitation of this compound in the vehicle during preparation or storage. Poor solubility or instability of the formulation.Prepare the this compound solution fresh before each use. Ensure the DMSO stock is completely dissolved before adding it to the aqueous vehicle. The use of co-solvents like PEG300 and Tween80 can improve solubility for in vivo preparations.
Unexpected inflammatory response or immune modulation. This compound's known effects on the immune system.This compound can modulate microglial activation and may impact peripheral immune responses. It is advisable to include immune cell profiling (e.g., flow cytometry of peripheral blood mononuclear cells) at baseline and at the end of the study to monitor for any long-term immunological changes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

KinaseIC50 (nM)
MLK119[6][7]
MLK242[6][7]
MLK314[6][7]
DLK150[6][7]
LRRK211[6][7]
ABL16.8[6]
FLT34[7]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Oral Bioavailability (%F)41[1]
Brain:Plasma Ratio0.81[1]
Half-life (t1/2)~2-3 hours[2]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO. For a final dose of 10 mg/kg, a 2 mg/ml working solution is often used.[4]

    • To prepare the working solution, dissolve 20 mg of this compound in 0.5 ml of DMSO.[4]

    • Add this solution to a mixture of 4 ml of polyethylene glycol 400 (PEG400) and 5.5 ml of sterile saline.[4]

    • Vortex thoroughly to ensure complete dissolution. This final solution will contain 5% DMSO.[4]

    • Prepare this working solution fresh on the day of administration.

  • Administration:

    • Administer the this compound solution to mice via intraperitoneal (i.p.) injection at a volume calculated to deliver a 10 mg/kg dose.

    • The dosing schedule can be once daily or every 12 hours, depending on the experimental design.[1][2]

    • For longitudinal studies, it is important to maintain a consistent time of day for administration.

  • Monitoring:

    • Monitor the animals daily for any signs of distress, including changes in weight, activity, and grooming behavior.

    • At the end of the study, collect blood and brain tissue for pharmacokinetic and pharmacodynamic analyses.

Protocol 2: Assessment of Target Engagement in Brain Tissue

  • Tissue Collection and Preparation:

    • At a designated time point after the final this compound dose, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • For protein analysis, homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream targets of the MLK pathway, such as p-JNK, JNK, p-p38, and p38.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein, which will indicate the level of target engagement by this compound.

Mandatory Visualization

Urmc_099_Signaling_Pathway stress Inflammatory Stimuli / Stress (e.g., Aβ, HIV-1 Tat) mlk3 MLK3 stress->mlk3 Activates mkk4_7 MKK4/7 mlk3->mkk4_7 Phosphorylates mkk3_6 MKK3/6 mlk3->mkk3_6 Phosphorylates urmc099 This compound urmc099->mlk3 Inhibits jnk JNK mkk4_7->jnk Phosphorylates p38 p38 mkk3_6->p38 Phosphorylates downstream Neuronal Apoptosis & Neuroinflammation jnk->downstream p38->downstream

Caption: this compound inhibits MLK3, blocking downstream JNK/p38 MAPK signaling.

References

Validation & Comparative

URMC-099 in Neuroinflammation: A Comparative Analysis of Mixed Lineage Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ROCHESTER, N.Y. – In the landscape of neuroinflammatory and neurodegenerative disease research, the targeting of Mixed Lineage Kinases (MLKs) has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of URMC-099, a brain-penetrant MLK inhibitor, with other notable MLK inhibitors, focusing on their efficacy in mitigating neuroinflammation. This analysis is intended for researchers, scientists, and drug development professionals actively seeking to understand the nuances of MLK inhibition in neurological disorders.

Introduction to MLK Inhibition in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and HIV-1-associated neurocognitive disorders (HAND). Microglia, the resident immune cells of the central nervous system (CNS), play a central role in orchestrating this inflammatory response. Upon activation by pathological stimuli, such as amyloid-beta (Aβ) plaques or viral proteins like HIV-1 Tat, microglia release a cascade of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This sustained inflammatory environment contributes to neuronal damage and cognitive decline.

The Mixed Lineage Kinases (MLKs) are a family of mitogen-activated protein kinase kinase kinases (MAPKKKs) that act as upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. These pathways are pivotal in mediating the production of pro-inflammatory mediators in microglia. Inhibition of MLKs, therefore, presents a strategic approach to quell neuroinflammation at its source.

Comparative Analysis of MLK Inhibitors

This guide focuses on a comparative analysis of this compound against other MLK inhibitors, including the broad-spectrum inhibitor CEP-1347, the highly-specific MLK3 inhibitor CLFB1134, and the multi-kinase inhibitor Lestaurtinib (CEP-701).

Kinase Selectivity and Potency

The efficacy and safety of a kinase inhibitor are largely determined by its selectivity and potency against its intended targets. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other relevant MLK inhibitors.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Key Characteristics
This compound MLK119[1]Orally bioavailable, brain-penetrant, broad-spectrum MLK inhibitor.[1][2] Also inhibits LRRK2 (11 nM) and ABL1 (6.8 nM).[1]
MLK242[1]
MLK314[1][3][4]
DLK150[1]
CEP-1347 MLK138-61[5]Pan-MLK inhibitor.[6][7]
MLK251-82[5]
MLK323-39[5]
CLFB1134 MLK342Highly-specific, brain-penetrant MLK3 inhibitor.[8]
Lestaurtinib (CEP-701) JAK20.9Multi-kinase inhibitor.[9][10] Also inhibits FLT3 (3 nM) and TrkA (<25 nM).
FLT33
TrkA< 25
Aurora Kinase A8.1
Aurora Kinase B2.3
CITK90[11]

Key Findings:

  • This compound demonstrates potent, broad-spectrum inhibition of the primary MLK isoforms (MLK1, MLK2, and MLK3) and also targets other kinases implicated in neuroinflammation, such as LRRK2.[1][2]

  • CEP-1347 is a pan-MLK inhibitor with comparable potency to this compound for MLK1, MLK2, and MLK3.[5][6][7]

  • CLFB1134 is a highly selective inhibitor of MLK3, offering a tool to dissect the specific role of this kinase.[12][8]

  • Lestaurtinib (CEP-701) is a multi-kinase inhibitor with primary targets outside the MLK family, though it has been investigated in neurological contexts.[9][10]

Performance in Preclinical Models of Neuroinflammation

The therapeutic potential of these inhibitors is best understood through their performance in relevant disease models.

This compound:

  • In vitro: In microglial cell cultures stimulated with HIV-1 Tat, this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[13] It also prevents the destruction and phagocytosis of neuronal axons by activated microglia.[13] In microglia exposed to amyloid-beta, this compound not only reduces pro-inflammatory responses but also facilitates the degradation of Aβ.

  • In vivo: In a mouse model of HAND, this compound treatment reduces the production of inflammatory cytokines in the brain, protects neuronal architecture, and modulates the microglial response to HIV-1 Tat.[13] In the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, this compound was shown to be more effective than the highly-selective MLK3 inhibitor CLFB1134 in protecting hippocampal synapses, suggesting that its broad-spectrum activity is advantageous for neuroprotection in the context of neuroinflammation.[14]

CEP-1347:

  • In vitro: CEP-1347 has been shown to reduce cytokine production in primary human and murine microglia stimulated with various endotoxins.

  • In vivo: While promising in preclinical models of Parkinson's disease, CEP-1347 failed to demonstrate efficacy in a Phase II clinical trial, potentially due to poor brain penetrance.[12]

CLFB1134:

  • In vivo: In the EAE model, the highly-selective MLK3 inhibitor CLFB1134 failed to protect synapses, in contrast to the broad-spectrum inhibitor this compound.[14] This suggests that targeting MLK3 alone may be insufficient to combat the complex neuroinflammatory environment in this model. However, in a neurotoxin-induced model of Parkinson's disease, CLFB1134 demonstrated neuroprotective effects.[8]

Lestaurtinib (CEP-701):

  • Lestaurtinib has been primarily investigated in the context of cancer.[9][10] Its role and efficacy in preclinical models of neuroinflammation are less well-documented compared to this compound and CEP-1347.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

MLK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_inhibitors MLK Inhibitors cluster_cellular_response Cellular Response (Microglia) Abeta Amyloid-Beta MLK MLK1/2/3 Abeta->MLK HIV_Tat HIV-1 Tat HIV_Tat->MLK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MLK MKK4_7 MKK4/7 MLK->MKK4_7 MKK3_6 MKK3/6 MLK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 NFkB NF-kB JNK->NFkB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines URMC099 This compound URMC099->MLK CEP1347 CEP-1347 CEP1347->MLK Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity In_Vitro_Workflow cluster_setup Cell Culture cluster_treatment Treatment cluster_analysis Analysis BV2 BV-2 Microglial Cells Pretreat Pre-treatment with This compound or other inhibitors BV2->Pretreat Stimulate Stimulation with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cell_Lysate Collect Cell Lysate Stimulate->Cell_Lysate ELISA TNF-α ELISA Supernatant->ELISA Western_Blot Western Blot for p-JNK, p-p38 Cell_Lysate->Western_Blot

References

A Comparative Guide to Urmc-099 and CEP-1347 for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two mixed-lineage kinase (MLK) inhibitors, Urmc-099 and CEP-1347, with a focus on their neuroprotective properties. The information presented is collated from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction

Neuroinflammation and aberrant kinase signaling are increasingly recognized as key drivers of neurodegenerative diseases. Mixed-lineage kinases (MLKs) have emerged as critical upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are implicated in neuronal apoptosis and inflammation.[1][2] This guide compares this compound and CEP-1347, two inhibitors of the MLK family, to provide a comprehensive resource for the scientific community.

This compound is a brain-penetrant, broad-spectrum kinase inhibitor with potent activity against MLK3.[3][4] It has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models of neurodegenerative and neuroinflammatory diseases.[5][6]

CEP-1347 (also known as KT7515) is a semi-synthetic derivative of K-252a that inhibits the MLK family and, consequently, the JNK signaling pathway.[7][8] It has shown neuroprotective effects in several preclinical models and advanced to clinical trials for Parkinson's disease, where it was found to be safe and well-tolerated but ultimately failed to demonstrate efficacy.[9][10]

Mechanism of Action and Signaling Pathways

Both this compound and CEP-1347 exert their primary neuroprotective effects by inhibiting members of the MLK family, which are key upstream activators of the JNK and p38 MAPK signaling cascades. These pathways, when activated by stressors such as neurotoxins, inflammatory cytokines, or trophic factor withdrawal, can lead to neuronal apoptosis and inflammation. By inhibiting MLKs, both compounds effectively block these downstream pro-apoptotic and pro-inflammatory signals.

G cluster_stress Cellular Stressors cluster_inhibition Inhibition Point cluster_pathway Signaling Cascade Neurotoxins Neurotoxins MLKs MLK1/2/3 Neurotoxins->MLKs Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MLKs Trophic Factor Withdrawal Trophic Factor Withdrawal Trophic Factor Withdrawal->MLKs This compound This compound This compound->MLKs CEP-1347 CEP-1347 CEP-1347->MLKs MKK4_7 MKK4/7 MLKs->MKK4_7 MKK3_6 MKK3/6 MLKs->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Figure 1: Simplified signaling pathway of this compound and CEP-1347 action.

While both compounds target MLKs, this compound is characterized as a broad-spectrum kinase inhibitor, also targeting other kinases like LRRK2, which may contribute to its neuroprotective effects.[3] In contrast, CEP-1347's activity is more focused on the MLK family. This difference in kinase selectivity may underlie the observed variations in their biological activities.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and CEP-1347, providing a basis for direct comparison.

Table 1: In Vitro Kinase Inhibition (IC50 values)
Kinase TargetThis compound IC50 (nM)CEP-1347 IC50 (nM)
MLK119[11][12]38-61
MLK242[11][12]51-82
MLK314[1][3][11][12]23-39
DLK150[11][12]Not widely reported
LRRK211[1][11][12]Not a primary target
ABL16.8[1][11]Not a primary target
FLT34[1][12]Not a primary target
JNK ActivationNot directly inhibitory20
Table 2: Neuroprotective and Anti-Inflammatory Effects
Assay/ModelThis compoundCEP-1347
In Vitro
Inhibition of LPS-induced TNFα release (microglia)IC50 = 0.46 µM[1]Reduces TNFα production[13]
Neuronal rescue from trophic factor withdrawal100-300 nM prevents neuronal death[4]EC50 = 20 nM for motoneuron rescue[7]
Protection against Aβ-induced apoptosisReduces Aβ-mediated microglial cytotoxicity[3]EC50 ~51 nM for cortical neuron protection
In Vivo
HIV-1 Tat model (mice)10 mg/kg i.p. reduces inflammatory cytokines and protects neuronal architecture[5][6][11]Dose-dependent reduction in microgliosis in HIVE mice[4][14]
EAE model (mice)10 mg/kg i.p. prevents loss of PSD95-positive synapses[4]Not reported
MPTP model (mice)Not widely reported0.3 mg/kg/day attenuates loss of dopaminergic terminals by 50%[5][15]
Table 3: Pharmacokinetic Properties
ParameterThis compoundCEP-1347
Oral Bioavailability (%F)41% (rodents)[3]Orally bioavailable
Blood-Brain Barrier PenetrationBrain:plasma ratio = 0.81[3]Brain penetrant
Half-life (t1/2)~2 hours (mice)[1][3]Not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of kinases.

Methodology: Kinase activity is typically measured using in vitro radiometric or fluorescence-based assays. For a standard radiometric assay, recombinant kinase is incubated with a specific substrate (e.g., myelin basic protein for MLKs), [γ-32P]ATP, and varying concentrations of the inhibitor (this compound or CEP-1347) in a suitable buffer. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C) and then stopped. The phosphorylated substrate is separated from the free [γ-32P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

Objective: To assess the neuroprotective effects of the compounds against a toxic stimulus.

G cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Neuronal Cells Seed Neuronal Cells Treat with Neurotoxin +/- Inhibitor Treat with Neurotoxin +/- Inhibitor Seed Neuronal Cells->Treat with Neurotoxin +/- Inhibitor Incubate (e.g., 24-48h) Incubate (e.g., 24-48h) Treat with Neurotoxin +/- Inhibitor->Incubate (e.g., 24-48h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 24-48h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan (B1609692) Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate Cell Viability Calculate Cell Viability Measure Absorbance (570nm)->Calculate Cell Viability

Figure 2: Workflow for a typical MTT-based neuroprotection assay.

Methodology: Neuronal cells (e.g., primary cortical neurons or a neuronal cell line) are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of this compound or CEP-1347 for a specified time (e.g., 1 hour) before being exposed to a neurotoxic agent (e.g., amyloid-beta, MPP+, or glutamate). Following an incubation period (e.g., 24-48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17] After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16] The percentage of cell viability is calculated relative to untreated control cells.

Cytokine Measurement (ELISA)

Objective: To quantify the production of pro-inflammatory cytokines by microglia.

Methodology: Primary microglia or a microglial cell line (e.g., BV-2) are cultured in multi-well plates. The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or HIV-1 Tat) in the presence or absence of this compound or CEP-1347. After a defined incubation period, the cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Finally, a substrate is added, and the resulting colorimetric change is measured with a microplate reader. The cytokine concentration is determined by comparison to a standard curve.[18]

Immunofluorescence for Synaptic Markers

Objective: To visualize and quantify synaptic density in brain tissue.

Methodology: Animals are euthanized and their brains are collected, fixed (e.g., with 4% paraformaldehyde), and sectioned. The brain sections (e.g., hippocampus) are then subjected to immunohistochemical staining. To enhance antigen retrieval for synaptic proteins like PSD-95, a pepsin digestion step may be included.[19] The sections are first permeabilized (e.g., with Triton X-100) and blocked (e.g., with normal donkey serum) to prevent non-specific antibody binding. The sections are then incubated with a primary antibody against a post-synaptic marker (e.g., anti-PSD-95) overnight at 4°C. After washing, the sections are incubated with a fluorescently-labeled secondary antibody. The cell nuclei may be counterstained with DAPI. The stained sections are then imaged using a confocal microscope. The density of synaptic puncta is quantified using image analysis software.[14][20]

Summary and Conclusion

This compound and CEP-1347 are both potent inhibitors of the MLK-JNK/p38 signaling pathway with demonstrated neuroprotective and anti-inflammatory properties in preclinical models.

This compound stands out for its broad-spectrum kinase inhibition profile, which may offer a therapeutic advantage in complex neuroinflammatory conditions.[4] Its ability to modulate microglial activation and promote amyloid-beta clearance suggests its potential in diseases like Alzheimer's.[3] The favorable pharmacokinetic profile of this compound, including good oral bioavailability and CNS penetration, makes it a promising candidate for further development.[3]

CEP-1347 has a more focused activity on the MLK family and has been extensively studied in the context of Parkinson's disease.[21] While it showed promise in preclinical models by protecting dopaminergic neurons, it did not translate to clinical efficacy in the PRECEPT trial.[5][9] Nevertheless, the safety and tolerability of CEP-1347 in humans have been established, which is valuable information for the development of other MLK inhibitors.[9][22]

References

URMC-099 vs. Selective MLK3 Inhibitors: A Comparative Guide on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of URMC-099, a broad-spectrum mixed-lineage kinase (MLK) inhibitor, with that of selective MLK3 inhibitors. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the potential therapeutic applications and mechanistic differences between these classes of kinase inhibitors.

Executive Summary

This compound is a brain-penetrant small molecule that inhibits multiple kinases, including Mixed-Lineage Kinase 1 (MLK1), MLK2, MLK3, Dual Leucine Zipper Kinase (DLK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Abelson murine leukemia viral oncogene homolog 1 (ABL1). This broad-spectrum activity contrasts with selective MLK3 inhibitors, which are designed to target MLK3 with high specificity. Experimental evidence, particularly in models of neuroinflammation and neurodegeneration, suggests that the multi-targeted approach of this compound may offer superior therapeutic efficacy compared to highly selective MLK3 inhibition. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound compared to representative selective MLK3 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinasesIC50 (nM)Reference(s)
This compound MLK119[1]
MLK242[1]
MLK314[1][2]
DLK150[1]
LRRK211[1]
ABL16.8[1]
CEP-1347 MLK138-61
MLK251-82
MLK323-39
Prostetin/12k MLK323.7[3]
HGK (MAP4K4)0.30[3]
CLFB1134 MLK3Not specified, but described as "highly-selective"[4]

Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

TreatmentOutcome MeasureResultp-valueReference(s)
Vehicle Hippocampal PSD95-positive puncta (relative to sham)0.76 ± 0.04[4]
This compound (10 mg/kg) Hippocampal PSD95-positive puncta (relative to sham)1.01 ± 0.08p = 0.021 vs Vehicle[4]
CLFB1134 (30 mg/kg) Hippocampal PSD95-positive puncta (relative to sham)0.83 ± 0.09Not significant vs Vehicle[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

MLK3_Signaling_Pathway cluster_upstream Upstream Activators cluster_mlk Mixed-Lineage Kinases cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Stress Signals Stress Signals MLK3 MLK3 Stress Signals->MLK3 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation This compound This compound This compound->MLK3 Selective_MLK3_Inhibitors Selective MLK3 Inhibitors Selective_MLK3_Inhibitors->MLK3

MLK3 signaling pathway and points of inhibition.

EAE_Experimental_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_analysis Analysis Immunization Immunization of mice with myelin peptide in CFA Pertussis Pertussis toxin administration Immunization->Pertussis Randomization Randomization at onset of motor deficits Pertussis->Randomization Treatment_Groups Treatment Groups: - Vehicle - this compound - Selective MLK3 Inhibitor Randomization->Treatment_Groups Behavioral Behavioral Testing (e.g., Fear Conditioning) Treatment_Groups->Behavioral Histology Histological Analysis (e.g., Synaptic Puncta Staining) Treatment_Groups->Histology Biochemical Biochemical Analysis (e.g., Cytokine Levels) Treatment_Groups->Biochemical

Workflow for in vivo efficacy testing in the EAE model.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human MLK3 protein, kinase buffer, ATP, substrate peptide (e.g., myelin basic protein), test compounds (this compound, selective MLK3 inhibitors), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A series of dilutions of the test compounds are prepared.

    • The recombinant kinase, substrate, and ATP are incubated with each compound dilution in a microplate.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the neuroprotective and anti-inflammatory effects of a compound in a mouse model of multiple sclerosis.

Methodology:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[1][2][5]

    • On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the central nervous system.[2][5]

  • Treatment:

    • Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis).

    • Upon the onset of clinical symptoms, mice are randomly assigned to treatment groups: vehicle control, this compound (e.g., 10 mg/kg, intraperitoneally, twice daily), or a selective MLK3 inhibitor (e.g., CLFB1134, 30 mg/kg, intraperitoneally, twice daily).[4]

  • Outcome Measures:

    • Clinical Scoring: Disease severity is scored daily.

    • Histology: At the end of the study, brain and spinal cord tissues are collected for histological analysis, including staining for markers of inflammation, demyelination, and synaptic density (e.g., PSD95).[4]

    • Behavioral Tests: Cognitive function can be assessed using tests such as contextual fear conditioning.[4]

  • Data Analysis: Statistical comparisons are made between the treatment groups for all outcome measures.

Discussion of Efficacy

The available data suggests that while selective MLK3 inhibitors can be potent against their intended target, the broader-spectrum activity of this compound may be more advantageous in complex disease models like EAE. In the direct comparison study, this compound was effective at preserving hippocampal synapses, whereas the highly selective MLK3 inhibitor CLFB1134 was not.[4] This suggests that targeting additional kinases, such as other MLK family members or LRRK2, may contribute to the overall neuroprotective effect of this compound.

The rationale for the superior efficacy of a multi-kinase inhibitor like this compound in neuroinflammatory conditions could be twofold. Firstly, multiple kinase pathways are often dysregulated in such diseases, and simultaneously targeting several nodes in these interconnected signaling networks may be more effective than inhibiting a single target. Secondly, this compound has been shown to modulate microglial activation, shifting them towards a less inflammatory phenotype, which is a critical aspect of neuroprotection.[5] It is possible that this effect is mediated by the inhibition of a combination of kinases.

Conclusion

For researchers and drug developers, the choice between a broad-spectrum inhibitor like this compound and a selective MLK3 inhibitor depends on the specific therapeutic goal and the pathological context. While selective inhibitors offer the advantage of a more defined mechanism of action and potentially fewer off-target effects, the data presented here indicates that for complex neuroinflammatory diseases, a "selectively non-selective" inhibitor like this compound may provide a more robust therapeutic benefit. Further head-to-head comparative studies in various disease models are warranted to fully elucidate the relative merits of these different inhibitory strategies.

References

A Comparative Analysis of URMC-099 and Other Anti-Inflammatory Compounds in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of neuroinflammation in the pathogenesis of Alzheimer's disease (AD) is a critical area of investigation, leading to the exploration of various anti-inflammatory agents as potential therapeutics. This guide provides an objective comparison of URMC-099, a mixed-lineage kinase 3 (MLK3) inhibitor, with other notable anti-inflammatory compounds—the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and p38 mitogen-activated protein kinase (MAPK) inhibitors—in preclinical Alzheimer's disease models.

Executive Summary

This compound demonstrates a multifaceted mechanism of action in Alzheimer's disease models, not only suppressing neuroinflammation but also actively promoting the clearance of amyloid-beta (Aβ) pathology. In comparison, while ibuprofen also shows efficacy in reducing Aβ burden and inflammation, its mechanism is largely centered on inhibiting cyclooxygenase (COX) enzymes. The p38 MAPK inhibitors primarily focus on mitigating the downstream inflammatory signaling cascade, with less consistent effects reported on direct Aβ plaque reduction in preclinical models. This guide synthesizes the available experimental data to offer a comparative overview of these compounds' performance, providing a valuable resource for the scientific community.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of this compound, ibuprofen, and the p38 MAPK inhibitor MW150.

Table 1: Effects on Amyloid-Beta Pathology in AD Mouse Models

CompoundMouse ModelTreatment DetailsReduction in Aβ Plaque LoadReduction in Soluble AβReference
This compound APP/PS110 mg/kg/day (i.p.) for 3 weeksCortex: ~35.9% Hippocampus: ~47.2%Soluble Aβ40: ~47.1% Soluble Aβ42: ~28.5%[1][2]
Ibuprofen Tg2576375 ppm in chow for 6 monthsCortex: ~60%SDS-Soluble Aβ42: ~63%[3][4]
MW150 (p38 Inhibitor) APP/PS12.5 mg/kg/day (oral) for 3-4 monthsNo significant effectNot specified[5][6]

Table 2: Effects on Neuroinflammation in AD Mouse Models

CompoundMouse ModelKey Anti-Inflammatory EffectsReference
This compound APP/PS1 & In Vitro↓ Pro-inflammatory cytokines (TNFα, IL-1β, IL-6) ↑ Anti-inflammatory cytokines (IL-4, IL-13) Modulates microglial activation state[7][8]
Ibuprofen Tg2576↓ Interleukin-1β ↓ Microglial activation (CD45, CD11b)[3][4][9][10][11]
MW150 (p38 Inhibitor) APP/PS1↓ Pro-inflammatory cytokines (IL-1β, TNFα)[5][12]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, ibuprofen, and p38 MAPK inhibitors are crucial to understanding their therapeutic potential.

This compound: A Modulator of Kinase Signaling

This compound is a brain-penetrant, broad-spectrum kinase inhibitor with high affinity for Mixed Lineage Kinase 3 (MLK3). By inhibiting MLK3, this compound modulates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are pivotal in inflammatory responses and neuronal death.

URMC_099_Pathway Abeta Amyloid-Beta (Aβ) Microglia Microglia Abeta->Microglia activates MLK3 MLK3 Microglia->MLK3 MAPK_p38_JNK p38 MAPK / JNK Signaling MLK3->MAPK_p38_JNK URMC099 This compound URMC099->MLK3 inhibits Phagocytosis Aβ Phagocytosis & Degradation URMC099->Phagocytosis promotes Pro_Inflammatory Pro-inflammatory Cytokines (TNFα, IL-1β) MAPK_p38_JNK->Pro_Inflammatory Neuroprotection Neuroprotection Pro_Inflammatory->Neuroprotection inhibits Phagocytosis->Neuroprotection promotes

Caption: this compound inhibits the MLK3 pathway in microglia.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen, a widely used NSAID, primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This action blocks the production of prostaglandins, which are key mediators of inflammation. In the context of AD, this reduction in inflammation is thought to lessen the neurotoxic environment.

Ibuprofen_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ) COX_Enzymes COX-1 / COX-2 Inflammatory_Stimuli->COX_Enzymes activates Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produce Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes inhibits Inflammation Neuroinflammation Prostaglandins->Inflammation mediate

Caption: Ibuprofen inhibits COX enzymes to reduce inflammation.

p38 MAPK Inhibitors: Targeting a Key Inflammatory Kinase

p38 MAPK inhibitors, such as MW150, directly target the p38 MAPK protein, a critical node in the inflammatory signaling cascade. By blocking p38 MAPK, these compounds aim to prevent the production of pro-inflammatory cytokines and reduce the downstream cellular stress associated with neuroinflammation.

p38_Inhibitor_Pathway Upstream_Kinases Upstream Kinases (e.g., MLK3) p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK activates Pro_Inflammatory Pro-inflammatory Cytokines (TNFα, IL-1β) p38_MAPK->Pro_Inflammatory leads to production of p38_Inhibitor p38 Inhibitor (e.g., MW150) p38_Inhibitor->p38_MAPK inhibits

Caption: p38 MAPK inhibitors block a key inflammatory signaling node.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

This compound Study Protocol
  • Animal Model: Four-month-old male and female APP/PS1 double-transgenic mice were used. These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PSEN1-dE9).[13]

  • Treatment: Mice received daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg for three consecutive weeks.[13]

  • Amyloid-Beta Analysis: Brain tissue was homogenized, and soluble Aβ40 and Aβ42 levels were quantified using commercially available ELISA kits. Total Aβ plaque load was assessed by immunohistochemistry using an anti-Aβ antibody, followed by quantitative image analysis.[2][13]

  • Inflammatory Marker Analysis: Gene expression of pro- and anti-inflammatory cytokines in microglial cell cultures was determined by real-time quantitative polymerase chain reaction (RT-qPCR).[7] In vivo microglial activation was assessed by immunohistochemistry for the marker Iba1.

Ibuprofen Study Protocol
  • Animal Model: Ten-month-old female Tg2576 mice, which overexpress human APP with the Swedish mutation, were utilized.[10][11]

  • Treatment: Mice were fed a diet containing 375 ppm ibuprofen for six months.[10][11]

  • Amyloid-Beta Analysis: Amyloid plaque burden was quantified by immunohistochemistry with an anti-Aβ antibody and image analysis. SDS-soluble Aβ42 levels were measured by ELISA.[3][4]

  • Inflammatory Marker Analysis: Microglial activation was assessed by immunohistochemistry for CD45 and CD11b. Interleukin-1β levels were measured by ELISA.[3][9][10][11]

p38 MAPK Inhibitor (MW150) Study Protocol
  • Animal Model: APP/PS1 transgenic mice were used in the referenced studies.

  • Treatment: MW150 was administered orally at a dose of 2.5 mg/kg/day for 3-4 months.[6]

  • Amyloid-Beta Analysis: Aβ plaque burden was assessed by immunohistochemistry and quantitative image analysis.[5]

  • Inflammatory Marker Analysis: The levels of pro-inflammatory cytokines, IL-1β and TNFα, were measured in brain lysates.[5][12]

Conclusion

This compound emerges as a compelling therapeutic candidate for Alzheimer's disease due to its dual action of mitigating neuroinflammation and promoting Aβ clearance. While ibuprofen also demonstrates efficacy in reducing both inflammation and Aβ pathology, its broader mechanism of action through COX inhibition may present different side-effect profiles. The p38 MAPK inhibitors, as represented by MW150, show promise in targeting the inflammatory cascade, although their direct impact on Aβ plaque reduction appears less pronounced in the models reviewed.

This comparative guide underscores the importance of multifaceted therapeutic strategies for Alzheimer's disease. The distinct yet overlapping mechanisms of these anti-inflammatory compounds highlight the potential for targeted or combination therapies. Further head-to-head comparative studies in standardized preclinical models are warranted to more definitively delineate the relative efficacy and therapeutic potential of these promising agents.

Experimental_Workflow Start Select AD Mouse Model (e.g., APP/PS1, Tg2576) Treatment Administer Compound (this compound, Ibuprofen, p38 Inhibitor) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection (Brain) Treatment->Tissue Behavioral->Tissue IHC Immunohistochemistry (Aβ plaques, Microglia) Tissue->IHC ELISA ELISA (Soluble Aβ, Cytokines) Tissue->ELISA Analysis Data Analysis and Comparison IHC->Analysis ELISA->Analysis

Caption: General experimental workflow for preclinical drug comparison.

References

Head-to-head comparison of Urmc-099 and bosutinib in leukemia models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of URM C-099 and bosutinib (B1684425) in leukemia models. The information is compiled from publicly available experimental data to assist researchers in evaluating these two kinase inhibitors.

Executive Summary

Bosutinib is a well-established dual inhibitor of SRC and ABL kinases, approved for the treatment of chronic myeloid leukemia (CML). Its mechanism of action and efficacy in targeting the BCR-ABL fusion protein are well-documented. URM C-099 is primarily known as a mixed lineage kinase 3 (MLK3) inhibitor with demonstrated neuroprotective and anti-inflammatory properties. However, recent findings have revealed its potent inhibitory activity against ABL1 kinase, including the T315I mutant, suggesting its potential as an anti-leukemia agent. This guide presents a side-by-side comparison of their performance based on available preclinical data.

Data Presentation

Table 1: Kinase Inhibitory Potency
CompoundTargetIC50 (nM)Assay TypeSource(s)
URMC-099 ABL16.8Cell-free[1]
ABL1 (T315I)3Cell-free[2]
MLK314Cell-free[2]
Bosutinib Abl1Cell-free[2]
Src1.2Cell-free[2]

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity. Lower values indicate higher potency.

Table 2: Cellular Activity in Leukemia Cell Lines
CompoundCell LineIC50Assay ConditionsSource(s)
Bosutinib K562 (CML)~20 nM - 6.08 µM48-hour incubation, MTT assay[3]
Ba/F3 (BCR-ABL WT)0.2 µMNot specified
This compound Leukemia Cell LinesData Not Available-

Note: A significant data gap exists for the cellular activity of URM C-099 in leukemia cell lines. The IC50 values for bosutinib in K562 cells show variability across different studies, likely due to differences in experimental conditions.

Signaling Pathways

The following diagrams illustrate the known and hypothesized signaling pathways affected by bosutinib and URM C-099 in BCR-ABL positive leukemia cells.

bosutinib_pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL CrkL p-CrkL BCR_ABL->CrkL STAT5 p-STAT5 BCR_ABL->STAT5 Bosutinib Bosutinib Bosutinib->BCR_ABL inhibition Proliferation Cell Proliferation & Survival CrkL->Proliferation STAT5->Proliferation

Bosutinib Signaling Pathway in CML

urmc099_pathway cluster_downstream Hypothesized Downstream Signaling BCR_ABL BCR-ABL Downstream Downstream Effectors (e.g., p-CrkL, p-STAT5) BCR_ABL->Downstream URMC099 This compound URMC099->BCR_ABL inhibition (hypothesized) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Hypothesized URM C-099 Signaling in CML

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of compounds on the proliferation and viability of leukemia cell lines.

mtt_workflow start Start plate_cells Plate leukemia cells (e.g., K562) in 96-well plates start->plate_cells add_compound Add varying concentrations of URM C-099 or bosutinib plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

General Workflow for MTT Assay

Detailed Steps:

  • Cell Plating: Leukemia cells (e.g., K562) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize for a few hours.

  • Compound Addition: A range of concentrations of URM C-099 or bosutinib are added to the wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell viability by 50% (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to determine the effect of the inhibitors on the phosphorylation status of key signaling proteins in the BCR-ABL pathway.

  • Cell Treatment and Lysis: Leukemia cells are treated with URM C-099 or bosutinib for a specified time. After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL or anti-phospho-STAT5).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on film or by a digital imager.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the effect of the inhibitor. The membrane is often stripped and re-probed for the total protein as a loading control.

Discussion and Future Directions

The available data indicates that bosutinib is a potent inhibitor of BCR-ABL with well-characterized activity in leukemia cell lines. URM C-099, while primarily investigated for other indications, demonstrates significant potential as an ABL1 inhibitor based on biochemical assays. Its potent inhibition of the T315I mutant of ABL1 is particularly noteworthy, as this mutation confers resistance to many existing ABL kinase inhibitors.

A critical next step for the evaluation of URM C-099 in a leukemia context is the determination of its cellular efficacy in a panel of leukemia cell lines, including those expressing wild-type and mutated forms of BCR-ABL. Direct, head-to-head studies comparing the effects of URM C-099 and bosutinib on cell viability, apoptosis, and downstream signaling in the same experimental systems would provide a more definitive comparison of their anti-leukemic potential. Further in vivo studies using leukemia xenograft models would also be essential to assess the therapeutic potential of URM C-099.

References

Unraveling the Neuroprotective Potential of Urmc-099: A Comparative Analysis Across Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on the effects of Urmc-099, a promising mixed-lineage kinase (MLK) inhibitor, across various neuronal cell types. This guide synthesizes experimental data to illuminate the compound's performance and mechanisms of action, offering a valuable resource for advancing neurotherapeutics.

This compound has emerged as a potent neuroprotective and anti-inflammatory agent in models of several neurodegenerative diseases, including Alzheimer's disease, HIV-associated neurocognitive disorders (HAND), and multiple sclerosis.[1] Its primary mechanism involves the inhibition of MLK3, a key regulator of inflammatory signaling pathways.[2][3] This guide provides a detailed examination of its impact on microglia, astrocytes, and neurons, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Modulating the Inflammatory Hub: Effects on Microglia

Microglia, the resident immune cells of the central nervous system, are a primary target of this compound. In pathological conditions, activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. This compound has been shown to shift microglia from a pro-inflammatory to a less pathogenic, more protective state.[2]

In studies involving murine microglia, this compound treatment effectively reversed the induction of pro-inflammatory genes such as IL-1β, IL-6, and TNF-α stimulated by amyloid-β (Aβ42).[4] Furthermore, it has been observed to reduce the release of TNFα in microglia exposed to lipopolysaccharide (LPS) and other inflammatory stimuli.[2][3] This anti-inflammatory effect is largely attributed to the inhibition of the JNK and p38 MAPK signaling cascades.[2][4]

Beyond its anti-inflammatory role, this compound enhances the phagocytic capacity of microglia, facilitating the clearance of pathological proteins like Aβ.[4][5] This dual action of suppressing inflammatory responses while promoting debris clearance highlights its therapeutic potential in proteinopathies like Alzheimer's disease.

Quelling Astrocyte-Mediated Inflammation

Astrocytes, another critical glial cell type, also contribute to neuroinflammation. This compound has demonstrated efficacy in curbing inflammatory responses from these cells. By inhibiting the JNK and p38 MAPK signaling pathways, this compound can block the release of pro-inflammatory mediators such as nitric oxide (NO) and IL-6 from astrocytes.[2] This action helps to dampen the overall inflammatory environment in the CNS.

Direct and Indirect Neuroprotection

The neuroprotective effects of this compound on neurons are multifaceted, involving both direct actions and indirect benefits stemming from the modulation of glial cells. By suppressing the production of neurotoxic factors from microglia and astrocytes, this compound creates a more favorable environment for neuronal survival.[2][6][7]

Directly, this compound has been shown to protect neurons from apoptosis (programmed cell death) and to preserve synaptic structures.[8] For instance, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound prevented the loss of excitatory synapses in the hippocampus.[8][9] The broad-spectrum kinase inhibition of this compound, targeting multiple kinases beyond just MLK3, is thought to be crucial for its robust neuroprotective effects.[2][8] The compound has also been noted to promote autophagy in neural cells through the regulation of TFEB nuclear localization in an mTORC1-dependent manner.[2]

Quantitative Data Summary

Cell TypeStimulusThis compound EffectKey ReadoutReference
Murine MicrogliaAβ42Inhibition of pro-inflammatory gene expression84.8% decrease in IL-1β induction[4]
Murine MicrogliaAβ42Reduction in p38 and JNK phosphorylation21.5% decrease in p38 phosphorylation[4]
Murine MicrogliaLPSInhibition of TNFα releaseData not quantified in snippets[2][3]
Human MonocytesHIV-1 TatReduced cytokine releaseData not quantified in snippets[3]
AstrocytesInflammatory mediatorsInhibition of NO and IL-6 releaseData not quantified in snippets[2]
Cultured NeuronsTrophic deprivationPrevention of neuronal apoptosisDose-dependent protection[8]
EAE Mouse ModelEAE inductionPrevention of excitatory synapse lossPreservation of PSD95-positive structures[8][9]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

Urmc099_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (Aβ, LPS, HIV-1 Tat) MLK3 MLK3 MKK3_4_7 MKK3/4/7 MLK3->MKK3_4_7 Phosphorylates Urmc099 This compound Urmc099->MLK3 Inhibits Phagocytosis Enhanced Phagocytosis (in Microglia) Urmc099->Phagocytosis Promotes p38_JNK p38 / JNK MKK3_4_7->p38_JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38_JNK->Transcription_Factors Activates Neuronal_Apoptosis Neuronal Apoptosis p38_JNK->Neuronal_Apoptosis Promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNFα, IL-1β, IL-6) Transcription_Factors->Pro_inflammatory_Genes Induces

Caption: this compound signaling pathway in glial cells.

Experimental_Workflow Stimulation Stimulation with Pathological Agent (e.g., Aβ42, LPS, HIV-1 Tat) Treatment Treatment with this compound or Vehicle Control Stimulation->Treatment Incubation Incubation (Time-course) Treatment->Incubation Data_Collection Data Collection and Analysis Incubation->Data_Collection Cytokine_Analysis Cytokine Measurement (ELISA, qPCR) Data_Collection->Cytokine_Analysis Western_Blot Western Blot (Phospho-kinases) Data_Collection->Western_Blot Phagocytosis_Assay Phagocytosis Assay Data_Collection->Phagocytosis_Assay Viability_Apoptosis Cell Viability / Apoptosis Assays Data_Collection->Viability_Apoptosis Synapse_Imaging Synaptic Density Imaging Data_Collection->Synapse_Imaging

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Primary Murine Microglia Culture and Treatment Primary microglia are isolated from the cerebral cortices of neonatal mice. Astrocytes are first grown to confluency, and microglia are then separated by shaking. For experiments, microglia are plated at a specified density. To assess the effects of this compound on amyloid-β-induced inflammation, cells are treated with this compound and subsequently exposed to soluble Aβ42.[4]

Western Blotting for Kinase Phosphorylation To determine the activation of MAPK signaling pathways, cell lysates are collected after treatment. Proteins are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for phosphorylated forms of MKK3, MKK4, p38, and JNK.[4][5] Total protein levels are also measured for normalization.

Cytokine and Chemokine Analysis The levels of pro-inflammatory cytokines and chemokines (e.g., TNFα, IL-1β, IL-6, MCP-1) in cell culture supernatants or brain homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[10] Gene expression levels can be measured by real-time quantitative polymerase chain reaction (RT-qPCR).[5]

In Vivo Administration in Mouse Models For in vivo studies, such as in models of perioperative neurocognitive disorders or EAE, this compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[2][11] Treatment paradigms can vary, including prophylactic administration prior to the insult or therapeutic administration after symptom onset.[8][11]

Immunohistochemistry and Synapse Quantification To assess neuroinflammation and synaptic integrity in vivo, brain tissue is collected, sectioned, and stained with antibodies against markers for microglia (e.g., Iba1) and postsynaptic densities (e.g., PSD95).[8][11] Unbiased stereology or confocal microscopy is then used to quantify the number of activated microglia and the density of synaptic puncta.[8][11]

This comparative guide underscores the multifaceted potential of this compound as a neurotherapeutic agent. Its ability to modulate multiple key aspects of neuroinflammation in different neuronal cell types warrants further investigation and development.

References

URMC-099: A Novel Neuroinflammatory Modulator Benchmarked Against Standard-of-Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ROCHESTER, N.Y. – In a comprehensive analysis of preclinical data, the investigational compound URMC-099 demonstrates significant promise in mitigating neuroinflammation across a range of neurodegenerative and neuroinflammatory disorders. This guide provides a detailed comparison of this compound's performance against standard-of-care treatments in established animal models of HIV-Associated Neurocognitive Disorders (HAND), Alzheimer's Disease, Parkinson's Disease, and Perioperative Neurocognitive Disorders (PND).

This compound is a brain-penetrant, mixed-lineage kinase 3 (MLK3) inhibitor that has been shown to modulate microglial activation, reduce the production of pro-inflammatory cytokines, and protect neurons from damage.[1][2] This guide synthesizes available data to offer researchers, scientists, and drug development professionals an objective comparison of this compound's efficacy and mechanisms of action.

Key Findings at a Glance

Disease Model This compound Intervention Standard of Care Comparison Key Outcomes
HIV-Associated Neurocognitive Disorders (HAND) Adjunctive therapy with nanoformulated antiretroviral therapy (nanoART)Nanoformulated antiretroviral therapy (nanoART) aloneThis compound significantly enhanced the efficacy of nanoART, leading to a greater reduction in viral load and HIV-p24 levels.[3][4][5] It works by promoting autophagy and increasing the intracellular half-life of the antiretroviral drugs.[6]
Alzheimer's Disease (AD) Monotherapy in APP/PS1 transgenic miceDonepezil (B133215) or Memantine (B1676192) (in separate studies)This compound reduced amyloid-β (Aβ) plaque burden, decreased neuroinflammation, and improved cognitive function.[7][8] Direct comparative studies with donepezil or memantine are not yet available.
Parkinson's Disease (PD) Monotherapy in 6-OHDA-lesioned ratsLevodopa (L-DOPA)This compound shows potential to reduce neuroinflammation and protect dopaminergic neurons.[9] Direct comparative studies with L-DOPA are needed to assess relative efficacy.
Perioperative Neurocognitive Disorders (PND) Prophylactic treatment in mice undergoing orthopedic surgeryNo established standard-of-care drug; comparison against surgery-only controlThis compound prevented surgery-induced microgliosis and cognitive impairment without affecting fracture healing.[10][11]

Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of Mixed Lineage Kinase 3 (MLK3), a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. By inhibiting MLK3, this compound effectively dampens the downstream inflammatory cascade.

URMC099_Pathway cluster_stress Inflammatory Stimuli (e.g., HIV-1 Tat, Aβ) cluster_mlk Upstream Kinase cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Stimuli HIV-1 Tat, Aβ oligomers MLK3 MLK3 Stimuli->MLK3 MKKs MKK3/4/6/7 MLK3->MKKs JNK_p38 JNK & p38 MKKs->JNK_p38 Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) JNK_p38->Inflammation Neuronal_Damage Neuronal Damage & Apoptosis JNK_p38->Neuronal_Damage URMC099 This compound URMC099->MLK3

Figure 1: this compound inhibits the MLK3-MAPK signaling pathway.

I. This compound in HIV-Associated Neurocognitive Disorders (HAND)

Standard of Care: Combination antiretroviral therapy (cART) is the standard of care for HIV infection, which aims to suppress viral replication. However, neuroinflammation and cognitive deficits can persist. In preclinical models, nanoformulated ART (nanoART) is often used to improve drug delivery to the central nervous system.

This compound as an Adjunctive Therapy: Studies have shown that this compound can significantly enhance the efficacy of nanoART.[3][4][5]

Experimental Data: this compound with Nanoformulated Atazanavir (nanoATV)
Treatment Group Plasma Viral Load (copies/mL) Reduction in HIV-1 p24
Untreated ControlHighN/A
nanoATV aloneModerate Reduction~90-95%
This compound + nanoATVSignificant Reduction (often to undetectable levels)Enhanced reduction by ~60-90% over nanoATV alone

Note: Data is synthesized from multiple studies and represents general trends. Specific values can be found in the cited literature.

Experimental Workflow: In Vivo HAND Model

HAND_Workflow Model Humanized NOD/SCID/IL2Rγc-/- Mice Infection Infection with HIV-1 Model->Infection Treatment Treatment Initiation: - nanoATV/r alone - this compound + nanoATV/r Infection->Treatment Analysis Analysis: - Plasma Viral Load - CD4+ T-cell counts - HIV-1 p24 levels in tissues Treatment->Analysis

Figure 2: Experimental workflow for testing this compound in a HAND mouse model.
Detailed Experimental Protocol: HIV-1 Tat-Induced Neuroinflammation Model

A commonly used model to study the neuroinflammatory aspects of HAND involves the direct injection of the HIV-1 Tat protein into the brain of mice.

  • Animals: Adult C57BL/6 mice are used.

  • Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the desired brain region (e.g., hippocampus or striatum).

  • Tat Injection: A solution of HIV-1 Tat protein (typically 1-5 µg in a few microliters of sterile saline) is slowly injected into the brain parenchyma. Control animals receive a vehicle injection.

  • This compound Administration: this compound (typically 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at specified time points before and/or after Tat injection.

  • Behavioral and Histological Analysis: At various time points post-injection (e.g., 24 hours to 28 days), animals are assessed for cognitive deficits using tests like the Morris water maze or T-maze. Brain tissue is then collected for analysis of inflammatory markers (e.g., cytokine levels via ELISA or qPCR), microglial activation (e.g., Iba1 immunohistochemistry), and neuronal damage (e.g., Fluoro-Jade staining).[2]

II. This compound in Alzheimer's Disease (AD)

Standard of Care: Current treatments for AD, such as cholinesterase inhibitors (e.g., donepezil) and NMDA receptor antagonists (e.g., memantine), primarily provide symptomatic relief.

This compound's Potential: In the APP/PS1 transgenic mouse model of AD, this compound has been shown to reduce Aβ pathology and neuroinflammation.[7]

Experimental Data: this compound in APP/PS1 Mice
Parameter APP/PS1 Control APP/PS1 + this compound
Aβ40 Levels (extracellular) ElevatedDecreased by ~56%
Aβ42 Levels (extracellular) ElevatedDecreased by ~30%
Cognitive Function (e.g., Morris Water Maze) ImpairedSignificantly Improved
Microglial Activation Pro-inflammatory phenotypeShift towards anti-inflammatory phenotype

Note: Data is derived from studies on APP/PS1 mice. Direct comparisons with standard-of-care drugs in the same study are not available.[8]

Experimental Workflow: Alzheimer's Disease Mouse Model

AD_Workflow Model APP/PS1 Transgenic Mice Treatment Chronic Treatment: - Vehicle - this compound (e.g., 10 mg/kg/day) Model->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Analysis Post-mortem Brain Analysis: - Aβ plaque load - Inflammatory markers - Synaptic density Behavior->Analysis

Figure 3: General experimental workflow for AD mouse model studies.
Detailed Experimental Protocol: APP/PS1 Mouse Model

  • Animals: APP/PS1 double transgenic mice, which overexpress mutant human amyloid precursor protein and presenilin-1, are used. These mice develop age-dependent Aβ plaques and cognitive deficits.

  • Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered daily via i.p. injection for a specified duration (e.g., 3 weeks).[7]

  • Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze to evaluate spatial learning and memory.

  • Biochemical and Histological Analysis: After the treatment period, brain tissue is harvested. Levels of soluble and insoluble Aβ40 and Aβ42 are quantified by ELISA. Immunohistochemistry is used to visualize and quantify Aβ plaques, activated microglia, and astrocytes.

III. This compound in Parkinson's Disease (PD)

Standard of Care: The primary treatment for the motor symptoms of PD is dopamine (B1211576) replacement therapy, most commonly with Levodopa (L-DOPA).

This compound's Potential: By reducing neuroinflammation, which is increasingly recognized as a key contributor to the progression of PD, this compound may offer a neuroprotective strategy.[9]

Direct preclinical comparisons of this compound with L-DOPA are not yet available. Future studies are needed to evaluate the potential of this compound as a monotherapy or as an adjunct to L-DOPA to slow disease progression and potentially reduce L-DOPA-induced dyskinesias.

Detailed Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease
  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • 6-OHDA Lesioning: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum to selectively destroy dopaminergic neurons, mimicking the pathology of PD.

  • Behavioral Assessment: The extent of the dopaminergic lesion is assessed by observing rotational behavior induced by apomorphine (B128758) or amphetamine.

  • Treatment: Following confirmation of the lesion, animals would be treated with this compound, L-DOPA, a combination, or vehicle.

  • Outcome Measures: The efficacy of the treatment would be evaluated by assessing motor function (e.g., cylinder test, stepping test) and by post-mortem analysis of dopamine levels and neuronal survival in the substantia nigra and striatum.

IV. This compound in Perioperative Neurocognitive Disorders (PND)

Standard of Care: There are currently no FDA-approved drugs specifically for the treatment or prevention of PND. Management is primarily supportive.

This compound's Efficacy: Prophylactic administration of this compound has been shown to prevent the development of cognitive deficits in a mouse model of orthopedic surgery.[10][11]

Experimental Data: this compound in a Mouse Model of PND
Group Cognitive Performance (Object Place Recognition) Microglial Activation (in Hippocampus) Fracture Healing
Sham ControlNormalBaselineN/A
Surgery + VehicleImpairedIncreasedNormal
Surgery + this compoundNormal (similar to sham)Reduced (similar to sham)Normal
Detailed Experimental Protocol: Orthopedic Surgery-Induced PND Model
  • Animals: Aged mice are often used as they are more susceptible to PND.

  • Prophylactic Treatment: Mice receive i.p. injections of this compound (e.g., 10 mg/kg) or vehicle at set intervals before surgery.

  • Surgical Procedure: A standardized orthopedic surgery, such as a tibial fracture with internal fixation, is performed under general anesthesia.

  • Postoperative Care: Animals receive appropriate analgesia and monitoring.

  • Cognitive Testing: Several days after surgery, cognitive function is assessed using tasks that are sensitive to hippocampal function, such as the "What-Where-When" test or the Memory Load Object Discrimination task.[11]

  • Histological and Molecular Analysis: Brain tissue is analyzed for signs of neuroinflammation, such as microgliosis and changes in cytokine levels. The healing of the fractured bone is also assessed to ensure the treatment does not have adverse effects on tissue repair.[10][11]

Conclusion

This compound demonstrates a novel mechanism of action that targets neuroinflammation, a common pathological feature across several debilitating neurological disorders. In preclinical models of HAND, it shows significant promise as an adjunctive therapy to enhance the efficacy of standard antiretroviral treatments. In models of Alzheimer's disease and perioperative neurocognitive disorders, it has shown direct beneficial effects on pathology and cognitive function. While direct comparative data against standard-of-care treatments for Parkinson's and Alzheimer's diseases are still needed, the existing evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for these and other neuroinflammatory conditions. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this promising compound.

References

Synergistic Neuroprotection: A Comparative Analysis of URMC-099 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective agent URMC-099 and its synergistic effects when combined with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of existing experimental data and potential therapeutic combinations.

This compound is a brain-penetrant, small molecule inhibitor of mixed-lineage kinase 3 (MLK3) that has demonstrated significant anti-inflammatory and neuroprotective properties in various preclinical models of neurodegenerative diseases.[1][2] Its mechanism of action involves the dampening of neuroinflammatory responses mediated by microglia and the protection of neuronal structures from damage.[2][3] This guide will delve into the observed synergistic effects of this compound with nanoformulated antiretroviral therapy and explore the potential for synergy with other neuroprotective agents, namely riluzole (B1680632) and rapamycin (B549165).

Demonstrated Synergy: this compound and Nanoformulated Antiretroviral Therapy (nanoART)

A significant synergistic effect has been demonstrated between this compound and long-acting nanoformulated ritonavir-boosted atazanavir (B138) (nanoATV/r), a form of nanoART, in the context of HIV-1 infection. Co-administration of this compound with nanoATV/r resulted in a more potent reduction in viral load in humanized mice than either treatment alone, highlighting a clear therapeutic advantage for the combination therapy.[4]

Quantitative Data Comparison

The following table summarizes the key findings from in vivo studies, showcasing the enhanced efficacy of the combination therapy in reducing viral markers.

Treatment GroupHIV-1 RNA (copies/cell)Reduction in Viral RNA vs. Control
Control (HIV-1 infected)~1885-
This compound aloneNo significant change-
Native ATV~18850%
nanoATVNot specified-
nanoATV + this compound (0.1 ng/ml)~1250~33.7%
nanoATV + this compound (1 ng/ml)~725~61.5%
nanoATV + this compound (10 ng/ml)~663~64.8%

Data extracted from Zhang G, et al. Nanomedicine. 2016.[5]

Experimental Protocol: In Vivo Synergy Study

Objective: To evaluate the synergistic antiviral efficacy of this compound and nanoATV/r in a humanized mouse model of HIV-1 infection.

Animal Model: Humanized NOD/SCID/IL2Rγc-/- (NSG) mice, reconstituted with human hematopoietic stem cells to develop a functional human immune system.[6][7]

Drug Formulation and Administration:

  • nanoATV/r: Ritonavir-boosted atazanavir was formulated into nanoparticles.

  • This compound: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[3][8]

  • Combination Therapy: Mice received both nanoATV/r and this compound.

Experimental Procedure:

  • Humanized NSG mice were infected with HIV-1.

  • Following infection, mice were divided into treatment groups: control (vehicle), this compound alone, nanoATV/r alone, and combination of this compound and nanoATV/r.

  • Treatments were administered as per the specified doses and routes.

  • Viral load was monitored over time by measuring HIV-1p24 antigen levels and reverse transcriptase (RT) activity in plasma samples.[9][10][11][12]

Endpoint Analysis:

  • Quantification of HIV-1p24 antigen and RT activity to determine viral load.

  • Immunohistochemical analysis of lymphoid tissues to assess the number of HIV-1 infected cells.

Mechanism of Synergy: this compound and nanoART

The synergistic effect of this compound and nanoART is attributed to the modulation of phagolysosomal pathways within macrophages, which serve as a reservoir for HIV-1. This compound enhances the sequestration of nanoATV/r within late endosomes and lysosomes, the same compartments where HIV-1 virions mature and assemble. This colocalization increases the exposure of the virus to the antiretroviral drugs, leading to a more effective inhibition of viral replication.[4]

Synergy_Mechanism cluster_macrophage Macrophage URMC099 This compound Phagosome Phagosome/ Endosome URMC099->Phagosome Modulates Trafficking Lysosome Lysosome Phagosome->Lysosome Matures Lysosome->Phagosome Fuses with nanoART nanoART nanoART->Phagosome Enters Cell HIV HIV-1 Virion Maturation Viral Maturation/ Assembly HIV->Maturation Maturation->Phagosome label_synergy Increased nanoART concentration in viral maturation compartments leads to enhanced viral inhibition.

Synergistic mechanism of this compound and nanoART.

Experimental_Workflow A Humanized NSG Mouse Model (Reconstituted Human Immune System) B HIV-1 Infection A->B C Treatment Groups: - Control (Vehicle) - this compound alone - nanoART alone - this compound + nanoART B->C D Drug Administration (Specified doses and routes) C->D E Monitoring of Viral Load (HIV-1p24 and RT activity) D->E F Endpoint Analysis: - Viral Load Quantification - Tissue Immunohistochemistry E->F

In vivo experimental workflow for synergy assessment.

Potential for Synergy: this compound with Other Neuroprotective Agents

While direct experimental evidence is not yet available, the distinct and complementary mechanisms of action of this compound, riluzole, and rapamycin suggest a strong potential for synergistic neuroprotective effects.

This compound and Riluzole
  • This compound: Primarily acts as an anti-inflammatory agent by inhibiting the MLK3-JNK/p38 MAPK signaling pathway, which is activated by neuroinflammatory mediators.[6][13] This reduces microglial activation and the production of pro-inflammatory cytokines.[6]

  • Riluzole: Its neuroprotective effects are mainly attributed to the modulation of glutamatergic neurotransmission. Riluzole inhibits presynaptic glutamate (B1630785) release by blocking voltage-dependent sodium channels and also non-competitively blocks NMDA receptors.[8][14]

Potential Synergy: The combination of this compound and riluzole could offer a dual-pronged approach to neuroprotection. While riluzole targets excitotoxicity, a direct driver of neuronal damage, this compound could mitigate the subsequent inflammatory cascade that exacerbates and perpetuates the initial injury. This combination could be particularly beneficial in conditions where both excitotoxicity and neuroinflammation play a critical role, such as in amyotrophic lateral sclerosis (ALS) and traumatic brain injury.

This compound and Rapamycin
  • This compound: As a broad-spectrum kinase inhibitor, this compound has been shown to induce autophagy.[5]

  • Rapamycin: A well-known inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[15] By inhibiting mTORC1, rapamycin is a potent inducer of autophagy, a cellular process that clears aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.[4][16]

Potential Synergy: Both this compound and rapamycin promote autophagy, a crucial mechanism for neuronal health. A combination therapy could potentially lead to a more robust and sustained activation of autophagy through distinct but convergent pathways. This could be highly beneficial in proteinopathies like Alzheimer's and Parkinson's disease, where the clearance of toxic protein aggregates is a primary therapeutic goal. Furthermore, the anti-inflammatory effects of this compound could complement the autophagy-inducing properties of rapamycin to provide a more comprehensive neuroprotective strategy.

Potential_Synergies cluster_combo Potential Combination Therapies for Neuroprotection cluster_mechanisms Mechanisms of Action URMC099 This compound Anti_Inflammation Anti-Inflammation (MLK3 Inhibition) URMC099->Anti_Inflammation Autophagy_Induction Autophagy Induction URMC099->Autophagy_Induction Riluzole Riluzole Glutamate_Modulation Glutamate Modulation Riluzole->Glutamate_Modulation Rapamycin Rapamycin Rapamycin->Autophagy_Induction Neuroprotection Synergistic Neuroprotection Anti_Inflammation->Neuroprotection Glutamate_Modulation->Neuroprotection Autophagy_Induction->Neuroprotection

Conceptual diagram of potential synergistic mechanisms.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent, particularly due to its potent anti-inflammatory effects. The demonstrated synergy with nanoformulated antiretroviral therapy provides a strong rationale for its use as an adjunctive therapy in HIV-associated neurocognitive disorders. Furthermore, the mechanistic overlap with other neuroprotective agents like riluzole and rapamycin suggests that combination therapies could offer enhanced therapeutic benefits for a range of neurodegenerative diseases. Further preclinical studies are warranted to experimentally validate these potential synergies and to elucidate the optimal therapeutic combinations and dosing regimens.

References

Evaluating the Therapeutic Window of Urmc-099: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic window of Urmc-099, a mixed-lineage kinase (MLK) inhibitor, in comparison to similar compounds, CEP-1347 and prostetin/12k. This analysis is based on available preclinical data and is intended to inform further research and development.

This compound has emerged as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative disorders. Its mechanism of action centers on the inhibition of mixed-lineage kinases, particularly MLK3, which are key regulators of inflammatory signaling pathways in the central nervous system.[1][2] Understanding its therapeutic window—the range between the effective dose and the dose at which toxicity occurs—is critical for its clinical translation. This guide synthesizes preclinical data on this compound and compares it with the first-generation MLK inhibitor, CEP-1347, and a more recent analog, prostetin/12k.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparative studies with standardized methodologies are limited, and much of the toxicity data is qualitative.

Table 1: In Vitro Potency of this compound and Similar Compounds

CompoundTargetIC50 (nM)
This compound MLK119[1]
MLK242[1]
MLK314[1]
DLK150[1]
LRRK211[1]
CEP-1347 MLK138-61
MLK251-82
MLK323-39
Prostetin/12k HGK0.30[3]
MLK323.70[3]

Table 2: Preclinical Efficacy and Safety of this compound and Similar Compounds

CompoundAnimal ModelEffective DoseRoute of AdministrationObserved EfficacySafety/Toxicity Profile
This compound HIV-1 Tat-induced neuroinflammation (mice)10 mg/kgi.p.Reduced inflammatory cytokines, protected neuronal architecture.[4]Well-tolerated at 10 mg/kg.[4]
Experimental Autoimmune Encephalomyelitis (EAE) (mice)10 mg/kg (twice daily)i.p.Prevented loss of postsynaptic structures, shifted microglia to a less inflammatory phenotype.[5]Exemplary safety profile in in vivo models.[5]
Perioperative neurocognitive disorders (mice)10 mg/kgi.p.Prevented surgery-induced microgliosis and cognitive impairment.[6]No adverse effects on peripheral immune response or fracture healing.[6]
CEP-1347 Parkinson's Disease (Human Clinical Trial)10, 25, 50 mg (twice daily)OralIneffective in delaying disability.[7]Generally safe and well-tolerated.[7][8]
Cancer Stem Cells (mice)<1/10th of human equivalent safe doseSystemicReduced tumor-initiating cancer stem cells.[9]
Prostetin/12k Amyotrophic Lateral Sclerosis (ALS) (preclinical)Not specifiedOralPotent motor neuron protection.[10]Well-tolerated at and above pharmacologically relevant doses in nonclinical safety studies.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of MLK3 Inhibition

The primary mechanism of action for this compound and similar compounds involves the inhibition of the MLK3 signaling cascade, which plays a crucial role in neuroinflammation.

MLK3_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Microglia Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, HIV-1 Tat) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MLK3 MLK3 TLR4->MLK3 activates MKKs MKK4/7 MLK3->MKKs phosphorylates JNK_p38 JNK / p38 MKKs->JNK_p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) JNK_p38->Transcription_Factors activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines induces transcription Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage leads to Urmc_099 This compound Urmc_099->MLK3 inhibits

Caption: MLK3 signaling pathway in microglia and its inhibition by this compound.

Experimental Workflow: MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a standard for evaluating neuroprotective therapies for Parkinson's disease.

MPTP_Workflow Animal_Acclimation 1. Animal Acclimation (C57BL/6 mice) Grouping 2. Grouping (Vehicle, MPTP, MPTP + this compound) Animal_Acclimation->Grouping Treatment 3. Treatment Administration (e.g., this compound pre-treatment) Grouping->Treatment MPTP_Induction 4. MPTP Induction (e.g., 20 mg/kg, 4 doses, 2h intervals) Treatment->MPTP_Induction Behavioral_Testing 5. Behavioral Testing (e.g., Rotarod, Pole Test) (7 days post-MPTP) MPTP_Induction->Behavioral_Testing Tissue_Collection 6. Tissue Collection (Striatum, Substantia Nigra) Behavioral_Testing->Tissue_Collection Analysis 7. Analysis (HPLC for dopamine (B1211576) levels, Immunohistochemistry for TH+ neurons) Tissue_Collection->Analysis

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Experimental Workflow: LPS-Induced Microglial Activation

Lipopolysaccharide (LPS) is used to induce a pro-inflammatory response in microglia, allowing for the evaluation of anti-inflammatory compounds.

LPS_Workflow Cell_Culture 1. Primary Microglia or BV-2 Cell Culture Pre_treatment 2. Pre-treatment with this compound (e.g., 100 nM for 1 hour) Cell_Culture->Pre_treatment LPS_Stimulation 3. LPS Stimulation (e.g., 100 ng/mL for 24 hours) Pre_treatment->LPS_Stimulation Supernatant_Collection 4. Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis LPS_Stimulation->Cell_Lysis Cytokine_Analysis 6. Cytokine Analysis (ELISA) (TNF-α, IL-1β, IL-6) Supernatant_Collection->Cytokine_Analysis Western_Blot 7. Western Blot Analysis (p-JNK, p-p38) Cell_Lysis->Western_Blot

Caption: Workflow for LPS-induced microglial activation assay.

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol is adapted from established methods to assess neuroprotection.

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups: Mice are randomly assigned to three groups: Vehicle control, MPTP + Vehicle, and MPTP + this compound.

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the first MPTP injection and then twice daily for the duration of the MPTP administration period.

  • MPTP Intoxication: MPTP hydrochloride is dissolved in saline and administered i.p. at a dose of 20 mg/kg, with four injections given at 2-hour intervals.

  • Behavioral Analysis: Seven days after the last MPTP injection, motor coordination and balance are assessed using the rotarod test.

  • Neurochemical Analysis: Following behavioral testing, mice are euthanized, and the striata are dissected for the quantification of dopamine and its metabolites by high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: The brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

LPS-Induced TNF-α Release in Microglia

This in vitro assay evaluates the anti-inflammatory potential of the compounds.

  • Cell Culture: Murine microglial cells (e.g., BV-2 cell line) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 24-well plates. After reaching 80-90% confluency, they are pre-treated with various concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of Tumor Necrosis Factor-alpha (TNF-α) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of TNF-α (pg/mL), and the inhibitory effect of this compound is calculated relative to the LPS-only treated group.

Conclusion

This compound demonstrates a promising preclinical profile with a seemingly wide therapeutic window in various models of neuroinflammation and neurodegeneration. It shows efficacy at doses that are well-tolerated in rodents.[4][5][6] In comparison, CEP-1347, while safe, lacked clinical efficacy, potentially due to insufficient target engagement or a narrower therapeutic index in the context of Parkinson's disease.[7] Prostetin/12k, a more recent analog of this compound, exhibits enhanced potency and pharmacokinetic properties, suggesting a potentially improved therapeutic window, though comprehensive in vivo efficacy and toxicity data are still emerging.[3][10]

For researchers, the data presented here underscores the potential of targeting the MLK pathway for neurodegenerative diseases. Future studies should focus on establishing more precise quantitative measures of the therapeutic window for this compound and prostetin/12k, including dose-ranging efficacy studies to determine ED50 values and comprehensive toxicology studies to establish MTD and LD50 values. Such data will be crucial for the design of future clinical trials and the ultimate translation of these promising compounds into effective therapies.

References

URMC-099's Impact on Microglial Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of novel therapeutic compounds is paramount. This guide provides a comparative overview of the transcriptomic changes in microglia treated with the mixed-lineage kinase 3 (MLK3) inhibitor, URMC-099, versus untreated control microglia. While comprehensive RNA-sequencing data is not yet publicly available, this guide synthesizes findings from targeted gene expression studies to illuminate the compound's effects on key inflammatory pathways.

This compound is a brain-penetrant small molecule inhibitor of MLK3 that has demonstrated neuroprotective and anti-inflammatory properties in various models of neurodegenerative and neuroinflammatory diseases.[1][2] At the cellular level, this compound modulates the activation state of microglia, the resident immune cells of the central nervous system, steering them towards a less inflammatory phenotype.[2] This is achieved, in part, by altering the expression of key genes involved in the inflammatory response.

Comparative Gene Expression Analysis

Studies utilizing quantitative real-time PCR (RT-qPCR) have revealed significant changes in the expression of pro- and anti-inflammatory cytokine genes in microglia following this compound treatment, particularly in the context of pathological stimuli such as amyloid-β (Aβ) and HIV-1 Tat protein.

GeneStimulusTreatmentChange in Expression in this compound Treated vs. ControlReference
Pro-inflammatory Cytokines
Interleukin-1 beta (IL-1β)Aβ42This compoundDecreased[3]
Interleukin-6 (IL-6)Aβ42This compoundDecreased[3]
Tumor Necrosis Factor-alpha (TNF-α)Aβ42This compoundDecreased[3]
Tumor Necrosis Factor-alpha (TNF-α)HIV-1 TatThis compoundDecreased[4]
Interleukin-6 (IL-6)HIV-1 TatThis compoundDecreased[4]
Monocyte Chemoattractant Protein-1 (MCP-1)HIV-1 TatThis compoundDecreased[4]
Anti-inflammatory Cytokines
Interleukin-4 (IL-4)Aβ42This compoundIncreased[3]
Interleukin-13 (IL-13)Aβ42This compoundIncreased[3]
Interleukin-10 (IL-10)HIV-1 TatThis compoundNo significant change[4]

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for assessing the effect of this compound on microglial gene expression.

Murine Microglia Culture and Treatment (Aβ42 Stimulation Model)
  • Cell Culture: Primary murine microglia are isolated from the cerebral cortices of early postnatal mouse pups. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • This compound Treatment: Cultured microglia are pre-treated with this compound (typically at a concentration of 100 nM) for a specified period, for example, 30 minutes.

  • Aβ42 Stimulation: Following pre-treatment, microglia are stimulated with soluble Aβ1-42 (typically 10 μM) for a duration of 30 minutes to induce an inflammatory response.

  • RNA Isolation: Total RNA is extracted from the treated and control microglia using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RT-qPCR: First-strand cDNA is synthesized from the isolated RNA. Gene expression levels of target cytokines are quantified by real-time quantitative PCR using gene-specific primers and a suitable master mix. Data is normalized to a housekeeping gene (e.g., 18S rRNA) and expressed as fold change relative to control conditions.[3][4]

In Vivo Treatment and Analysis (HIV-1 Tat Model)
  • Animal Model: Male C57BL/6 mice are used.

  • This compound Administration: Mice receive intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle control.

  • Induction of Neuroinflammation: A stereotactic injection of HIV-1 Tat protein is administered into the cortex to induce a local inflammatory response.

  • Tissue Collection and Processing: At a designated time point post-injection (e.g., 24 hours), animals are euthanized, and the brain tissue surrounding the injection site is collected.

  • Protein Lysate Preparation: The brain tissue is homogenized to create a total protein lysate.

  • Cytokine Measurement: The levels of various cytokines (e.g., TNF-α, MCP-1, IL-6, IL-10) in the brain lysates are quantified using a multiplex bead-based immunoassay (e.g., Luminex).[4]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound in microglia are primarily attributed to its inhibition of the Mixed-Lineage Kinase 3 (MLK3), which is an upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways.

URMC099_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Stimulus Inflammatory Stimulus (e.g., Aβ, HIV-1 Tat) MLK3 MLK3 Stimulus->MLK3 MKK3_6 MKK3/6 MLK3->MKK3_6 MKK4_7 MKK4/7 MLK3->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) Transcription_Factors->Pro_inflammatory_Genes URMC099 This compound URMC099->MLK3

Caption: this compound inhibits MLK3, blocking downstream p38/JNK MAPK signaling and reducing pro-inflammatory gene expression.

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model Microglia_Culture Microglia Culture URMC099_Treatment_IV This compound or Vehicle Treatment Microglia_Culture->URMC099_Treatment_IV Stimulation Inflammatory Stimulus (e.g., Aβ42) URMC099_Treatment_IV->Stimulation RNA_Isolation RNA Isolation Stimulation->RNA_Isolation RT_qPCR RT-qPCR Analysis RNA_Isolation->RT_qPCR Animal_Model Animal Model URMC099_Treatment_V This compound or Vehicle Administration Animal_Model->URMC099_Treatment_V Inflammation_Induction Inflammation Induction (e.g., HIV-1 Tat) URMC099_Treatment_V->Inflammation_Induction Tissue_Collection Brain Tissue Collection Inflammation_Induction->Tissue_Collection Protein_Analysis Cytokine Protein Analysis Tissue_Collection->Protein_Analysis

Caption: Workflow for assessing this compound's effects on microglia in vitro and in vivo.

References

Independent Validation of Urmc-099: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for Urmc-099, a brain-penetrant mixed-lineage kinase (MLK) inhibitor, with alternative therapeutic strategies. The information is compiled from preclinical studies to support independent validation and further research.

Overview of this compound

This compound is a "selectively non-selective" kinase inhibitor with potent activity against mixed-lineage kinase 3 (MLK3). It also demonstrates inhibitory action against other kinases, including MLK1, MLK2, Dual Leucine Zipper Kinase (DLK), Leucine-Rich Repeat Kinase 2 (LRRK2), and ABL1.[1][2] This broad-spectrum activity is believed to contribute to its neuroprotective and anti-inflammatory effects observed in various disease models.[3] Developed at the University of Rochester Medical Center, this compound has been investigated for its therapeutic potential in several neuroinflammatory and neurodegenerative conditions.[2][4]

Comparative Efficacy of this compound

A key aspect of validating this compound's therapeutic potential is to compare its performance against more selective inhibitors. A study in the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis, provides a direct comparison between this compound and CLFB1134, a highly-selective MLK3 inhibitor.[1]

This compound vs. a Selective MLK3 Inhibitor (CLFB1134) in an EAE Model
MetricVehicleThis compound (10 mg/kg)CLFB1134 (30 mg/kg)
PSD95-Positive Puncta Density (Relative to Sham) DecreasedPreservedNot Preserved[1]
Contextual Fear Conditioning (Relative to Sham) 0.67 ± 0.090.99 ± 0.12Not Reported
Microglial Morphology Activated (Amoeboid)Activated (Less Inflammatory Phenotype)Not Reported

Data synthesized from a study in an experimental autoimmune encephalomyelitis (EAE) mouse model.[1][3]

The findings from this comparative study suggest that the broad-spectrum kinase inhibition of this compound is more effective in this neuroinflammatory disease model than selectively targeting MLK3 alone.[1]

Performance of this compound Across Preclinical Models

This compound has been evaluated in several preclinical models, demonstrating a consistent profile of anti-inflammatory and neuroprotective activity.

HIV-1 Associated Neurocognitive Disorders (HAND)

In models of HAND, this compound has been shown to reduce the production of inflammatory cytokines by microglia exposed to the HIV-1 Tat protein and prevent the destruction of neuronal axons.[5][6] In vivo, this compound treatment decreased inflammatory cytokine levels and protected neuronal structure in response to HIV-1 Tat exposure.[6]

ModelKey Findings with this compound (10 mg/kg)
In vitro (HIV-1 Tat-exposed microglia) - Reduced production of TNF-α, IL-6, and MCP-1.[7] - Prevented phagocytosis of neuronal axons.[6]
In vivo (Mouse model with HIV-1 Tat injection) - Decreased production of TNF-α, IL-6, and MCP-1 in the CNS.[7][8] - Preserved dendritic and synaptic architecture.[7]
Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to facilitate the microglial degradation of amyloid-β (Aβ).[5] In Aβ42-treated microglia, this compound reduced the expression of pro-inflammatory mediators while promoting the phagocytic uptake of Aβ.[2] Treatment of APP/PS1 Alzheimer's model mice with this compound led to a reduction in JNK pathway activation and a shift in microglial polarization towards a protective M2 subtype.[2]

ModelKey Findings with this compound (10 mg/kg)
In vitro (Aβ42-treated microglia) - Decreased gene expression of IL-1β, IL-6, and TNF-α.[5] - Increased phagocytosis of Aβ42.
In vivo (APP/PS1 mice) - Reduced levels of activated MKK3, MKK4, and JNK.[2] - Shifted microglia towards an M2 (Arginase+) phenotype.[2]
Perioperative Neurocognitive Disorders (PND)

Prophylactic treatment with this compound was found to be sufficient to prevent surgery-induced microgliosis and cognitive impairment in a mouse model of PND.[7][9] The treatment did not adversely affect fracture healing.[7][9]

ModelKey Findings with this compound (10 mg/kg)
In vivo (Mouse model of orthopedic surgery) - Prevented surgery-induced microgliosis.[4][7] - Abrogated memory deficits in object discrimination tasks.[7] - No negative impact on bone fracture healing.[10]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Neuroinflammation

Urmc-099_Mechanism_of_Action cluster_stress Cellular Stressors (e.g., HIV-1 Tat, Aβ) cluster_kinases Kinase Cascade cluster_cellular_response Cellular Response Stress HIV-1 Tat / Aβ MLK3 MLK3 Stress->MLK3 Activates MKK MKK3/4/6/7 MLK3->MKK Phosphorylates MAPK p38 / JNK MKK->MAPK Phosphorylates Microglia Microglial Activation MAPK->Microglia Leads to Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Microglia->Cytokines Releases Neurotoxicity Neurotoxicity & Synapse Loss Cytokines->Neurotoxicity Causes Urmc099 This compound Urmc099->MLK3 Inhibits

Caption: this compound inhibits the MLK3 signaling cascade to reduce neuroinflammation.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_setup Model Induction cluster_treatment Treatment Regimen cluster_analysis Outcome Analysis Induction Induce Disease Model (e.g., EAE, HAND, PND) Randomization Randomize into Groups (Vehicle, this compound, Comparator) Induction->Randomization Dosing Administer Treatment (e.g., 10 mg/kg i.p.) Randomization->Dosing Behavior Behavioral Testing (e.g., Fear Conditioning, Memory Tasks) Dosing->Behavior Histo Immunohistochemistry (e.g., PSD95, Iba1) Behavior->Histo Biochem Biochemical Analysis (e.g., Cytokine Levels, Western Blot) Histo->Biochem

Caption: A generalized workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vivo Administration of this compound
  • Compound Preparation: For in vivo studies, this compound is typically dissolved in a vehicle solution, such as 5% DMSO, 40% polyethylene (B3416737) glycol 400 (PEG400), and 55% normal saline.[1]

  • Dosage and Administration: A common dosage used in mouse models is 10 mg/kg administered via intraperitoneal (i.p.) injection.[2][7][9] The frequency of administration varies between studies, ranging from daily to twice-daily injections.[1][2]

Behavioral Assays
  • Contextual Fear Conditioning: This task is used to assess hippocampal-dependent learning and memory. Mice are placed in a novel environment and receive a mild foot shock paired with an auditory cue. Memory is assessed by measuring the freezing response to the context and the cue at a later time.[3]

  • "What-Where-When" and Memory Load Object Discrimination Tasks: These assays are employed to evaluate cognitive function, particularly in models of PND. They test the ability of mice to remember the identity and location of objects.[7][9]

Immunohistochemistry and Biochemical Analysis
  • Microglial Activation: Brain sections are stained with antibodies against Iba1 to identify microglia. Morphological changes, such as a shift from a ramified to an amoeboid shape, are indicative of activation.[1]

  • Synaptic Integrity: The density of synaptic markers, such as PSD95 for postsynaptic terminals, is quantified through immunofluorescence staining and confocal microscopy to assess synapse loss or preservation.[1]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines are measured in brain tissue lysates or cell culture supernatants using techniques like ELISA or multiplex assays.[7]

  • Western Blotting: This technique is used to quantify the levels of specific proteins and their phosphorylation status, for example, to assess the activation of kinases in the MLK3 signaling pathway (e.g., p-JNK, p-p38).[7]

This guide is intended to provide a summary of the existing preclinical data for this compound and its comparison to alternatives. Researchers are encouraged to consult the primary literature for more in-depth information.

References

Urmc-099: A Comparative Analysis of its Translational Potential in Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals assessing Urmc-099 against other therapeutic candidates. This document provides a comprehensive comparison of mechanisms of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

This compound is a brain-penetrant, orally bioavailable small molecule inhibitor with a unique "selectively non-selective" kinase inhibition profile.[1] Primarily targeting Mixed Lineage Kinase 3 (MLK3), a key regulator of neuroinflammation and neuronal apoptosis, this compound also exhibits potent inhibitory activity against other kinases implicated in neurodegenerative diseases, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Abelson murine leukemia viral oncogene homolog 1 (ABL1).[1][2] This broad-spectrum activity has positioned this compound as a promising therapeutic candidate for a range of neurological disorders, including HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3][4][5] This guide provides a comparative assessment of this compound's translational potential against other drug candidates, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its neuroprotective and anti-inflammatory effects primarily through the inhibition of the Mixed Lineage Kinase (MLK) family, with a high affinity for MLK3.[1][6] MLKs are upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] In neurodegenerative conditions, the activation of these pathways by stressors such as protein aggregates (e.g., amyloid-β), inflammatory cytokines, or viral proteins leads to neuronal apoptosis and the production of pro-inflammatory mediators by microglia.[2][7] By inhibiting MLK3, this compound effectively dampens this cascade, reducing neuronal death and mitigating the inflammatory response.[3][7]

The "selectively non-selective" nature of this compound, with its activity against other kinases like LRRK2, may offer a therapeutic advantage over highly specific inhibitors.[5][8] This broader activity profile allows it to modulate multiple pathological signaling pathways simultaneously, which may be more effective in complex multifactorial diseases.[2][8]

Urmc-099_Signaling_Pathway Stress Neurotoxic Stimuli (Aβ, HIV-1 Tat, etc.) MLK3 MLK3 Stress->MLK3 Activates LRRK2 LRRK2 Stress->LRRK2 Activates Urmc099 This compound Urmc099->MLK3 Urmc099->LRRK2 MKKs MKK3/4/6/7 MLK3->MKKs Phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates Inflammation Neuroinflammation (TNFα, IL-1β, IL-6) p38_JNK->Inflammation Apoptosis Neuronal Apoptosis p38_JNK->Apoptosis Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Lysis Lysis Treatment->Lysis Quantification Quantification Lysis->Quantification SDS_PAGE SDS_PAGE Quantification->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Quantify Bands

References

URMC-099 in Combination Therapy for Glioblastoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical performance of URMC-099 in combination with AZD6482 for glioblastoma, benchmarked against alternative therapeutic strategies.

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The current standard of care, involving surgical resection followed by radiation and temozolomide (B1682018) (TMZ) chemotherapy, offers limited efficacy due to the tumor's aggressive and infiltrative nature, and the development of therapeutic resistance. This has spurred intensive research into novel combination therapies aimed at overcoming these challenges. This guide provides a comprehensive comparison of the preclinical performance of a promising new combination, the mixed-lineage kinase 3 (MLK3) inhibitor this compound with the PI3Kβ inhibitor AZD6482, against other emerging combination therapies for glioblastoma.

This compound and AZD6482: A Synergistic Approach

A key preclinical study has demonstrated a strong synergistic anti-tumor effect of combining this compound and AZD6482 in glioblastoma models.[1][2] This combination therapy has been shown to significantly inhibit glioblastoma cell proliferation, migration, and invasion in vitro, and to effectively reduce tumor growth in vivo.[1][2]

Quantitative Performance Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of the this compound and AZD6482 combination with other relevant combination therapies for glioblastoma.

Table 1: In Vitro Efficacy of Combination Therapies in Glioblastoma Cell Lines

TherapyCell LineAssayEndpointResult
This compound + AZD6482 U-87 MGProliferation% InhibitionSynergistic inhibition (exact percentage not specified in abstract)[1]
U-118 MGProliferation% InhibitionSynergistic inhibition (exact percentage not specified in abstract)[1]
U-87 MGMigration% InhibitionSignificant potentiation of inhibition compared to single agents[1]
U-118 MGMigration% InhibitionSignificant potentiation of inhibition compared to single agents[1]
U-87 MGInvasion% InhibitionSignificant potentiation of inhibition compared to single agents[1]
U-118 MGInvasion% InhibitionSignificant potentiation of inhibition compared to single agents[1]
Olaparib + TMZ U87MG, U251MG, T98GViabilityIC50Enhanced TMZ-induced cytotoxicity in all cell lines[3]
Bevacizumab + TMZ N/AN/AN/AIncreased TMZ tumor distribution (not statistically significant)[4]

Table 2: In Vivo Efficacy of Combination Therapies in Glioblastoma Xenograft Models

TherapyAnimal ModelEndpointResult
This compound + AZD6482 Nude mice with GBM xenograftsTumor GrowthEffective decrease in xenograft growth[1][2]
Olaparib + TMZ Nude mice with U87MG orthotopic xenograftsTumor VolumeMean tumor volume: 13.35±7.03 mm³ (combination) vs 45.20±7.67 mm³ (control)[3]
SurvivalNo significant difference in survival between TMZ alone and combination treatment[3]
Bevacizumab + TMZ Athymic rats with U87 intracranial gliomasTumor TMZ Concentration (AUC0–∞)3.98 µg h/mL (post-bevacizumab) vs 3.35 µg h/mL (pre-bevacizumab)[5][6][7]
Glioma-bearing miceSurvivalIncreased survival compared to each compound alone[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

URMC-099_AZD6482_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kβ PI3Kβ Receptor->PI3Kβ MLK3 MLK3 Receptor->MLK3 Akt Akt PI3Kβ->Akt activates ERK ERK MLK3->ERK activates ROCK2 ROCK2 Akt->ROCK2 Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Zyxin Zyxin ERK->Zyxin ERK->Cell_Survival_Proliferation Migration_Invasion Migration_Invasion ROCK2->Migration_Invasion Zyxin->Migration_Invasion AZD6482 AZD6482 AZD6482->PI3Kβ inhibits This compound This compound This compound->MLK3 inhibits

Caption: Signaling pathway targeted by this compound and AZD6482 in glioblastoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Glioblastoma Cell Lines (U-87 MG, U-118 MG) Treatment Treatment with: - this compound - AZD6482 - Combination Cell_Lines->Treatment Proliferation_Assay MTT Assay Treatment->Proliferation_Assay Migration_Assay Boyden Chamber Assay Treatment->Migration_Assay Invasion_Assay Boyden Chamber Assay (with Matrigel) Treatment->Invasion_Assay Data_Analysis_InVitro Quantitative Analysis (% Inhibition, Synergism) Proliferation_Assay->Data_Analysis_InVitro Migration_Assay->Data_Analysis_InVitro Invasion_Assay->Data_Analysis_InVitro Xenograft_Model Glioblastoma Xenograft in Nude Mice Treatment_InVivo Treatment with: - Vehicle Control - this compound - AZD6482 - Combination Xenograft_Model->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Data_Analysis_InVivo Comparison of Tumor Growth Tumor_Measurement->Data_Analysis_InVivo

Caption: Experimental workflow for evaluating combination therapies in glioblastoma.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Glioblastoma cells (U-87 MG and U-118 MG) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with this compound, AZD6482, or the combination at various concentrations for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The combination index (CI) is calculated to determine synergism.

Cell Migration and Invasion Assays (Boyden Chamber Assay)
  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (Boyden chamber) with a porous membrane is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is not coated.

  • Cell Seeding: Glioblastoma cells, pre-treated with this compound, AZD6482, or the combination, are seeded in the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The chambers are incubated for a specific duration to allow cells to migrate or invade through the membrane.

  • Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated/invaded cells is counted under a microscope in several random fields. The results are expressed as the percentage of migrated/invaded cells compared to the control.

Glioblastoma Xenograft Model
  • Cell Implantation: Human glioblastoma cells (e.g., U-87 MG) are subcutaneously or orthotopically (intracranially) injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable or detectable size.

  • Treatment: Mice are randomized into treatment groups and administered with vehicle control, this compound, AZD6482, or the combination therapy via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor volume is measured periodically using calipers (for subcutaneous models) or monitored by imaging techniques like bioluminescence or MRI (for orthotopic models).

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumor weights may also be measured at the end of the study.

  • Data Analysis: Tumor growth curves are plotted, and the statistical significance of the differences in tumor volume between treatment groups is determined.

Conclusion

The combination of this compound and AZD6482 demonstrates significant synergistic anti-tumor activity in preclinical models of glioblastoma.[1][2] Its ability to concurrently inhibit key signaling pathways involved in cell proliferation, survival, and motility presents a promising therapeutic strategy.[1] When compared to other emerging combination therapies, such as those involving PARP inhibitors or anti-angiogenic agents, the this compound and AZD6482 combination shows a strong preclinical rationale. Further investigation, including more detailed in vivo studies and eventual clinical trials, is warranted to fully elucidate its therapeutic potential for patients with glioblastoma. This guide provides a foundational overview for researchers and drug developers to understand and further explore this promising combination therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of URMC-099: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for URMC-099 containing explicit disposal instructions was not found in publicly available resources. The following procedures are based on general best practices for the disposal of potent, biologically active research chemicals and should be adapted to comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department.

This compound is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinase 3 (MLK3) and other kinases, making it a compound of significant biological interest.[1][2][3][4][5] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Given that the compound's designation likely originates from the University of Rochester Medical Center, researchers at this institution should adhere to the university's specific chemical waste protocols.[6][7][8][9][10]

Essential Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to handle the compound in a controlled laboratory environment. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound gathered from various suppliers and research articles.

PropertyValueCitations
Molecular Formula C₂₇H₂₇N₅[1][5][11]
Molecular Weight 421.54 g/mol [1][3][11][12]
CAS Number 1229582-33-5[1][3][11][12]
Appearance Off-white to yellow solid[3]
Solubility in DMSO ≥21.1 mg/mL to 84 mg/mL[1][2][5][11][12]
Solubility in Ethanol (B145695) ~6 mg/mL[1][2]
Solubility in Water Insoluble[2][11][12]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7][9][10]

1. Waste Segregation and Collection:

  • Unused or Expired this compound: The pure, solid compound should be kept in its original, clearly labeled container. This is to be disposed of as hazardous chemical waste.

  • Solutions of this compound: Liquid waste, such as solutions of this compound in DMSO or other solvents, must be collected in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[13][14] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").

  • Contaminated Labware: All disposable materials that have come into contact with this compound, including pipette tips, gloves, centrifuge tubes, and bench paper, must be collected as solid hazardous waste.[15] This waste should be placed in a dedicated, puncture-resistant container or a clearly labeled plastic bag designated for solid chemical waste.[10][15]

2. Labeling and Storage:

  • All waste containers must be accurately and clearly labeled.[9][10] At the University of Rochester, for example, the use of the online "CampusOptics" system to generate waste cards is required, replacing older tag systems.[7]

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.

  • Ensure all waste containers are kept tightly sealed except when actively adding waste.[9][13][14]

3. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.[15] Personnel at the University of Rochester can arrange for a pickup through the Environmental Compliance/Hazardous Waste Management Unit.[6][9]

  • Do not mix different types of chemical waste unless it is part of a validated experimental protocol. For instance, halogenated and non-halogenated solvents should generally be kept separate.[14]

4. Decontamination of Non-Disposable Items:

  • For non-disposable items like glassware, a triple-rinse procedure should be followed. Rinse the item three times with a suitable solvent (such as ethanol or acetone) that can dissolve this compound.

  • The rinsate from this cleaning process must be collected and disposed of as liquid hazardous chemical waste.[10][13] After this decontamination, the glassware can be washed normally.

URMC_099_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_product Unused/Expired Solid waste_type->solid_product Solid liquid_solution Solutions (e.g., in DMSO) waste_type->liquid_solution Liquid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_labware Contaminated Solid collect_solid Collect in Original or Clearly Labeled Container solid_product->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_solution->collect_liquid collect_labware Collect in Labeled Solid Waste Container contaminated_labware->collect_labware label_waste Label as 'Hazardous Waste' with Chemical Name & Components collect_solid->label_waste collect_liquid->label_waste collect_labware->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup from Institutional EHS store_waste->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Urmc-099

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Urmc-099

This document provides immediate safety, handling, and disposal information for this compound, a potent, brain-penetrant mixed lineage kinase (MLK) inhibitor intended for research use only.[1][2] Given that this compound is a biologically active compound with an unknown long-term safety profile in humans, all procedures must be conducted with caution in a designated laboratory setting.[3] This guide is intended to supplement, not replace, your institution's standard operating procedures and the guidance of your Environmental Health & Safety (EH&S) department.

Core Safety & Handling

This compound is a crystalline solid, typically handled as a powder or in a dissolved solution.[1] The primary risks are inhalation of the powder and absorption through the skin. As the compound is designed to be biologically active and may modulate the immune system, unintended exposure should be strictly avoided.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles are mandatory at all times.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: When handling the powder form outside of a certified chemical fume hood or ventilated balance enclosure, a properly fitted N95 or higher-rated respirator is required to prevent inhalation.

All handling of the solid form of this compound should ideally be performed within a chemical fume hood or a powder containment hood to minimize inhalation risk.

Chemical and Storage Information

Proper storage is critical to maintain the stability and efficacy of this compound.[1]

PropertyDataCitation(s)
Molecular Formula C₂₇H₂₇N₅[1]
Molecular Weight 421.54 g/mol [1][4]
Storage (Powder) Store at -20°C for up to 3 years.[1]
Storage (In Solvent) Store at -80°C for up to 1 year.[1]
Solubility DMSO: ~75-84 mg/mLEthanol: ~6 mg/mL (Sonication recommended)[1][4]

Operational Plans

Protocol for Solution Preparation (Example for In Vivo Use)

This protocol is based on methodologies used in preclinical research studies for preparing this compound for intraperitoneal (i.p.) injection in animal models.[5]

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Initial Dissolution: In a chemical fume hood, dissolve the required weight of this compound powder in sterile DMSO. For example, to prepare a 2 mg/mL final solution, 20 mg of this compound can be dissolved in 0.5 mL of DMSO.[5]

  • Add Co-solvent: To the DMSO-Urmc-099 mixture, add PEG400. Following the example, add 4 mL of PEG400.[5]

  • Final Dilution: Add sterile saline to reach the final desired volume and concentration. In this example, add 5.5 mL of sterile saline to bring the total volume to 10 mL, achieving a final concentration of 2 mg/mL.[5]

  • Mixing: Ensure the solution is thoroughly mixed and homogenous before administration.

  • Storage: Use the solution immediately or store it at -80°C as per stability guidelines.[1]

Spill & Exposure Procedures
  • Spill (Powder):

    • Evacuate and restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Wipe the area from the outside-in, placing contaminated materials into a sealed bag for hazardous waste disposal.

    • Wash the area with soap and water.

  • Spill (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the contaminated material into a sealed container for chemical waste disposal.

    • Clean the spill area with an appropriate solvent followed by soap and water.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan

DO NOT dispose of this compound, either in solid or solution form, down the drain or in regular trash.[6][7] As a bioactive research chemical, it must be treated as hazardous chemical waste.

  • Solid Waste: All vials containing residual powder and any contaminated materials (e.g., weigh boats, gloves, paper towels) must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container. Segregate aqueous and organic solutions if required by your institution.[7]

  • Disposal Request: All waste must be disposed of through your institution's EH&S department.[7] Follow their specific procedures for chemical waste pickup.

Visualizations

Logical Workflow: Safe Handling and Disposal of this compound

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management cluster_emergency Contingency A Receive & Log This compound B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood or Ventilated Enclosure B->C D Weigh Powder or Handle Solution C->D E Perform Experiment D->E J Spill or Exposure Occurs D->J F Segregate Waste (Solid & Liquid) E->F E->J G Collect in Labeled Hazardous Waste Container F->G H Store Waste in Designated Area G->H I Request Pickup by EH&S Department H->I K Follow Spill/Exposure Procedures J->K

Caption: Workflow for the safe handling and disposal of this compound.

Mechanism of Action: this compound Inhibition Pathway

stress Inflammatory Stressors (e.g., LPS, HIV-1 Tat) mlk3 MLK3 Activation stress->mlk3 mapk MAPK Signaling (JNK, p38 MAPK) mlk3->mapk microglia Microglia Activation & Cytokine Release (TNFα) mapk->microglia urmc This compound urmc->inhibit Inhibits

Caption: Simplified signaling pathway showing this compound's inhibitory action.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.